D-Lyxose-13C5
Description
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Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
155.09 g/mol |
IUPAC Name |
(3S,4S,5R)-(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m1/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
SRBFZHDQGSBBOR-RUSMSZBQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is D-Lyxose-13C5 and its chemical structure
This guide provides a comprehensive overview of D-Lyxose and its stable isotope-labeled form, D-Lyxose-13C5, for researchers, scientists, and drug development professionals. Due to the limited direct information on this compound, this document also includes data on its C'-2 epimer, D-Xylose-13C5, for comparative purposes, as it is more commonly available and may serve as a relevant alternative in certain research applications.
Introduction to D-Lyxose
D-Lyxose is an aldopentose, a monosaccharide containing five carbon atoms and an aldehyde functional group.[1] It has the chemical formula C5H10O5.[1][2] In nature, lyxose is a rare sugar, found as a component of bacterial glycolipids.[1] D-Lyxose is a C'-2 epimer of D-Xylose, meaning they differ only in the stereochemistry at the second carbon atom.[3][4] This structural difference can lead to distinct biological activities and metabolic pathways. D-Lyxose serves as a chiral building block in the synthesis of various pharmaceutical compounds and is used in research to study carbohydrate metabolism and enzyme kinetics.[5][6][7]
This compound: The Stable Isotope Labeled Form
This compound is a stable isotope-labeled version of D-Lyxose where all five carbon atoms are the 13C isotope instead of the naturally more abundant 12C. This labeling provides a mass shift of +5, making it a valuable tracer for metabolic studies using mass spectrometry.[8] While singly labeled D-Lyxose, such as D-Lyxose-1-13C and D-Lyxose-5-13C, are available, the fully labeled this compound is less common.[3][9] Its primary application lies in metabolic flux analysis and tracing the fate of lyxose in biological systems.
Chemical Structure of D-Lyxose
D-Lyxose exists in both open-chain and cyclic (furanose and pyranose) forms. The pyranose form is generally more stable. The chemical structure of D-Lyxopyranose is depicted below. In this compound, each carbon atom in this structure would be a 13C isotope.
Caption: Chemical structure of D-Lyxopyranose.
Physicochemical Properties
Quantitative data for D-Lyxose and the closely related D-Xylose-13C5 are summarized in the table below for easy comparison. The properties of this compound are expected to be very similar to those of unlabeled D-Lyxose, with the primary difference being the molecular weight.
| Property | D-Lyxose | D-Xylose-13C5 |
| Chemical Formula | C5H10O5[2][10] | 13C5H10O5[8][11] |
| Molecular Weight | 150.13 g/mol [5][10] | 155.09 g/mol [8][11] |
| CAS Number | 1114-34-7[2][5] | 1262683-58-8[8][11] |
| Appearance | White crystalline powder[2][12] | Powder[8] |
| Melting Point | 108-112 °C[12] | 152-154 °C[8] |
| Solubility | Soluble in water[2] | No data |
| Optical Activity | [α]25/D -13.8° (c=4 in H2O)[12] | [α]20/D +15° (c=1 in H2O)[8] |
| Isotopic Purity | N/A | 98 atom % 13C[8] |
| Assay | ≥98%[5] | 99% (CP)[8] |
Experimental Protocols: A Generalized Workflow for Metabolic Tracing
Objective: To trace the metabolic fate of D-Lyxose in a biological system (e.g., cell culture, animal model).
Materials:
-
This compound
-
Biological system of interest
-
Appropriate growth media or diet
-
Metabolite extraction buffers (e.g., 80% methanol)
-
Analytical instrumentation (e.g., LC-MS/MS, GC-MS)
Methodology:
-
Experimental Design:
-
Determine the optimal concentration of this compound to be used.
-
Establish time points for sample collection to capture the dynamics of metabolism.
-
Include control groups (e.g., unlabeled D-Lyxose, vehicle control).
-
-
Incubation/Administration:
-
For cell culture: Replace normal media with media containing this compound.
-
For animal models: Administer this compound via an appropriate route (e.g., oral gavage, intravenous injection).
-
-
Sample Collection and Metabolite Extraction:
-
At designated time points, collect samples (e.g., cells, tissues, biofluids).
-
Quench metabolic activity rapidly (e.g., by flash-freezing in liquid nitrogen).
-
Extract metabolites using a suitable solvent, such as cold 80% methanol.
-
-
Analytical Detection:
-
Analyze the extracted metabolites using mass spectrometry (LC-MS/MS or GC-MS).
-
Develop an analytical method to detect and quantify D-Lyxose and its potential downstream metabolites, monitoring for the mass shift introduced by the 13C labeling.
-
-
Data Analysis:
-
Identify and quantify the mass isotopologues of D-Lyxose and its metabolites.
-
Correct for the natural abundance of 13C.
-
Use metabolic flux analysis software to model the metabolic network and calculate fluxes through different pathways.
-
Caption: Generalized workflow for a metabolic tracing experiment using this compound.
Potential Signaling Pathways and Applications
While the specific signaling pathways involving D-Lyxose are not as extensively studied as those for more common sugars, its structural similarity to other pentoses suggests potential roles in various metabolic and signaling cascades. Isotope-labeled D-Lyxose can be instrumental in elucidating these pathways.
Potential Research Applications:
-
Microbial Metabolism: Investigating how different microorganisms utilize D-Lyxose as a carbon source.[14]
-
Enzymology: Studying the kinetics and mechanisms of enzymes that metabolize D-Lyxose, such as D-lyxose isomerase.[7][15]
-
Drug Development: Using D-Lyxose as a scaffold for the synthesis of novel therapeutic agents, and using this compound to study their metabolic stability and fate.[6]
-
Glycobiology: Exploring the incorporation of D-Lyxose into complex carbohydrates and glycoconjugates.
The diagram below illustrates a hypothetical signaling pathway where this compound could be used as a tracer.
Caption: Hypothetical metabolic and signaling pathway involving D-Lyxose.
Conclusion
This compound is a potentially powerful tool for researchers in various fields, offering a precise way to trace the metabolic fate and signaling roles of this rare sugar. While direct information is scarce, by understanding the properties of D-Lyxose and the applications of its more common epimer, D-Xylose-13C5, researchers can design robust experiments to explore the unique biology of D-Lyxose. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for initiating such investigations.
References
- 1. Lyxose - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. D-LYXOSE | 1114-34-7 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. chemimpex.com [chemimpex.com]
- 7. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Xylose-13C5 Aldrich [sigmaaldrich.com]
- 9. D-Lyxose (5-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1128-0 [isotope.com]
- 10. merckindex.rsc.org [merckindex.rsc.org]
- 11. D-Xylose-13C5 98 atom % 13C, 99% (CP) | 1262683-58-8 [sigmaaldrich.com]
- 12. 1114-34-7 CAS MSDS (D-LYXOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of D-Lyxose-13C5
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a rare aldopentose sugar, serves as a valuable building block in the synthesis of various biologically active molecules.[1][2] Its isotopically labeled form, D-Lyxose-13C5, is a critical tool for researchers engaged in metabolic studies, flux analysis, and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS).[3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of D-Lyxose, with a specific focus on its 13C-labeled analogue, this compound. Due to the limited availability of specific experimental data for this compound, this guide leverages data from unlabeled D-Lyxose and provides theoretical context for the impact of isotopic labeling.
Physical and Chemical Properties
The physical and chemical properties of D-Lyxose are well-documented. While specific experimental data for this compound is scarce, the primary difference will be in its molecular weight. Other physical properties such as melting point, boiling point, and solubility are not expected to differ significantly from the unlabeled compound.
Table 1: Physical and Chemical Properties of D-Lyxose and this compound
| Property | D-Lyxose | This compound | Data Source |
| Molecular Formula | C₅H₁₀O₅ | ¹³C₅H₁₀O₅ | [5] |
| Molecular Weight | 150.13 g/mol | 155.093 g/mol | [5][6] |
| CAS Number | 1114-34-7 | 1114-34-7 (for the unlabeled compound) | [5][6] |
| Appearance | White to slightly yellow crystalline powder | Assumed to be a white to off-white solid | [7][8] |
| Melting Point | 108-112 °C | Not experimentally determined, but expected to be very similar to D-Lyxose. | [7][9] |
| Boiling Point | 191.65 °C (rough estimate) | Not experimentally determined. | [7] |
| Solubility | Soluble in water (50 mg/mL), slightly soluble in ethanol. | Expected to have similar solubility to D-Lyxose. | [7][8] |
| Optical Rotation ([α]D) | Shows mutarotation: +5.5° to -14.0° (c = 0.82 in water) | Not experimentally determined, but expected to be identical to D-Lyxose. | [3][7] |
| Density | 1.545 g/cm³ | Not experimentally determined. | [7] |
| pKa | 12.46 ± 0.20 (Predicted) | Not experimentally determined. | [7] |
Experimental Protocols
Synthesis of D-Lyxose
A known method for the synthesis of D-Lyxose involves the epimerization of D-arabinose. A disclosed route includes 7 steps with a total yield of 40%.[10] A key step in this synthesis is the inversion of configuration at the C3 position of a trans-2,3-di-hydroxy pentofuranose (B7776049) intermediate to provide a cis-2,3-di-hydroxy pentofuranose, a precursor to D-Lyxose.[10]
Characterization of Isotopically Labeled Sugars
The characterization of this compound would typically involve a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: This is the most direct method to confirm the incorporation and position of the ¹³C labels. The spectrum of this compound is expected to show signals for all five carbon atoms with significantly enhanced intensity compared to the natural abundance spectrum of unlabeled D-Lyxose. The chemical shifts for the carbon atoms in the α-pyranose form of unlabeled D-Lyxose are approximately: C1 (95.5 ppm), C2 (71.5 ppm), C3 (72.0 ppm), C4 (69.0 ppm), and C5 (64.6 ppm). For the β-pyranose form, the shifts are: C1 (95.9 ppm), C2 (71.5 ppm), C3 (74.2 ppm), C4 (68.0 ppm), and C5 (65.7 ppm).[7]
-
¹H NMR: While the proton chemical shifts will be largely unaffected by the ¹³C labeling, the coupling constants between protons and the directly attached ¹³C atoms (¹JCH) will be observable and significantly larger than long-range couplings.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment. For this compound, the molecular ion peak would be observed at m/z corresponding to 155.093, which is 5 mass units higher than that of unlabeled D-Lyxose (150.13 g/mol ).
-
Signaling Pathways and Biological Relevance
D-Lyxose is a rare sugar that plays a role in certain metabolic pathways and has potential applications in drug development.[1][2] It can be metabolized through the pentose (B10789219) phosphate (B84403) pathway after being isomerized to D-xylulose.[11] D-Lyxose isomerase is a key enzyme in this process.[12]
The primary utility of this compound is as a tracer in metabolic flux analysis to quantitatively track the flow of carbon atoms through various metabolic pathways, including the pentose phosphate pathway and glycolysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-Lyxose [drugfuture.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. D-Lyxose | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-Lyxose, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 1114-34-7 CAS MSDS (D-LYXOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. D-LYXOSE | 1114-34-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
D-Lyxose-13C5 as a Tracer for Endogenous D-Lyxose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Lyxose is a rare, naturally occurring aldopentose sugar that has been identified as an endogenous metabolite, notably as a component of bacterial glycolipids and has been found in Escherichia coli.[1][2] While its role in mammalian metabolism is not as well-defined as that of other pentoses, its metabolic pathway is linked to the crucial pentose (B10789219) phosphate (B84403) pathway. D-Lyxose-13C5 is the stable isotope-labeled analogue of D-Lyxose.[3] It is not itself an endogenous metabolite but rather a powerful research tool synthesized for use as a tracer in metabolic studies.[3][4] This guide provides a comprehensive overview of D-Lyxose metabolism and the application of this compound in elucidating its metabolic fate, offering insights for researchers in metabolic diseases, microbiology, and drug development.
D-Lyxose: A Rare Endogenous Pentose
D-Lyxose is a C'-2 epimer of D-Xylose.[1] Its natural occurrence is limited, having been identified as a constituent of certain bacterial glycolipids.[1] Despite its rarity, D-Lyxose is recognized as a metabolite in some microorganisms, such as E. coli.[2] Its significance in metabolic pathways stems from its potential to be converted into an intermediate of the pentose phosphate pathway, a central hub for nucleotide biosynthesis and redox homeostasis.
This compound: A Tool for Metabolic Flux Analysis
This compound is a synthetic, non-radioactive, stable isotope-labeled version of D-Lyxose where all five carbon atoms are replaced with the carbon-13 isotope.[3] This labeling allows for the precise tracking of D-Lyxose through metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. As a tracer, this compound enables researchers to:
-
Qualitatively and quantitatively trace the metabolic fate of D-Lyxose.
-
Determine the kinetics of D-Lyxose uptake and metabolism.
-
Identify and quantify downstream metabolites originating from D-Lyxose.
-
Serve as an internal standard for the accurate quantification of unlabeled D-Lyxose in biological samples.[3][4]
Metabolic Pathway of D-Lyxose
The primary metabolic route for D-Lyxose in organisms that can utilize it is its isomerization to D-Xylulose.[5][6] This reaction is catalyzed by the enzyme D-lyxose isomerase (LI), which is classified under EC 5.3.1.15.[5][7]
Isomerization to D-Xylulose
D-lyxose isomerase catalyzes the reversible conversion of D-lyxose to D-xylulose.[7] D-Xylulose is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate, a key intermediate in the pentose phosphate pathway (PPP).[8] Once in the PPP, D-xylulose-5-phosphate can be further metabolized to produce precursors for nucleotide synthesis (ribose-5-phosphate) and intermediates for glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate).
Quantitative Data
The following table summarizes the kinetic parameters of a characterized D-lyxose isomerase from Cohnella laevoribosii.
| Substrate | Apparent Km (mM) | Vmax (U mg-1) | Catalytic Efficiency (kcat/Km) (mM-1 s-1) |
| D-Lyxose | 22.4 ± 1.5 | 5,434.8 | 84.9 ± 5.8 |
| L-Ribose | 121.7 ± 10.8 | 75.5 ± 6.0 | 0.2 |
| D-Mannose | 34.0 ± 1.1 | 131.8 ± 7.4 | 1.4 ± 0.1 |
| Data from Cho et al., 2007[6] |
Hypothetical Experimental Protocol for a this compound Tracer Study
The following is a representative protocol for a cell-based assay to trace the metabolism of D-Lyxose using this compound.
Objective
To determine the metabolic fate of D-Lyxose in a bacterial culture (e.g., E. coli) by tracing the incorporation of 13C from this compound into downstream metabolites.
Materials
-
E. coli strain capable of metabolizing D-Lyxose
-
Minimal media with a defined carbon source
-
This compound (≥98% isotopic purity)
-
Unlabeled D-Lyxose (for control)
-
Quenching solution (e.g., 60% methanol, -80°C)
-
Extraction solvent (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology
-
Cell Culture: Grow E. coli in minimal media with a non-interfering carbon source to mid-log phase.
-
Tracer Introduction: Centrifuge the cells and resuspend them in fresh minimal media containing either this compound (experimental group) or unlabeled D-Lyxose (control group) as the sole carbon source at a final concentration of 10 mM.
-
Time-Course Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the cell suspension.
-
Metabolism Quenching: Immediately quench metabolic activity by adding the cell suspension to ice-cold quenching solution.
-
Metabolite Extraction: Centrifuge the quenched cell suspension and extract intracellular metabolites using the extraction solvent.
-
LC-MS Analysis: Analyze the metabolite extracts using LC-MS to identify and quantify 13C-labeled metabolites. The mass shift corresponding to the number of incorporated 13C atoms will be used to trace the metabolic fate of D-Lyxose.
-
Data Analysis: Analyze the mass isotopologue distribution of key metabolites in the pentose phosphate pathway and glycolysis to determine the flux of carbon from D-Lyxose.
Conclusion
While D-Lyxose is a rare endogenous metabolite, its connection to the pentose phosphate pathway suggests a potentially significant, though perhaps specialized, role in cellular metabolism. The use of this compound as a metabolic tracer provides a robust method for investigating the uptake, conversion, and downstream fate of D-Lyxose. Such studies are crucial for a more complete understanding of pentose metabolism and may offer insights into novel therapeutic targets in areas such as infectious diseases and metabolic disorders.
References
- 1. Lyxose - Wikipedia [en.wikipedia.org]
- 2. D-Lyxose | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Unlocking Cellular Metabolism: A Technical Guide to the Applications of D-Lyxose-13C5 in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in biomedical research, offering a window into the intricate network of metabolic pathways that underpin cellular function in both health and disease. D-Lyxose-13C5, a stable isotope-labeled version of the rare pentose (B10789219) sugar D-Lyxose, presents a unique opportunity for researchers to trace metabolic fates and quantify fluxes with high precision. This technical guide explores the potential applications of this compound in biomedical research, providing a framework for its use in metabolic flux analysis, drug development, and as an analytical standard. While direct experimental data for this compound is emerging, this document leverages established principles from studies with analogous 13C-labeled sugars to provide a comprehensive overview of its potential.
Core Applications of this compound
The primary utility of this compound lies in its application as a metabolic tracer and an internal standard for quantitative analysis.[1]
-
Metabolic Tracer: By introducing this compound into a biological system, researchers can track the incorporation of the heavy carbon isotopes into various downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of their activity, a technique known as metabolic flux analysis (MFA).[2][3]
-
Internal Standard: In analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, isotopically labeled compounds like this compound serve as ideal internal standards.[1] Because they are chemically identical to their unlabeled counterparts but have a different mass, they can be added to a sample to correct for variations in sample preparation and analytical instrumentation, leading to more accurate quantification of the endogenous D-Lyxose.
Probing the Pentose Phosphate (B84403) Pathway (PPP)
A key potential application of this compound is in the study of the pentose phosphate pathway (PPP). D-Lyxose can be isomerized to D-xylulose, an intermediate of the PPP.[4] This metabolic entry point makes this compound a valuable tool for investigating the flux through this critical pathway, which is essential for generating NADPH for reductive biosynthesis and antioxidant defense, as well as producing precursors for nucleotide synthesis.[1][3]
The diagram below illustrates the metabolic fate of D-Lyxose and its entry into the Pentose Phosphate Pathway.
Quantitative Data Presentation
While specific quantitative data for this compound is not yet widely available in the literature, the following tables provide examples of how data from 13C-labeled tracer studies are typically presented. This data, derived from studies using 13C-labeled glucose, illustrates the type of quantitative insights that could be gained from experiments with this compound to probe the PPP.
Table 1: Comparison of 13C-Glucose Tracers for Pentose Phosphate Pathway Flux Analysis
| Tracer | Pathway Measured | Precision Score | Key Advantages | Potential Limitations | Reference |
| [1-13C]glucose | Oxidative PPP | Moderate | Relatively inexpensive. | Less precise for resolving PPP and glycolysis fluxes. | [3] |
| [1,2-13C₂]glucose | Glycolysis & PPP | High (~95) | Excellent resolution between PPP and glycolysis. | Higher cost. | [2][3] |
| [2,3-13C₂]glucose | Glycolysis & PPP | High | Generates unique lactate (B86563) isotopomers for PPP flux. | Newer method, less widely used. | [5] |
Table 2: Example Data on Relative Flux of the Pentose Phosphate Pathway in Cancer Cells
| Cell Line | Condition | Relative PPP Flux (%) | Analytical Method | Reference |
| A549 (Lung Carcinoma) | Standard Culture | 15 ± 2 | GC-MS | [2] |
| HCT116 (Colon Carcinoma) | Standard Culture | 12 ± 1.5 | GC-MS | [2] |
| MCF-7 (Breast Cancer) | Estrogen-stimulated | 25 ± 3 | NMR | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments where this compound could be employed, based on established protocols for other 13C-labeled sugars.
Protocol 1: In Vitro 13C Metabolic Flux Analysis in Cultured Cells
This protocol describes the labeling of cultured cells with this compound to trace its metabolic fate.
1. Cell Culture and Labeling: a. Culture cells of interest to mid-log phase in standard growth medium. b. Replace the standard medium with a medium containing a known concentration of this compound (e.g., 10 mM). The corresponding unlabeled sugar should be absent. c. Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the 13C label into metabolites.
2. Metabolite Extraction: a. Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). b. Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate. c. Scrape the cells and collect the cell lysate. d. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Sample Analysis by LC-MS/MS: a. Dry the metabolite extract under a stream of nitrogen or by vacuum centrifugation. b. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis. c. Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The LC method should be optimized for the separation of polar metabolites. The mass spectrometer should be operated in a mode that allows for the detection and quantification of different isotopologues of the metabolites of interest.
4. Data Analysis: a. Identify and quantify the different mass isotopologues for each metabolite. b. Correct for the natural abundance of 13C. c. Use the mass isotopomer distributions to calculate the relative or absolute metabolic fluxes through the relevant pathways using specialized software (e.g., INCA, Metran).
The following diagram outlines the general experimental workflow for in vitro 13C metabolic flux analysis.
Protocol 2: In Vivo Stable Isotope Tracing in Animal Models
This protocol provides a general framework for in vivo tracing studies using this compound in animal models, such as mice.
1. Animal Preparation and Isotope Infusion: a. Acclimatize animals to the experimental conditions. b. For some studies, fasting may be required to achieve higher fractional enrichment of the tracer in plasma. c. Infuse this compound intravenously. This typically involves a bolus injection to rapidly increase the plasma concentration, followed by a continuous infusion to maintain a steady-state level of the tracer in the blood.[6]
2. Sample Collection: a. Collect blood samples at various time points during and after the infusion to monitor the plasma enrichment of this compound. b. At the end of the experiment, euthanize the animal and rapidly collect tissues of interest. c. Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.
3. Metabolite Extraction and Analysis: a. Process the plasma and tissue samples for metabolite extraction as described in Protocol 1. b. Analyze the extracts by LC-MS/MS or NMR to determine the isotopic enrichment in various metabolites.
4. Data Analysis: a. Calculate the fractional enrichment of 13C in the metabolites of interest. b. Use mathematical models to estimate in vivo metabolic fluxes.
This compound in Drug Development
D-Lyxose and its derivatives have been investigated as precursors for the synthesis of antiviral nucleoside analogs.[7] this compound can be a valuable tool in this area of research by enabling the tracing of the synthetic pathways of these potential drug candidates. By following the incorporation of the 13C label, researchers can optimize reaction conditions and better understand the mechanisms of action of these compounds.
The logical relationship for this application is depicted below.
Conclusion
This compound holds significant promise as a versatile tool in biomedical research. Its potential to probe the pentose phosphate pathway, a central hub of cellular metabolism, makes it particularly relevant for studies in cancer biology, neurobiology, and infectious diseases. Furthermore, its application as an internal standard and a tracer in the synthesis of therapeutic compounds underscores its value in drug development. While further studies are needed to fully elucidate its metabolic fate and establish specific experimental protocols, the principles and methodologies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this compound in their own investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of D-Lyxose-13C5 for Interrogating the Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a critical metabolic route that fuels cellular proliferation and mitigates oxidative stress by producing NADPH and precursors for nucleotide biosynthesis. While glucose tracers are traditionally employed to measure PPP flux, the unique metabolic fate of D-lyxose offers a potentially more direct and less confounded method of investigation. This technical guide explores the theoretical framework and practical application of D-Lyxose-13C5 as a novel tracer for the PPP. While direct experimental studies utilizing this compound for PPP flux analysis are not yet prevalent in publicly available literature, this document provides a comprehensive overview based on established biochemical principles of D-lyxose metabolism and general methodologies for stable isotope tracing. We present the metabolic basis for using this compound, detailed hypothetical experimental protocols, and the expected data outputs, offering a roadmap for researchers to pioneer the use of this promising tracer.
Introduction: The Rationale for a Novel PPP Tracer
The Pentose Phosphate Pathway (PPP) is a vital branch of central carbon metabolism with two major functions: the production of NADPH for reductive biosynthesis and antioxidant defense, and the synthesis of pentose sugars, such as ribose-5-phosphate, for nucleotide and nucleic acid synthesis.[1] Dysregulation of the PPP is implicated in numerous diseases, including cancer and metabolic disorders, making the accurate measurement of its flux a critical aspect of biomedical research.
Currently, 13C-labeled glucose isotopes are the gold standard for tracing PPP activity. However, the multifaceted metabolism of glucose through glycolysis, the TCA cycle, and other anabolic pathways can complicate the interpretation of labeling patterns and require complex metabolic models to deconvolve PPP flux from other routes.
D-lyxose, a C2 epimer of D-xylose, presents an intriguing alternative. Its entry into the PPP is more direct and specific, offering the potential for a clearer readout of pathway activity. This guide focuses on the use of uniformly labeled this compound as a tool to specifically probe the non-oxidative and oxidative arms of the PPP.
The Biochemical Basis: How D-Lyxose Traces the PPP
The utility of this compound as a PPP tracer hinges on its specific enzymatic conversion into a key PPP intermediate. The metabolic journey of D-lyxose within the cell is initiated by the enzyme D-lyxose isomerase .
-
Isomerization to D-xylulose: D-lyxose isomerase catalyzes the conversion of D-lyxose to D-xylulose.[2][3] This reaction is the committed step for D-lyxose entry into central metabolism.
-
Phosphorylation to D-xylulose-5-phosphate: D-xylulose is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate (Xu5P) .[4] Xu5P is a central intermediate of the non-oxidative branch of the PPP.
Once this compound is converted to D-Xylulose-5-phosphate-13C5, the 13C labels are propagated throughout the PPP by the enzymes transketolase and transaldolase, which interconvert 3, 4, 5, 6, and 7-carbon sugar phosphates. This allows for the tracing of carbon flux through both the non-oxidative and, indirectly, the oxidative branches of the pathway.
Experimental Design and Protocols
The following protocols are generalized for stable isotope tracing experiments and should be optimized for specific cell lines or biological systems.
Cell Culture and Labeling
Objective: To label cells with this compound to achieve isotopic steady state in PPP intermediates.
Materials:
-
Cell line of interest
-
Standard cell culture medium
-
Glucose-free and unlabeled D-lyxose-free medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (uniformly labeled)
-
Phosphate-Buffered Saline (PBS), ice-cold
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) to reach approximately 70-80% confluency at the time of labeling.
-
Media Acclimatization: One day prior to the experiment, switch the cells to a glucose-free and D-lyxose-free medium supplemented with dFBS. This step helps to deplete endogenous pools of these sugars.
-
Isotope Labeling:
-
Prepare the labeling medium: Glucose-free, D-lyxose-free medium supplemented with a known concentration of this compound (e.g., 5-10 mM) and dFBS.
-
Aspirate the acclimatization medium and wash the cells once with sterile PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of 13C into PPP metabolites and determine the time to reach isotopic steady state.
Metabolite Extraction
Objective: To quench metabolism rapidly and extract polar metabolites for analysis.
Materials:
-
80% Methanol (B129727) (pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes (pre-chilled)
-
Liquid nitrogen
Protocol:
-
Quenching: At each time point, rapidly aspirate the labeling medium.
-
Washing: Immediately wash the cells twice with ice-cold PBS.
-
Extraction:
-
Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate).
-
Use a cell scraper to detach the cells and collect the cell suspension in a pre-chilled microcentrifuge tube.
-
-
Cell Lysis: Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Clarification: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Storage: Store the extracts at -80°C until analysis.
Mass Spectrometry Analysis
Objective: To measure the mass isotopologue distributions (MIDs) of PPP intermediates.
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
General Procedure:
-
Sample Preparation:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility (e.g., methoximation followed by silylation).
-
-
Instrumental Analysis:
-
Inject the prepared sample into the GC-MS or LC-MS/MS system.
-
Separate the metabolites using an appropriate chromatographic method.
-
Detect the mass isotopologue distributions of the targeted PPP metabolites in the mass spectrometer.
-
Data Presentation and Interpretation
The primary data output from a this compound tracing experiment is the mass isotopologue distribution (MID) for each measured metabolite. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
Expected Labeling Patterns
The following table summarizes the expected labeling patterns of key PPP intermediates when cells are labeled with this compound.
| Metabolite | Expected Major Isotopologue | Pathway Origin |
| D-Xylulose-5-phosphate | M+5 | Direct product of D-lyxose metabolism |
| Ribose-5-phosphate | M+5 | Isomerization of Ribulose-5-phosphate |
| Ribulose-5-phosphate | M+5 | Epimerization of Xylulose-5-phosphate |
| Sedoheptulose-7-phosphate | M+5, M+2 | Transketolase reaction |
| Glyceraldehyde-3-phosphate | M+3, M+2 | Transketolase and Transaldolase reactions |
| Fructose-6-phosphate | M+5, M+3 | Transketolase and Transaldolase reactions |
| Erythrose-4-phosphate | M+4 | Transaldolase reaction |
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical quantitative summary of fractional 13C enrichment in PPP metabolites after labeling with this compound.
| Metabolite | Fractional 13C Enrichment (%) |
| D-Xylulose-5-phosphate | > 95% |
| Ribose-5-phosphate | ~ 90% |
| Sedoheptulose-7-phosphate | ~ 70% |
| Fructose-6-phosphate | ~ 60% |
| Glyceraldehyde-3-phosphate | ~ 55% |
Note: These values are illustrative and will vary depending on the cell type, experimental conditions, and the relative activities of different metabolic pathways.
Advantages and Considerations
Advantages of this compound:
-
Specific Entry into the PPP: D-lyxose is not a substrate for glycolysis, providing a more direct tracer for the PPP.
-
Reduced Metabolic Complexity: The labeling patterns in downstream metabolites are less likely to be confounded by contributions from other pathways.
-
Potential for Probing the Non-oxidative PPP: The direct entry into the non-oxidative branch makes it an excellent tool for studying the reversibility and kinetics of these reactions.
Considerations:
-
Cellular Uptake: The efficiency of D-lyxose uptake by different cell types is not well characterized and may require investigation.
-
Presence of D-lyxose Isomerase: The utility of this tracer is dependent on the expression and activity of D-lyxose isomerase in the biological system of interest.
-
Limited Commercial Availability and Higher Cost: As a less common tracer, this compound may be less readily available and more expensive than 13C-glucose.
Conclusion
This compound holds significant promise as a novel and specific tracer for dissecting the complexities of the Pentose Phosphate Pathway. Its direct entry into the non-oxidative branch offers a unique advantage over traditional glucose tracers, potentially providing a clearer and more easily interpretable picture of PPP flux. While further research is needed to validate its use across different biological systems, the theoretical framework and experimental guidelines presented in this technical guide provide a solid foundation for researchers to begin exploring the utility of this compound in their own studies. The adoption of this tracer has the potential to advance our understanding of PPP regulation in health and disease, and may ultimately aid in the development of novel therapeutic strategies targeting metabolic vulnerabilities.
References
Unlocking Novel Insights in Metabolic Research: A Technical Guide to Isotopic Labeling with D-Lyxose-13C5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a cornerstone of modern metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. While tracers such as 13C-glucose and 13C-glutamine have been instrumental, the exploration of novel labeled substrates is crucial for uncovering new metabolic dependencies and therapeutic targets. This technical guide introduces the potential of D-Lyxose-13C5 as a novel tracer for investigating pentose (B10789219) metabolism and its interplay with central carbon pathways.
D-lyxose, a C2 epimer of D-xylose, is a rare pentose sugar. While its metabolic fate in mammalian cells is not as extensively studied as that of other sugars, evidence suggests it can be isomerized to D-xylulose. D-xylulose is subsequently phosphorylated to D-xylulose-5-phosphate, a key intermediate in the non-oxidative branch of the Pentose Phosphate (B84403) Pathway (PPP). This potential entry point makes this compound a promising tool to probe the dynamics of the PPP and its connections to glycolysis and nucleotide biosynthesis. This guide provides a comprehensive (though partially hypothetical, given the novelty of the tracer) framework for the synthesis, application, and data interpretation of this compound in metabolic studies.
Synthesis of this compound
The synthesis of uniformly labeled this compound can be achieved through a multi-step chemo-enzymatic process, analogous to the synthesis of other labeled pentoses. A plausible synthetic route starting from commercially available U-13C6-D-glucose is outlined below.
Hypothetical Synthesis Workflow
Caption: Hypothetical workflow for the synthesis of this compound.
Proposed Metabolic Fate of this compound
Upon entering the cell, likely through pentose transporters or glucose transporters (GLUTs) with lower affinity, this compound is hypothesized to be metabolized as follows:
Caption: Proposed metabolic fate of this compound in mammalian cells.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to investigate its metabolic fate. These protocols are adapted from established methods for 13C-metabolic flux analysis.
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate mammalian cells (e.g., cancer cell lines like HeLa or non-transformed lines like HEK293) in 6-well plates at a density that allows for logarithmic growth during the labeling period.
-
Culture Medium: Culture cells in a standard medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Labeling Medium Preparation: Prepare a custom medium identical to the standard medium but lacking glucose. Supplement this medium with this compound at a final concentration of 10 mM. For control wells, use an equivalent concentration of unlabeled D-Lyxose.
-
Labeling Procedure:
-
Aspirate the standard culture medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into intracellular metabolites.
-
Protocol 2: Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Extraction: Add 1 mL of ice-cold 80% methanol (B129727) (v/v in water) to each well.
-
Cell Lysis and Collection: Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Homogenization: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until analysis.
Protocol 3: Mass Spectrometry Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS), such as 50% acetonitrile.
-
LC-MS Analysis: Analyze the samples using an LC-MS system equipped with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Use a column suitable for polar metabolite separation, such as a HILIC column.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect phosphorylated intermediates. Acquire data in full scan mode to identify all labeled species and in targeted SIM or MS/MS mode for accurate quantification of specific metabolites.
-
-
Data Analysis:
-
Identify peaks corresponding to the mass-to-charge ratio (m/z) of the expected 13C-labeled metabolites (e.g., D-Xylulose-5-phosphate-13C5).
-
Determine the mass isotopologue distribution (MID) for each metabolite of interest.
-
Correct the raw data for the natural abundance of 13C.
-
Experimental Workflow Visualization
Caption: A typical workflow for a metabolic tracing experiment.
Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from a this compound tracing experiment in a cancer cell line. This data is for illustrative purposes to demonstrate how results can be presented.
Table 1: Isotopic Enrichment in Pentose Phosphate Pathway Intermediates
| Metabolite | Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| D-Xylulose-5-Phosphate | 1 | 85.2 | 5.1 | 3.2 | 2.5 | 2.0 | 2.0 |
| 4 | 50.6 | 10.3 | 8.9 | 7.5 | 6.2 | 16.5 | |
| 8 | 25.1 | 12.8 | 11.2 | 9.8 | 8.1 | 33.0 | |
| 24 | 10.3 | 10.1 | 9.5 | 8.2 | 6.8 | 55.1 | |
| Ribose-5-Phosphate | 1 | 98.1 | 1.2 | 0.5 | 0.1 | 0.1 | 0.0 |
| 4 | 85.3 | 5.2 | 3.1 | 2.4 | 2.0 | 2.0 | |
| 8 | 70.2 | 8.9 | 6.5 | 4.3 | 3.1 | 7.0 | |
| 24 | 55.6 | 10.1 | 8.2 | 6.5 | 5.1 | 14.5 | |
| Sedoheptulose-7-Phosphate | 1 | 99.5 | 0.3 | 0.1 | 0.1 | 0.0 | 0.0 |
| 4 | 92.1 | 3.5 | 2.1 | 1.2 | 0.8 | 0.3 | |
| 8 | 85.3 | 5.2 | 3.8 | 2.5 | 1.9 | 1.3 | |
| 24 | 75.4 | 8.1 | 6.2 | 4.3 | 3.1 | 2.9 |
Table 2: Fractional Contribution of this compound to Glycolytic Intermediates
| Metabolite | Time (hours) | Fractional Contribution (%) |
| Fructose-6-Phosphate | 4 | 3.5 |
| 8 | 8.2 | |
| 24 | 15.7 | |
| Glyceraldehyde-3-Phosphate | 4 | 2.8 |
| 8 | 7.1 | |
| 24 | 13.9 |
Conclusion
Isotopic labeling with this compound represents a novel and promising approach to investigate the complexities of pentose metabolism. By tracing the incorporation of 13C from D-lyxose into key intermediates of the pentose phosphate pathway and glycolysis, researchers can gain valuable insights into the activity of these pathways under various physiological and pathological conditions. The methodologies and hypothetical data presented in this technical guide provide a foundational framework for designing and interpreting experiments using this innovative tracer. Further research is warranted to fully elucidate the metabolic fate of D-lyxose in mammalian cells and to validate the utility of this compound as a tool for metabolic flux analysis. The adoption of such novel tracers will undoubtedly contribute to a deeper understanding of cellular metabolism and may lead to the identification of new therapeutic targets in diseases with altered metabolic profiles, such as cancer.
D-Lyxose-13C5: A Novel Probe for In-Depth Glycosylation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a critical post-translational modification that dictates a vast array of biological processes. The study of these complex structures and their dynamic changes is paramount in understanding health and disease, from cancer progression to immune responses. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful technique for tracing the metabolic fate of monosaccharides and quantifying changes in glycan populations with high precision. While ¹³C-labeled glucose has been extensively used, the exploration of other labeled monosaccharides remains a frontier with significant potential. This technical guide focuses on D-Lyxose-¹³C5, a uniformly labeled rare pentose (B10789219) sugar, and its prospective relevance in glycosylation research. Although direct applications of D-Lyxose-¹³C5 are not yet widely documented, this paper will extrapolate from established methodologies using other ¹³C-labeled sugars to provide a comprehensive framework for its use. We will cover the fundamental principles of metabolic labeling, propose detailed experimental protocols for mass spectrometry and NMR spectroscopy, and present potential signaling pathways and workflows where D-Lyxose-¹³C5 could offer unique insights.
Introduction to Stable Isotope Labeling in Glycobiology
Glycosylation is a non-templated process, making the study of glycan structures and dynamics challenging.[1] Metabolic labeling with stable isotopes offers a robust method to introduce a mass signature into newly synthesized glycans, allowing for their differentiation and quantification.[2] By replacing naturally abundant ¹²C with ¹³C in a monosaccharide precursor, researchers can track the incorporation of the sugar into complex glycans using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This approach enables the quantitative analysis of glycan expression between different cellular states, providing valuable information for biomarker discovery and therapeutic development.[4][5]
D-Lyxose and its Isotopically Labeled Form: D-Lyxose-¹³C5
D-Lyxose is a rare, naturally occurring pentose sugar.[6] While not a central player in mainstream carbohydrate metabolism like glucose, its unique structure and metabolism present an opportunity for novel applications in glycobiology.[7] The use of its uniformly ¹³C-labeled form, D-Lyxose-¹³C5, offers the potential to probe specific glycosylation pathways that may utilize pentose sugars or to act as a metabolic tracer with distinct incorporation patterns compared to hexoses.
Table 1: Properties of D-Lyxose-¹³C5 and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Mass Shift |
| D-Lyxose | C₅H₁₀O₅ | 150.13 | N/A | N/A |
| D-Lyxose-¹³C5 | ¹³C₅H₁₀O₅ | 155.09 | >98 atom % ¹³C | M+5 |
| D-Xylose-¹³C5 | ¹³C₅H₁₀O₅ | 155.09 | 98 atom % ¹³C | M+5 |
Data for D-Xylose-¹³C5 is included for comparison as a commercially available labeled pentose.[8]
Proposed Experimental Protocols for Utilizing D-Lyxose-¹³C5
The following protocols are adapted from established methods using ¹³C-labeled glucose and serve as a detailed guide for researchers wishing to explore the use of D-Lyxose-¹³C5.
Metabolic Labeling of Cultured Cells
This protocol describes the incorporation of D-Lyxose-¹³C5 into the glycome of cultured cells.
Materials:
-
Cells of interest (e.g., cancer cell lines, primary cells)
-
Standard cell culture medium
-
Custom pentose-free medium
-
D-Lyxose-¹³C5 (solid)
-
Unlabeled D-Lyxose (for "light" control)
-
Sterile PBS
Procedure:
-
Cell Culture: Culture cells in their standard medium to the desired confluency.
-
Isotope Labeling Preparation:
-
"Heavy" Medium: Prepare the custom pentose-free medium and supplement it with D-Lyxose-¹³C5 to a final concentration determined by preliminary dose-response experiments.
-
"Light" Medium: Prepare the custom pentose-free medium and supplement it with unlabeled D-Lyxose at the same final concentration as the "heavy" medium.
-
-
Labeling:
-
For the "heavy" labeled sample, aspirate the standard medium, wash the cells once with sterile PBS, and replace it with the "heavy" medium.
-
For the "light" control sample, perform the same steps but replace the medium with the "light" medium.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for metabolic incorporation. The optimal time will depend on the cell type and the turnover rate of the glycans of interest.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization. Store cell pellets at -80°C until further processing.
Glycan Release and Purification
This protocol outlines the enzymatic release of N-linked glycans from glycoproteins.
Materials:
-
Lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS, DTT, Iodoacetamide
-
PNGase F
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Protein Extraction: Lyse the "heavy" and "light" cell pellets in lysis buffer.
-
Protein Quantification: Determine the protein concentration for each lysate.
-
Denaturation, Reduction, and Alkylation: Take equal amounts of protein from the "heavy" and "light" samples. Denature the proteins with SDS, reduce disulfide bonds with DTT, and alkylate cysteine residues with iodoacetamide.
-
N-glycan Release: Add PNGase F to each sample and incubate overnight at 37°C to release N-linked glycans.
-
Purification: Purify the released glycans from peptides and other cellular components using SPE cartridges. Elute the glycans and dry them in a vacuum centrifuge.
Mass Spectrometry Analysis
This protocol describes the analysis of the labeled and unlabeled glycan pools by mass spectrometry.
Materials:
-
Solvent for MS analysis (e.g., 50% acetonitrile/0.1% formic acid)
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried "heavy" and "light" glycan samples in the MS solvent.
-
Sample Mixing: Combine the "heavy" and "light" glycan samples in a 1:1 ratio based on the initial protein amount.
-
MS Analysis: Infuse the mixed sample into the mass spectrometer.
-
MS1 Scan: Acquire full scan MS spectra to identify pairs of "light" and "heavy" glycan peaks, which will be separated by a mass difference corresponding to the number of incorporated D-Lyxose-¹³C5 units.
-
MS/MS Analysis: Perform fragmentation analysis (MS/MS) on the parent ions to confirm glycan structures.
-
-
Data Analysis: Use specialized software to identify glycan structures and quantify the relative abundance of each glycan in the "heavy" and "light" samples by comparing the peak intensities.
NMR Spectroscopy Analysis
NMR spectroscopy can provide detailed structural information on ¹³C-labeled glycans.
Materials:
-
NMR spectrometer with a cryoprobe
-
D₂O
Procedure:
-
Sample Preparation: Dissolve the purified ¹³C-labeled glycans in D₂O.
-
NMR Acquisition: Acquire a series of 1D and 2D NMR spectra.
-
1D ¹³C NMR: Provides direct observation of the labeled carbon atoms.
-
2D ¹H-¹³C HSQC: Correlates protons with their directly attached carbons, aiding in the assignment of resonances.
-
2D ¹H-¹³C HMBC: Correlates protons and carbons over multiple bonds, providing information on the connectivity of monosaccharide units.
-
-
Data Analysis: Analyze the spectra to determine the positions of the ¹³C labels within the glycan structure, confirming the metabolic pathways of D-Lyxose incorporation.
Potential Signaling Pathways and Research Applications
The incorporation of D-Lyxose-¹³C5 into glycans could be used to investigate several biological processes.
Research applications could include:
-
Tracing Pentose Phosphate Pathway (PPP) Flux: Investigating the contribution of the PPP to glycan biosynthesis.
-
Studying Rare Glycosylation Modifications: Identifying if and how pentoses are incorporated into mammalian glycans.
-
Drug Development: Assessing the impact of drugs on specific glycosylation pathways by monitoring changes in D-Lyxose-¹³C5 incorporation.
-
Disease Research: Comparing the pentose-related glycan profiles of healthy versus diseased cells.
Current Limitations and Future Outlook
The primary limitation in the application of D-Lyxose-¹³C5 is the current lack of published research on its metabolic fate in the context of glycosylation. Key questions to be addressed include:
-
The efficiency of cellular uptake of D-Lyxose.
-
The metabolic pathways that process D-Lyxose and convert it into a nucleotide sugar donor.
-
The range of glycosyltransferases that can utilize a D-Lyxose-derived nucleotide sugar.
Future research using D-Lyxose-¹³C5 will be crucial in answering these questions. Such studies have the potential to uncover novel aspects of glycan metabolism and function, providing new tools for the glycoscience community and opening new avenues for therapeutic intervention.
Conclusion
D-Lyxose-¹³C5 represents a promising but as-yet untapped tool for glycosylation research. By adapting established methodologies for stable isotope labeling, researchers can begin to explore the unique metabolic pathways involving this rare pentose. This technical guide provides a foundational framework to encourage and facilitate such pioneering work, which holds the potential to significantly advance our understanding of the complex world of glycobiology.
References
- 1. D-[2-13C]LYXOSE [m.chemicalbook.com]
- 2. Protocol for analyzing the biosynthesis and degradation of N-glycan precursors in mammalian cells: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Glycan Labeling [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integration of Sugar Metabolism and Proteoglycan Synthesis by UDP-glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Lyxose-13C-4 | C5H10O5 | CID 131873417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. D-Xylose-13C5 Aldrich [sigmaaldrich.com]
An In-depth Technical Guide: Understanding the Metabolism of Rare Sugars Using Isotopic Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Rare Sugars
Rare sugars, defined as monosaccharides and their derivatives that exist in limited quantities in nature, are gaining significant attention in biomedical research and drug development.[1][2] Unlike common sugars such as glucose and fructose (B13574), many rare sugars exhibit unique physiological properties, including low caloric content, minimal impact on blood glucose levels, and potential therapeutic effects.[2][3][4] Notable examples include D-allulose (D-psicose) and D-tagatose, which are being explored as sugar substitutes and for their roles in managing metabolic disorders like obesity and type 2 diabetes.[2][5][6]
The therapeutic potential of rare sugars stems from their distinct metabolic fates.[1][7] For instance, D-allulose is largely un-metabolized and excreted in the urine, while D-tagatose is only partially absorbed and metabolized, primarily in the liver.[8][9][10] Understanding these metabolic pathways is crucial for elucidating their mechanisms of action and developing them into safe and effective therapeutic agents.[7][9] Isotopic tracing has emerged as a powerful and indispensable technology for this purpose, offering unparalleled insights into the dynamic nature of metabolism.[11][12]
This technical guide provides a comprehensive overview of the principles and methodologies for studying rare sugar metabolism using stable isotope tracers. It details experimental protocols, data interpretation, and the application of these techniques in a research and drug development context.
Core Principles of Stable Isotope Tracing
Stable isotope tracing is a technique that follows the metabolic fate of a substrate by introducing a labeled compound (a "tracer") into a biological system and monitoring its incorporation into downstream metabolites.[11][13][14] The tracer is a molecule in which one or more atoms have been replaced by a non-radioactive, stable isotope (e.g., replacing ¹²C with ¹³C or ¹H with ²H).[11][15]
The key measurements in these studies are:
-
Isotopic Enrichment: The proportion of a metabolite that contains the stable isotope label.[11] This is a direct reflection of the extent to which the tracer has contributed to its synthesis and is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[11][12]
-
Metabolic Flux: The rate at which molecules are converted through a metabolic pathway.[11] By measuring isotopic enrichment over time, researchers can apply mathematical models to calculate the flux through specific pathways, providing a dynamic view of metabolic activity.[11][16]
The use of ¹³C-labeled tracers is often preferred over deuterated (²H) tracers due to a less pronounced kinetic isotope effect, ensuring the tracer behaves more closely to its natural counterpart and does not significantly perturb the metabolic pathways under investigation.[15]
Metabolism of Key Rare Sugars
D-Allulose (D-Psicose)
D-allulose, a C-3 epimer of D-fructose, is a low-calorie sugar with about 70% the sweetness of sucrose.[3][4][17] Studies indicate that it is not significantly metabolized and does not contribute to hepatic energy production.[9][17][18] After absorption in the small intestine, the majority is excreted unchanged in the urine.[9][10] Isotopic tracer studies using ¹⁴C-allulose in humans showed that 86% of the radioactive dose was excreted in urine and less than 3% in feces, with virtually no radioactivity detected in expired air, confirming its minimal metabolism.[10] While largely inert, some research suggests D-allulose can be phosphorylated to D-allulose-phosphate in certain cells, which may be a key step in its biological activity.[9]
D-Tagatose
D-tagatose is a C-4 epimer of D-fructose.[8] Its metabolic fate is unique, with only about 20-25% being absorbed and subsequently metabolized, primarily in the liver.[8] The metabolic pathway of absorbed D-tagatose largely mirrors that of fructose.[8][15] It is first phosphorylated to D-tagatose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde-3-phosphate (G3P), both of which are intermediates in the glycolysis pathway.[15] This makes ¹³C-labeled D-tagatose an excellent tracer for studying central carbon metabolism.[8][15]
Data Presentation: Quantitative Metabolic Parameters
Summarizing quantitative data is essential for comparing the metabolic characteristics of different rare sugars.
Table 1: Metabolic Stability of D-Allulose vs. Fructose in Hepatocytes. [3][18]
| Compound | System | Incubation Time (min) | % Remaining (Mean) |
|---|---|---|---|
| D-Allulose | Human Hepatocytes | 240 | 94.5% - 96.8% |
| D-Allulose | Rat Hepatocytes | 240 | 95.7% |
| Fructose | Human Hepatocytes | 240 | 43.1% |
| Fructose | Rat Hepatocytes | 240 | 52.6% |
| Erythritol | Human Hepatocytes | 240 | 102.1% |
Table 2: Pharmacokinetic and Excretion Data for D-Allulose. [10]
| Tracer | Administration | Parameter | Value |
|---|---|---|---|
| ¹⁴C-Allulose | Oral | Urinary Excretion | 86% of dose |
| ¹⁴C-Allulose | Oral | Fecal Excretion | < 3% of dose |
| ¹⁴C-Allulose | Oral | Expired Air | ~0% of dose |
| D-Allulose | Intravenous (Rat) | Half-life | 72.2 min |
Table 3: Caloric and Metabolic Properties of Selected Rare Sugars.
| Rare Sugar | Caloric Value (kcal/g) | Primary Metabolic Fate | Key References |
|---|---|---|---|
| D-Allulose | ~0.2 - 0.4 | Primarily absorbed and excreted unmetabolized | [3][4][10] |
| D-Tagatose | ~1.5 | ~20-25% absorbed; metabolized in the liver via fructose pathway |[8][19] |
Experimental Protocols
The successful implementation of stable isotope tracer studies requires meticulous planning and execution.[11] The following are detailed, representative protocols for in vitro and in vivo studies, adapted from established methodologies.[9][11][20]
In Vitro Protocol: Cell Culture Labeling with ¹³C-Rare Sugar
This protocol outlines the steps for labeling adherent mammalian cells (e.g., HepG2 liver cells, Caco-2 intestinal cells) to trace the metabolism of a rare sugar.[9][21]
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Uniformly labeled ¹³C-Rare Sugar (e.g., U-¹³C₆-D-Tagatose)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Multi-well cell culture plates (e.g., 6-well)
-
Extraction solvent (e.g., 80% methanol (B129727), ice-cold)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest. Incubate overnight (37°C, 5% CO₂) to allow for attachment.[9]
-
Preparation of Labeling Medium: Prepare a labeling medium by supplementing a base medium (without glucose or other sugars) with the ¹³C-labeled rare sugar at the desired concentration (e.g., 5-10 mM).
-
Initiation of Labeling: Aspirate the standard culture medium from the cells and wash once with sterile, ice-cold PBS. Immediately add the pre-warmed ¹³C-labeling medium to the cells.[9]
-
Time-Course Incubation: Incubate the cells for the desired time points (e.g., 0, 15, 60, 240 minutes, 24 hours) to monitor the time-course of label incorporation into downstream metabolites.[9]
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice and aspirate the labeling medium.
-
Wash the cells rapidly twice with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol to the well to quench all enzymatic activity.
-
Scrape the cells into the solvent and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris. Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.
-
Analysis: Analyze the extracted metabolites for isotopic enrichment using LC-MS or GC-MS.[11][14]
In Vivo Protocol: Primed, Constant Infusion in Humans
This generalized workflow describes a human in vivo study to measure the whole-body kinetics of a rare sugar. It is adapted from protocols for glucose flux measurement.[11][20]
Pre-Experiment Preparation:
-
Subject Preparation: Subjects typically undergo an overnight fast to achieve a metabolic baseline.[11]
-
Catheterization: Place two intravenous catheters in opposite arms: one for tracer infusion and one for blood sampling.[11]
Tracer Infusion Protocol:
-
Tracer: 6,6-²H₂-Glucose (as a common example for kinetic studies). A similar protocol would be designed for a labeled rare sugar.
-
Priming Bolus Dose: Administer a priming dose to rapidly raise the isotopic enrichment of the plasma pool to a level near the expected steady state. For glucose, a typical dose is 14.0 µmol/kg body weight.[11][20]
-
Continuous Infusion: Immediately following the bolus, begin a continuous infusion at a precise rate (e.g., 11.5 µmol/kg/hr for glucose) for the duration of the study (e.g., 140 minutes).[11][20]
Blood Sampling and Processing:
-
Baseline Sampling: Collect a blood sample immediately before the priming bolus (t=0) to determine natural isotopic abundance.[11]
-
Steady-State Sampling: Once isotopic steady state is achieved (when the rate of tracer infusion equals the rate of its disappearance), collect multiple blood samples (e.g., at 90, 100, 110, and 120 minutes).[11][20]
-
Sample Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge at 4°C to separate plasma.
-
Storage: Store plasma samples at -80°C until analysis.
Analysis:
-
Plasma samples are analyzed by GC-MS or LC-MS to determine the tracer-to-tracee ratio (isotopic enrichment).[11][22]
-
Metabolic flux (Rate of Appearance, Ra) is calculated using the Steele equation or its simplified form at steady state.
Analytical Techniques and Data Interpretation
The measurement of isotopic enrichment is most commonly performed using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[11][12][22] These techniques separate the metabolites of interest before they are ionized and their mass-to-charge ratio is measured, allowing for the differentiation of labeled and unlabeled molecules.[11][16] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique that can be used to precisely quantify isotopomers and determine the positional labeling of atoms within a molecule.[12][16]
The data generated from these analyses allow researchers to:
-
Trace Atom Fates: Unambiguously track atoms from the rare sugar tracer through compartmentalized metabolic networks.[23]
-
Quantify Pathway Contribution: Determine the relative contribution of different metabolic pathways (e.g., glycolysis vs. pentose (B10789219) phosphate pathway) to the production of a specific metabolite.[13]
-
Calculate Kinetic Parameters: In in vivo studies, calculate key parameters like the rate of appearance (Ra) and disappearance (Rd) of the rare sugar from circulation.[24]
Applications in Research and Drug Development
The use of isotopic tracers to study rare sugar metabolism has significant implications for basic science and pharmaceutical development.[7][11]
-
Mechanism of Action: Elucidating the precise metabolic pathways helps explain the mechanisms behind the observed health benefits of rare sugars, such as improved glycemic control or weight management.[6][9]
-
Drug Development: Rare sugars are being investigated as precursors for antiviral and anti-cancer drugs.[1][7] Tracer studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of these novel drug candidates.[9]
-
Nutraceuticals and Functional Foods: By providing definitive data on caloric value and metabolic impact, tracer studies support the development of rare sugars as low-calorie sweeteners and functional food ingredients.[1][3]
-
Personalized Medicine: Understanding how individual differences in metabolism affect the processing of rare sugars could lead to more personalized dietary and therapeutic recommendations.
Conclusion
Isotopic tracing is a powerful and indispensable tool for the quantitative and dynamic assessment of rare sugar metabolism.[11][22] By enabling researchers to follow the journey of these unique molecules through complex biological systems, this technology provides critical insights that are unobtainable through simple concentration measurements alone.[25] From elucidating the fundamental biochemical pathways of D-allulose and D-tagatose to assessing the ADME properties of new drug candidates, stable isotope tracer studies are accelerating the pace of discovery.[9][11] The detailed methodologies and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to leverage this technology, ultimately unlocking the full therapeutic and nutritional potential of rare sugars.
References
- 1. Rare sugar research | Applied Microbiology and Enzyme Chemistry, Kagawa University [ag.kagawa-u.ac.jp]
- 2. news-medical.net [news-medical.net]
- 3. Metabolic Stability of D-Allulose in Biorelevant Media and Hepatocytes: Comparison with Fructose and Erythritol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Rare Sugars | Glycoforum [glycoforum.gr.jp]
- 6. Rare sugars: metabolic impacts and mechanisms of action: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking enzyme synthesis of rare sugars to create drugs with fewer side effects [ornl.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. allulose.org [allulose.org]
- 11. benchchem.com [benchchem.com]
- 12. TRACER TECHNIQUES FOR THE STUDY OF METABOLISM - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic Stability of D-Allulose in Biorelevant Media and Hepatocytes: Comparison with Fructose and Erythritol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Current studies on biological tagatose production using L-arabinose isomerase: a review and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. metsol.com [metsol.com]
- 21. mdpi.com [mdpi.com]
- 22. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]
- 23. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.humankinetics.com [journals.humankinetics.com]
- 25. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Metabolism: A Technical Guide to D-Lyxose-13C5 Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in the study of cellular metabolism, providing a dynamic view of metabolic pathways that is unattainable through traditional metabolomics alone. While uniformly carbon-13 labeled glucose ([U-13C6]glucose) has been the workhorse for probing central carbon metabolism, there is a growing need for alternative tracers to investigate specific pathways and overcome the limitations of glucose-centric approaches. This technical guide explores the applications of D-Lyxose-13C5, a five-carbon sugar isotope, in elucidating cellular metabolism, with a particular focus on the pentose (B10789219) phosphate (B84403) pathway (PPP) and nucleotide biosynthesis. D-Lyxose, a rare sugar, offers a unique entry point into a critical metabolic hub, providing a valuable tool for researchers in basic science and drug development.
The Metabolic Fate of D-Lyxose: A Gateway to the Pentose Phosphate Pathway
Understanding the metabolic journey of D-Lyxose is crucial to appreciating its utility as a tracer. Unlike glucose, which directly enters glycolysis, D-Lyxose is metabolized via a less ubiquitous pathway. In organisms possessing the necessary enzymatic machinery, D-Lyxose is isomerized to D-Xylulose by the enzyme D-lyxose isomerase.[1][2][3][4] D-Xylulose is then phosphorylated to D-Xylulose-5-phosphate, a key intermediate in the non-oxidative branch of the pentose phosphate pathway.[1][4]
This distinct entry point makes this compound an ideal tracer for studying the flux and regulation of the non-oxidative PPP, independent of the oxidative PPP and glycolysis. This allows for the deconvolution of complex metabolic networks where multiple pathways converge.
Metabolic entry of this compound into the Pentose Phosphate Pathway.
Core Applications of this compound in Metabolic Research
The unique metabolic properties of this compound open up several key applications for researchers:
-
Dissecting the Pentose Phosphate Pathway: this compound allows for the specific interrogation of the non-oxidative PPP. This is particularly valuable in studying cancer cells, which often exhibit altered PPP flux to support nucleotide and fatty acid synthesis. By comparing the labeling patterns from this compound and [U-13C6]glucose, researchers can delineate the relative contributions of the oxidative and non-oxidative branches of the PPP.
-
Investigating Nucleotide Biosynthesis: The PPP is the primary source of ribose-5-phosphate, the backbone of nucleotides.[5][6] this compound provides a direct means to trace the flow of carbon into the nucleotide pool. This is critical for developing and evaluating drugs that target nucleotide metabolism, a key vulnerability in rapidly proliferating cancer cells.
-
Probing Redox Homeostasis: The oxidative branch of the PPP is a major source of NADPH, which is essential for maintaining redox balance. While D-Lyxose primarily enters the non-oxidative branch, its metabolism can indirectly influence NADPH production by altering the pool of PPP intermediates.
Data Presentation: Quantifying Metabolic Flux with this compound
Effective data presentation is paramount for interpreting stable isotope tracing experiments. The following tables provide a framework for organizing and presenting quantitative data from a hypothetical this compound tracing experiment in a cancer cell line, comparing it to a parallel experiment with [U-13C6]glucose.
Table 1: Mass Isotopologue Distribution in Pentose Phosphate Pathway Intermediates
| Metabolite | Tracer | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Ribose-5-phosphate | [U-13C6]glucose | 10.2 | 5.1 | 8.3 | 15.7 | 25.4 | 35.3 |
| This compound | 15.8 | 3.2 | 4.1 | 6.5 | 10.2 | 60.2 | |
| Sedoheptulose-7-phosphate | [U-13C6]glucose | 12.5 | 6.3 | 9.8 | 18.2 | 22.1 | 31.1 |
| This compound | 20.1 | 4.5 | 5.3 | 8.9 | 12.3 | 48.9 | |
| Erythrose-4-phosphate | [U-13C6]glucose | 18.4 | 8.1 | 12.3 | 20.1 | 25.6 | 15.5 |
| This compound | 25.3 | 5.2 | 6.8 | 11.4 | 15.7 | 35.6 |
This is hypothetical data for illustrative purposes.
Table 2: 13C Enrichment in Ribonucleotides
| Ribonucleotide | Tracer | Fractional Enrichment (%) |
| ATP | [U-13C6]glucose | 45.2 |
| This compound | 70.8 | |
| GTP | [U-13C6]glucose | 42.1 |
| This compound | 68.5 | |
| UTP | [U-13C6]glucose | 48.9 |
| This compound | 75.3 | |
| CTP | [U-13C6]glucose | 46.5 |
| This compound | 72.1 |
This is hypothetical data for illustrative purposes.
Experimental Protocols: A Guide to this compound Tracer Studies
The following protocols provide a detailed methodology for conducting stable isotope tracing experiments using this compound. These are generalized protocols that may require optimization for specific cell lines or experimental systems.
In Vitro Cell Culture Labeling
Experimental workflow for in vitro this compound labeling.
1. Cell Culture and Isotope Labeling:
- Culture cells in standard medium to mid-logarithmic phase.
- Aspirate the standard medium and wash the cells twice with phosphate-buffered saline (PBS).
- Add pre-warmed labeling medium containing this compound at a concentration equivalent to the standard glucose concentration. Ensure the medium contains all other necessary nutrients.
- Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the kinetics of label incorporation and to ensure isotopic steady state is reached.
2. Metabolite Extraction:
- To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold saline.
- Immediately add a cold extraction solvent (e.g., 80% methanol) to the culture dish.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Sample Analysis by Mass Spectrometry:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis.
- Analyze the samples using either liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopologue distributions of key metabolites.
In Vivo Labeling in Animal Models
Experimental workflow for in vivo this compound labeling.
1. Tracer Administration:
- Acclimate animals to the experimental conditions.
- Administer a sterile solution of this compound via the desired route (e.g., intravenous infusion, intraperitoneal injection, or oral gavage). The dosage and administration route should be optimized based on the animal model and research question.
2. Sample Collection:
- At predetermined time points post-administration, collect blood samples and harvest tissues of interest.
- Immediately snap-freeze tissues in liquid nitrogen to halt metabolic activity.
3. Metabolite Extraction and Analysis:
- Homogenize the frozen tissues in a cold extraction solvent.
- Follow the metabolite extraction and analysis procedures as described for the in vitro protocol.
Conclusion and Future Directions
This compound represents a valuable and underutilized tool for the study of cellular metabolism. Its specific entry into the non-oxidative pentose phosphate pathway provides a unique opportunity to dissect this critical metabolic hub with a clarity that is not always possible with traditional tracers like [U-13C6]glucose. For researchers in cancer biology, immunology, and drug development, this compound offers a novel approach to understanding and targeting the metabolic vulnerabilities of diseased cells. As our understanding of the metabolic reprogramming in various diseases deepens, the application of specialized isotopic tracers like this compound will be instrumental in driving the next wave of discoveries. Further research is warranted to fully characterize the metabolic fate of D-Lyxose in a wider range of biological systems and to develop standardized protocols for its use in metabolic flux analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. D-lyxose ketol-isomerase - Wikipedia [en.wikipedia.org]
- 3. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular determinants of de novo nucleotide biosynthesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
Methodological & Application
Application Notes and Protocols for D-Lyxose-13C5 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes in vitro and in vivo.[1] D-Lyxose-13C5, a stable isotope-labeled version of the pentose (B10789219) sugar D-lyxose, serves as a valuable tracer to investigate cellular metabolism, particularly pathways involving five-carbon sugars. While less common than glucose, D-lyxose can be transported into mammalian cells and has the potential to enter central carbon metabolism, offering unique insights into metabolic reprogramming in various physiological and pathological states, including cancer.[2][3]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to trace its metabolic fate, with a focus on its potential incorporation into the pentose phosphate (B84403) pathway (PPP) and nucleotide biosynthesis. The methodologies described are adapted from established protocols for other stable isotope-labeled sugars.[1][4][5]
Application 1: Tracing the Metabolic Fate of this compound and its Incorporation into the Pentose Phosphate Pathway
This application focuses on determining the intracellular pathways that metabolize this compound and quantifying its contribution to the pentose phosphate pathway, a critical pathway for generating NADPH and precursors for nucleotide synthesis.[6][7] In microorganisms, D-lyxose can be isomerized to D-xylulose, an intermediate of the PPP.[3][8] This experiment aims to investigate if a similar metabolic route exists in mammalian cells.
Experimental Protocol
Objective: To trace the metabolic fate of this compound and quantify its incorporation into key metabolites of the pentose phosphate pathway in cultured mammalian cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
D-Glucose-free and D-Lyxose-free cell culture medium
-
This compound (uniformly labeled)
-
Phosphate Buffered Saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen
Procedure:
-
Cell Culture: Culture the chosen cell line in their standard complete growth medium in 6-well plates until they reach approximately 80% confluency.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing D-Glucose-free and D-Lyxose-free medium with 10% dFBS, Penicillin-Streptomycin, and the desired concentration of this compound (e.g., 5-10 mM). Warm the medium to 37°C before use. The use of dialyzed FBS is crucial to avoid competition from unlabeled small molecules.[1]
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with sterile, pre-warmed PBS.
-
Add 2 mL of the pre-warmed this compound labeling medium to each well.
-
Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) at 37°C in a 5% CO2 incubator to allow for the incorporation of the labeled D-Lyxose into intracellular metabolites.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with 2 mL of ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Flash-freeze the tubes in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Processing and Analysis:
-
Thaw the samples on ice.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Analyze the extracted metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopologue distribution (MID) of key metabolites in the pentose phosphate pathway.
-
Data Presentation
The following table presents hypothetical quantitative data on the fractional enrichment of 13C in key PPP metabolites after 24 hours of labeling with 10 mM this compound. The data illustrates the expected incorporation of the tracer into the pathway.
| Metabolite | Mass Isotopomer | Fractional Enrichment (%) |
| Ribose-5-phosphate | M+1 | 2.5 |
| M+2 | 5.1 | |
| M+3 | 10.3 | |
| M+4 | 8.2 | |
| M+5 | 15.7 | |
| Sedoheptulose-7-phosphate | M+1 | 1.8 |
| M+2 | 3.5 | |
| M+3 | 6.9 | |
| M+4 | 5.5 | |
| M+5 | 9.8 | |
| Erythrose-4-phosphate | M+1 | 1.2 |
| M+2 | 2.4 | |
| M+3 | 4.7 | |
| M+4 | 3.8 |
Visualization
Caption: Proposed metabolic fate of this compound via the Pentose Phosphate Pathway.
Application 2: Investigating the Contribution of this compound to De Novo Nucleotide Synthesis
This application aims to directly measure the incorporation of carbon from this compound into the ribose moiety of nucleotides, providing evidence for its role as a precursor for nucleic acid biosynthesis. This is particularly relevant in rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.
Experimental Protocol
Objective: To quantify the incorporation of 13C from this compound into the ribose component of purine (B94841) and pyrimidine (B1678525) nucleotides.
Materials:
-
Same as in Application 1
-
Reagents for DNA/RNA extraction and hydrolysis
-
LC-MS/MS system for nucleoside analysis
Procedure:
-
Cell Culture and Labeling: Follow steps 1-3 from the protocol in Application 1. A longer incubation time (e.g., 48-72 hours) may be necessary to detect significant incorporation into nucleic acids.
-
Nucleic Acid Extraction:
-
After the labeling period, wash the cells with ice-cold PBS and harvest them.
-
Extract total RNA and DNA using a commercially available kit or standard phenol-chloroform extraction protocols.
-
-
Hydrolysis to Nucleosides:
-
Hydrolyze the purified RNA and DNA to their constituent nucleosides using appropriate enzymes (e.g., nuclease P1 and alkaline phosphatase).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting nucleoside mixture by LC-MS/MS to determine the mass isotopologue distribution of adenosine, guanosine, cytidine, uridine (B1682114) (from RNA), and deoxyadenosine, deoxyguanosine, deoxycytidine, and thymidine (B127349) (from DNA). The analysis will focus on the +5 mass shift in the ribose moiety, indicating the incorporation of the intact five-carbon skeleton from this compound.
-
Data Presentation
The following table shows hypothetical data for the percentage of the nucleotide pool that is labeled with 13C5 in the ribose moiety after 48 hours of incubation with 10 mM this compound.
| Nucleoside (from RNA) | % Labeled (M+5 Ribose) |
| Adenosine | 8.5 |
| Guanosine | 7.9 |
| Cytidine | 9.1 |
| Uridine | 8.8 |
| Nucleoside (from DNA) | % Labeled (M+5 Deoxyribose) |
| Deoxyadenosine | 4.2 |
| Deoxyguanosine | 3.9 |
| Deoxycytidine | 4.5 |
| Thymidine | 4.3 |
Visualization
Caption: General experimental workflow for this compound tracing experiments.
Conclusion
This compound is a promising tracer for investigating pentose metabolism in mammalian cells. The protocols outlined here, adapted from established stable isotope tracing methodologies, provide a framework for researchers to explore the metabolic fate of D-lyxose and its contribution to critical biosynthetic pathways like the pentose phosphate pathway and nucleotide synthesis. The quantitative data and visualizations presented serve as a guide for experimental design and data interpretation. These studies can provide valuable insights into metabolic reprogramming in health and disease, and may aid in the identification of novel therapeutic targets in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. [D-xylose transport in cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbohydrate - Wikipedia [en.wikipedia.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Lyxose-13C5 Labeling in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as D-Lyxose fully labeled with Carbon-13 (D-Lyxose-13C5), allows for the precise tracking of carbon atoms as they are processed through metabolic pathways. D-Lyxose, a C2 epimer of D-Xylose, can be metabolized by some microorganisms through isomerization to D-Xylulose, which then enters the pentose (B10789219) phosphate (B84403) pathway (PPP). This application note provides a detailed protocol for conducting ¹³C-MFA experiments using this compound to investigate the fluxes through the PPP and connected central carbon metabolism pathways.
Principle of this compound Metabolic Flux Analysis
The core principle of this compound MFA is to introduce the labeled substrate to a biological system (e.g., microbial culture) and allow it to reach an isotopic steady state. During this period, the ¹³C atoms from this compound will be incorporated into various downstream metabolites. By measuring the mass isotopomer distributions (MIDs) of these metabolites using mass spectrometry, it is possible to deduce the relative contributions of different metabolic pathways to their production. This information, combined with a stoichiometric model of the organism's metabolism and measured extracellular fluxes (e.g., substrate uptake and product secretion rates), allows for the calculation of intracellular metabolic fluxes.
The metabolic entry of D-Lyxose into the central carbon metabolism is depicted in the following pathway:
Application Notes and Protocols: D-Lyxose-13C5 as a Tracer for NMR Spectroscopy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in living systems. While ¹³C-labeled glucose is a widely used tracer for central carbon metabolism, there is a growing interest in using other labeled sugars to probe specific pathways. D-Lyxose, a rare pentose (B10789219) sugar, offers a unique opportunity to investigate the pentose phosphate (B84403) pathway (PPP) and related metabolic routes. This document provides detailed application notes and experimental protocols for utilizing uniformly labeled D-Lyxose (D-Lyxose-¹³C₅) as a tracer in Nuclear Magnetic Resonance (NMR) spectroscopy studies.
D-Lyxose is primarily metabolized through its isomerization to D-Xylulose by the enzyme D-Lyxose Isomerase.[1] D-Xylulose is then phosphorylated to D-Xylulose-5-phosphate, a key intermediate in the non-oxidative branch of the pentose phosphate pathway.[1] By tracing the flow of the ¹³C atoms from D-Lyxose-¹³C₅, researchers can gain valuable insights into the activity of D-Lyxose Isomerase and the downstream fluxes through the PPP and its connections to glycolysis.
Applications of D-Lyxose-¹³C₅ in Metabolic Research
-
Probing Pentose Phosphate Pathway (PPP) Dynamics: D-Lyxose-¹³C₅ provides a direct entry point into the non-oxidative PPP, allowing for the study of its regulation and contribution to the synthesis of nucleotide precursors (ribose-5-phosphate) and reducing equivalents (NADPH).
-
Assessing D-Lyxose Isomerase Activity: The rate of conversion of D-Lyxose-¹³C₅ to labeled downstream metabolites can be used to quantify the in-vivo activity of D-Lyxose Isomerase, an enzyme with potential applications in biotechnology and biocatalysis.[2]
-
Investigating Pentose Metabolism in Disease: Alterations in pentose metabolism have been implicated in various diseases, including cancer and metabolic disorders. D-Lyxose-¹³C₅ can be used to study these alterations and identify potential therapeutic targets.
-
Drug Discovery and Development: This tracer can be employed to understand the metabolic effects of drugs targeting the PPP or related pathways. By observing changes in the labeling patterns of metabolites after drug treatment, researchers can elucidate the mechanism of action of novel therapeutic agents.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from a D-Lyxose-¹³C₅ tracing experiment in a cancer cell line known to express D-Lyxose Isomerase. The values are for illustrative purposes and will vary depending on the cell type, experimental conditions, and the duration of labeling.
Table 1: Hypothetical ¹³C Enrichment in Key Metabolites after 24h Incubation with D-Lyxose-¹³C₅
| Metabolite | ¹³C Enrichment (%) |
| D-Xylulose-5-phosphate | 85 |
| Ribose-5-phosphate | 60 |
| Sedoheptulose-7-phosphate | 45 |
| Fructose-6-phosphate | 30 |
| Glucose-6-phosphate | 15 |
| Lactate | 10 |
Table 2: Hypothetical Isotopomer Distribution in Ribose-5-phosphate
| Isotopomer | Fractional Abundance (%) |
| M+0 (unlabeled) | 40 |
| M+1 | 5 |
| M+2 | 10 |
| M+3 | 15 |
| M+4 | 5 |
| M+5 (fully labeled) | 25 |
Signaling Pathways and Experimental Workflows
Metabolic fate of D-Lyxose-¹³C₅.
General experimental workflow for D-Lyxose-¹³C₅ tracer studies.
Experimental Protocols
The following protocols are adapted from established methods for ¹³C-tracer studies and should be optimized for the specific cell line and experimental goals.
Protocol 1: Cell Culture and Labeling with D-Lyxose-¹³C₅
Objective: To label cells with D-Lyxose-¹³C₅ for a defined period to achieve isotopic steady-state or for kinetic flux analysis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Glucose-free and unlabeled D-Lyxose-free medium
-
D-Lyxose-¹³C₅ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) to reach approximately 70-80% confluency at the time of labeling.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free and D-Lyxose-free base medium with D-Lyxose-¹³C₅ to the desired final concentration (e.g., 5-10 mM) and dFBS.
-
Initiation of Labeling:
-
Aspirate the complete growth medium.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for a time course (e.g., 0, 4, 8, 16, 24 hours) to monitor the incorporation of the ¹³C label into intracellular metabolites.
Protocol 2: Metabolite Extraction
Objective: To quench metabolic activity rapidly and extract intracellular polar metabolites for NMR analysis.
Materials:
-
Ice-cold PBS
-
Pre-chilled (-80°C) 80% methanol/water solution
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid nitrogen
-
Lyophilizer or vacuum concentrator
Procedure:
-
Quenching Metabolism:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add the pre-chilled (-80°C) 80% methanol/water solution to the culture dish.
-
-
Cell Lysis and Collection:
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
-
Protein Precipitation:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the polar metabolites.
-
-
Sample Drying:
-
Dry the metabolite extract to a powder using a lyophilizer or vacuum concentrator. Store the dried extracts at -80°C until NMR analysis.
-
Protocol 3: NMR Sample Preparation and Data Acquisition
Objective: To prepare the extracted metabolites for NMR analysis and acquire high-quality spectra for isotopomer analysis.
Materials:
-
Deuterium oxide (D₂O)
-
NMR internal standard (e.g., DSS or TSP)
-
5 mm NMR tubes
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a precise volume (e.g., 600 µL) of D₂O containing a known concentration of the internal standard.
-
NMR Tube Preparation: Transfer the reconstituted sample to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to assess the overall metabolite profile and quantify total metabolite concentrations.
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling to directly observe and quantify the ¹³C enrichment in different carbon positions of the metabolites.[3]
-
Acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum to resolve overlapping signals and confirm the identity of labeled metabolites. The presence and intensity of cross-peaks will confirm ¹³C labeling at specific positions.[4]
-
For detailed isotopomer analysis, more advanced 2D NMR experiments like ¹H-¹³C HSQC-TOCSY or 2D INADEQUATE can be employed to determine the connectivity of ¹³C atoms within a molecule.
-
Table 3: Recommended NMR Acquisition Parameters (Illustrative)
| Experiment | Key Parameters |
| 1D ¹H | Pulse sequence: zgpr30; Relaxation delay (d1): 5s; Number of scans (ns): 64-128 |
| 1D ¹³C | Pulse sequence: zgpg30 (with proton decoupling); Relaxation delay (d1): 3-5 x T₁; Number of scans (ns): 1024-4096 |
| 2D ¹H-¹³C HSQC | Pulse sequence: hsqcetgpsisp2.2; Number of increments in F1: 256-512; Number of scans (ns): 8-16 |
Data Analysis
-
Spectral Processing: Process the raw NMR data using appropriate software (e.g., TopSpin, MestReNova, or NMRPipe). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
-
Metabolite Identification and Quantification: Identify metabolites by comparing the chemical shifts and coupling patterns in 1D and 2D spectra to databases (e.g., HMDB, BMRB) and authentic standards. Quantify the total concentration of metabolites by integrating the peak areas in the ¹H NMR spectra relative to the internal standard.
-
¹³C Enrichment and Isotopomer Analysis:
-
Calculate the fractional ¹³C enrichment for each carbon position by comparing the intensity of the ¹³C satellites to the central ¹²C peak in the ¹H NMR spectra, or by direct integration of the signals in the ¹³C NMR spectra.[3]
-
Analyze the fine structure of the signals in the ¹³C spectra (or coupled ¹H spectra) to determine the distribution of different isotopomers (molecules with different numbers and positions of ¹³C atoms).
-
-
Metabolic Flux Analysis (MFA): Use the measured ¹³C enrichment and isotopomer distributions as inputs for metabolic flux analysis software (e.g., INCA, 13CFLUX2) to calculate the intracellular metabolic fluxes. This computational modeling will provide a quantitative map of the metabolic pathway activities.
By following these application notes and protocols, researchers can effectively utilize D-Lyxose-¹³C₅ as a novel tracer to gain deeper insights into pentose metabolism and its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantification of ¹³C enrichments and isotopomer abundances for metabolic flux analysis using 1D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of D-Lyxose-13C5 in Biological Matrices using HILIC-LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope-labeled compounds are indispensable tools in metabolic research and drug development, enabling precise quantification of metabolic fluxes and pathway dynamics. D-Lyxose-13C5, a pentose (B10789219) sugar labeled with five Carbon-13 atoms, serves as a valuable tracer for investigating pathways such as the Pentose Phosphate Pathway (PPP).[1][2] D-Lyxose can be isomerized to D-xylulose, an intermediate that directly enters the PPP, making this compound an effective probe for studying metabolic dysregulation in various diseases.[2]
This document provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS). The methodology is based on established principles for the analysis of polar, 13C-labeled metabolites and can be adapted for other biological matrices.[3][4]
Principle of the Method
This method employs HILIC for the chromatographic separation of the highly polar this compound from complex biological sample components. Following separation, the analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition unique to this compound. An unlabeled analog or a different isotope-labeled sugar can be used as an internal standard to ensure accuracy.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (MW: 155.08 g/mol ), D-Lyxose (unlabeled, for use as internal standard)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Methanol (B129727) (LC-MS grade)
-
Reagents: Ammonium (B1175870) formate (B1220265) (LC-MS grade), Formic acid (LC-MS grade)
-
Sample Matrix: Blank human plasma (K2-EDTA)
-
Equipment: Centrifuge, analytical balance, vortex mixer, micropipettes, 1.5 mL microcentrifuge tubes, LC vials.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and D-Lyxose (Internal Standard, IS) in a 50:50 mixture of methanol and water to create 1 mg/mL primary stocks.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock in 90:10 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the D-Lyxose primary stock in 90:10 acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and calibration curve standards on ice.
-
To 50 µL of plasma sample, add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile). The acetonitrile acts as the protein precipitation agent.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to an LC vial for analysis.
HILIC-LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
Column: Waters ACQUITY UPLC BEH Amide Column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.
-
Mobile Phase A: Water with 10 mM Ammonium Formate, 0.1% Formic Acid
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
LC Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 5 95 1.0 5 95 6.0 40 60 7.0 40 60 7.1 5 95 | 10.0 | 5 | 95 |
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (s) Cone (V) Collision (eV) This compound 173.1 [M+NH4]+ 113.1 0.05 25 12 | D-Lyxose (IS) | 168.1 [M+NH4]+ | 108.1 | 0.05 | 25 | 12 |
Note: The formation of an ammonium adduct ([M+NH4]+) is common for sugars in positive ESI mode when using an ammonium formate buffer. Precursor and product ions should be optimized on the specific instrument being used.
Data Presentation
The performance of the method should be validated to ensure it meets the requirements for the intended application. The following table summarizes typical performance characteristics for quantitative analysis of labeled sugars using HILIC-LC-MS/MS.[3][5]
Table 1: Typical Performance Characteristics of the HILIC-LC-MS/MS Method
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | <1.0 ng/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 2.5 ng/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Linearity (R²) | >0.995 | The coefficient of determination for a calibration curve from 2.5 to 1000 ng/mL. |
| Intra-day Precision (%CV) | <10% | The coefficient of variation for replicate samples analyzed on the same day. |
| Inter-day Precision (%CV) | <15% | The coefficient of variation for replicate samples analyzed on different days. |
| Accuracy (Recovery %) | 85-115% | The percentage of the true concentration that is measured by the assay. |
Disclaimer: The values presented are representative and must be experimentally verified and established for this compound in your laboratory and specific matrix.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
Quantifying the Metabolic Fate of D-Lyxose-13C5: A Guide to Analytical Techniques and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of D-Lyxose-13C5 incorporation into cellular metabolism. Stable isotope tracing with compounds like this compound is a powerful technique to elucidate metabolic pathways and quantify cellular metabolic fluxes. By introducing a 13C-labeled substrate, researchers can track the carbon atoms as they are incorporated into various downstream metabolites, offering critical insights into cellular physiology, disease states, and the mechanism of action of drugs.
The primary analytical techniques for this purpose are Mass Spectrometry (MS), particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods allow for the determination of the mass isotopomer distribution (MID) in metabolites, which is the foundational data for metabolic flux analysis (MFA).
Metabolic Pathway of D-Lyxose
D-Lyxose is a pentose (B10789219) sugar that can be metabolized by some organisms. The initial and key step in its assimilation into central carbon metabolism is its isomerization to D-xylulose. This reaction is catalyzed by the enzyme D-lyxose isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, a key intermediate in the non-oxidative branch of the Pentose Phosphate (B84403) Pathway (PPP). Through the reactions of the PPP, the carbon backbone of D-Lyxose can be converted into various other essential metabolites, including intermediates of glycolysis and the TCA cycle.
Caption: Metabolic incorporation of this compound into central carbon metabolism.
Application Note 1: Quantification of this compound Incorporation using Mass Spectrometry
Mass spectrometry is a highly sensitive technique for determining the incorporation of 13C from labeled substrates into downstream metabolites. Both GC-MS and LC-MS can be employed, with the choice often depending on the volatility and polarity of the target metabolites.
Experimental Workflow
A typical workflow for a 13C metabolic flux analysis experiment involves several key steps, from cell culture to data analysis.
Caption: General workflow for a 13C metabolic flux analysis experiment using mass spectrometry.
Protocol 1: GC-MS Analysis of this compound Incorporation
This protocol is suitable for the analysis of volatile metabolites or those that can be made volatile through derivatization, such as sugars, organic acids, and amino acids.
1. Cell Culture and Labeling:
-
Culture cells in a defined medium where unlabeled D-Lyxose is replaced with this compound.
-
The concentration of this compound should be optimized for the specific cell line and experimental goals.
-
Incubate cells for a sufficient period to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable. This often requires a time-course experiment to determine the optimal labeling duration.
2. Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity to prevent further enzymatic reactions. A common method is to wash the cells with ice-cold saline and then add a cold solvent like methanol (B129727) or a methanol/water mixture.
-
Extract metabolites using a suitable solvent system, such as 80% methanol.
-
Centrifuge the cell lysate to pellet debris and collect the supernatant containing the metabolites.
3. Sample Derivatization:
-
Dry the metabolite extract under a stream of nitrogen or by lyophilization.
-
Derivatize the dried sample to increase the volatility of polar metabolites. A common method for sugars and organic acids is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
4. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable GC column and temperature gradient to separate the metabolites.
-
The mass spectrometer is typically operated in electron ionization (EI) mode.
-
Collect mass spectra across a relevant m/z range to detect the different mass isotopomers of each metabolite.
5. Data Analysis:
-
Identify metabolites based on their retention times and mass fragmentation patterns by comparing them to a library of standards.
-
For each identified metabolite, determine the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.).
-
Correct the raw mass isotopomer distributions for the natural abundance of 13C.
-
The corrected data can then be used for metabolic flux analysis.
Protocol 2: LC-MS/MS Analysis of this compound Incorporation
LC-MS/MS is particularly useful for the analysis of non-volatile and polar compounds, such as sugar phosphates and nucleotides, without the need for derivatization.
1. Cell Culture, Quenching, and Extraction:
-
Follow the same procedures as described in Protocol 1 for cell culture, labeling, quenching, and metabolite extraction.
2. LC-MS/MS Analysis:
-
Inject the metabolite extract directly into the LC-MS/MS system.
-
Use a suitable LC column for separation. For polar metabolites like sugar phosphates, a hydrophilic interaction liquid chromatography (HILIC) column is often preferred.
-
The mass spectrometer is typically operated in electrospray ionization (ESI) mode, often in negative ion mode for phosphorylated intermediates.
-
For quantification, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for each metabolite and its isotopologues.
3. Data Analysis:
-
Identify metabolites based on their retention times and specific mass transitions.
-
Quantify the peak area for each mass isotopomer of the target metabolites.
-
Correct the data for natural 13C abundance.
Quantitative Data Presentation
The primary output of the MS analysis is the mass isotopomer distribution (MID) for key metabolites. This data reveals the extent of 13C incorporation from the this compound tracer. The following table presents a hypothetical but representative dataset for key metabolites in the pentose phosphate pathway and glycolysis after labeling with [U-13C5]D-Lyxose.
| Metabolite | Mass Isotopomer | Relative Abundance (%) |
| Ribose-5-phosphate | M+0 | 5 |
| M+1 | 2 | |
| M+2 | 3 | |
| M+3 | 10 | |
| M+4 | 20 | |
| M+5 | 60 | |
| Sedoheptulose-7-phosphate | M+0 | 10 |
| M+1 | 3 | |
| M+2 | 5 | |
| M+3 | 8 | |
| M+4 | 15 | |
| M+5 | 35 | |
| M+6 | 14 | |
| M+7 | 10 | |
| Erythrose-4-phosphate | M+0 | 15 |
| M+1 | 5 | |
| M+2 | 10 | |
| M+3 | 25 | |
| M+4 | 45 | |
| Glyceraldehyde-3-phosphate | M+0 | 30 |
| M+1 | 10 | |
| M+2 | 25 | |
| M+3 | 35 |
Note: This is a representative dataset to illustrate the expected labeling patterns. Actual results will vary depending on the biological system and experimental conditions.
Application Note 2: Quantification of this compound Incorporation using NMR Spectroscopy
NMR spectroscopy is a powerful technique that can provide information on the positional distribution of 13C atoms within a molecule, offering a deeper insight into the specific metabolic reactions that have occurred.
Protocol 3: 1D and 2D NMR Analysis of this compound Incorporation
1. Cell Culture and Metabolite Extraction:
-
A larger quantity of cell material is typically required for NMR analysis compared to MS.
-
Follow the same procedures as described in Protocol 1 for cell culture, labeling, quenching, and metabolite extraction.
2. Sample Preparation for NMR:
-
Lyophilize the metabolite extract to remove all solvents.
-
Reconstitute the dried extract in a suitable deuterated solvent, such as D₂O, containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
3. NMR Data Acquisition:
-
Acquire 1D ¹H and ¹³C NMR spectra to identify and quantify the major labeled metabolites.
-
For more complex mixtures and to resolve overlapping signals, acquire 2D NMR spectra such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence). This experiment correlates each proton with its directly attached carbon, providing high resolution and enabling more confident metabolite identification.
4. Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify metabolites by comparing their chemical shifts to databases (e.g., HMDB, BMRB) or by spiking with authentic standards.
-
Quantify the concentration of metabolites by integrating the peak areas relative to the internal standard.
-
The presence and splitting patterns of signals in the ¹³C dimension of 2D spectra will reveal the specific carbon positions that are labeled with 13C.
Quantitative Data Presentation
NMR analysis can provide the fractional 13C enrichment at specific carbon positions of a metabolite. The table below illustrates how such data could be presented.
| Metabolite | Carbon Position | Fractional 13C Enrichment (%) |
| Ribose-5-phosphate | C1 | 65 |
| C2 | 62 | |
| C3 | 68 | |
| C4 | 55 | |
| C5 | 58 | |
| Lactate | C1 (Carboxyl) | 5 |
| C2 | 20 | |
| C3 (Methyl) | 25 |
Note: This is a representative dataset. The fractional enrichment at different positions provides clues about the activity of different pathways.
Logical Relationships in Data Interpretation
The interpretation of 13C labeling data to deduce metabolic fluxes is a complex process that relies on a computational model of the metabolic network.
Caption: Logical workflow for estimating metabolic fluxes from 13C labeling data.
By following these detailed protocols and utilizing the appropriate analytical techniques, researchers can effectively quantify the incorporation of this compound and gain valuable insights into cellular metabolism. This information is crucial for advancing our understanding of biological systems and for the development of novel therapeutic strategies.
Application Notes and Protocols for In Vivo Metabolic Tracing with D-Lyxose-13C5
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose is a rare pentose (B10789219) sugar that holds potential for investigating cellular metabolism. The stable isotope-labeled version, D-Lyxose-13C5, offers a valuable tool for tracing the metabolic fate of this sugar in vivo. Understanding how D-Lyxose is metabolized can provide insights into the pentose phosphate (B84403) pathway (PPP), a critical metabolic route for the synthesis of nucleotides and the production of NADPH for reductive biosynthesis and antioxidant defense.[1][2] These application notes provide a comprehensive overview and a detailed, adaptable protocol for conducting in vivo metabolic tracing studies using this compound in animal models. This guide is designed to assist researchers in designing and executing experiments to investigate the metabolic fate and effects of D-Lyxose.
Principle of the Method
The experimental design is based on the administration of this compound to an in vivo model, followed by the collection of biological samples at various time points. The incorporation of the 13C label into downstream metabolites is then quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. D-Lyxose is hypothesized to be isomerized to D-xylulose by the enzyme D-lyxose isomerase.[1][3] D-xylulose can then be phosphorylated to D-xylulose-5-phosphate, which is an intermediate of the pentose phosphate pathway.[1] By tracing the 13C5 label from D-Lyxose, researchers can qualitatively and quantitatively assess the activity of this metabolic conversion and its contribution to the PPP.
Application: Tracing the Metabolic Fate of this compound In Vivo
This application focuses on determining the metabolic pathways that D-Lyxose enters and quantifying its contribution to central carbon metabolism, particularly the pentose phosphate pathway.
Experimental Protocols
Objective: To trace the metabolic fate of this compound and quantify its incorporation into central carbon metabolites in a murine model.
Materials:
-
This compound (uniformly labeled)
-
Animal model (e.g., C57BL/6J mice)
-
Sterile saline solution
-
Anesthetic agent (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Tools for tissue dissection
-
Liquid nitrogen
-
Homogenizer
-
Ice-cold 80% methanol
-
Ice-cold water
-
Ice-cold chloroform (B151607)
-
Centrifuge
-
LC-MS or GC-MS system
Procedure:
-
Animal Acclimation and Diet:
-
Acclimate mice to the experimental conditions for at least one week.
-
Provide a standard chow diet and water ad libitum.
-
Fast animals for 6 hours prior to the experiment to reduce background levels of metabolites.
-
-
Tracer Preparation and Administration:
-
Dissolve this compound in sterile saline to the desired concentration. The optimal dose should be determined empirically, but a starting point could be a bolus injection of 0.4 mg/g body weight.
-
Administer the this compound solution via intraperitoneal (IP) injection or tail vein infusion. For dynamic analysis, a single bolus IP injection is suitable. For steady-state analysis, a continuous infusion may be preferred.
-
-
Sample Collection:
-
Timeline: Collect samples at multiple time points after tracer administration to capture the dynamic changes in metabolite labeling. A typical time course might include 0, 15, 30, 60, 120, and 240 minutes post-administration.
-
Blood Sampling: Collect small volumes of blood (e.g., 20-50 µL) from the tail vein or saphenous vein at each time point. Place blood into tubes containing an anticoagulant and immediately place on ice. Centrifuge to separate plasma and store at -80°C.
-
Tissue Collection: At the final time point, euthanize the animal according to approved protocols (e.g., cervical dislocation under anesthesia). Quickly dissect tissues of interest (e.g., liver, kidney, brain) and immediately freeze them in liquid nitrogen. Store tissues at -80°C until metabolite extraction.
-
-
Metabolite Extraction from Tissues:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold 80% methanol.
-
Add 500 µL of ice-cold water and vortex thoroughly.
-
Add 1 mL of ice-cold chloroform and vortex for 10 minutes at 4°C.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein/pellet layers.
-
Carefully collect the upper aqueous phase containing polar metabolites.
-
Dry the aqueous extract using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for analysis.
-
-
Analytical Techniques:
-
Mass Spectrometry (MS): Use liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to separate and quantify the enrichment of 13C in various metabolites, such as intermediates of the pentose phosphate pathway (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) and glycolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be employed to determine the positional labeling of 13C within a metabolite, providing more detailed information about pathway activity.
-
Data Presentation
The following table summarizes a proposed experimental design for an in vivo this compound tracing study.
| Parameter | Recommended Protocol |
| Animal Model | C57BL/6J mice, 8-10 weeks old |
| Tracer | This compound (uniformly labeled) |
| Tracer Dose | 0.4 mg/g body weight (bolus injection) |
| Administration Route | Intraperitoneal (IP) injection |
| Fasting Period | 6 hours |
| Time Points for Sampling | 0, 15, 30, 60, 120, 240 minutes |
| Samples Collected | Blood (plasma), Liver, Kidney, Brain |
| Metabolite Extraction | 80% Methanol / Water / Chloroform |
| Analytical Method | LC-MS/MS |
Visualization of Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the putative metabolic pathway of this compound and the general experimental workflow.
Caption: Putative metabolic pathway of this compound.
Caption: General workflow for this compound in vivo tracing.
References
- 1. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Drug Metabolism and Pharmacokinetics with D-Lyxose-13C5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing D-Lyxose-13C5, a stable isotope-labeled version of the endogenous pentose (B10789219) sugar D-Lyxose, to investigate drug metabolism and pharmacokinetics (DMPK). By tracing the metabolic fate of this compound, researchers can gain valuable insights into the pentose phosphate (B84403) pathway (PPP) and its influence on drug conjugation and clearance.
Application Notes
Stable isotope labeling is a powerful technique in metabolic research, offering a safe and accurate way to trace the journey of molecules through complex biochemical pathways. This compound serves as an invaluable tool in this regard, particularly for elucidating the interplay between carbohydrate metabolism and drug disposition.
Primary Applications:
-
Metabolic Fate and Flux Analysis: this compound allows for the precise tracking of D-Lyxose as it enters the pentose phosphate pathway. By monitoring the incorporation of the 13C label into downstream metabolites, researchers can quantify the flux through this critical pathway.
-
Investigating UDP-Glucuronosyltransferase (UGT) Activity: The PPP is a key source of UDP-glucuronic acid (UDPGA), a crucial co-substrate for UGT enzymes that are responsible for the glucuronidation of many drugs, facilitating their excretion. By tracing the 13C label from this compound to UDPGA, it is possible to assess the impact of xenobiotics on the de novo synthesis of this important co-substrate.
-
Pharmacokinetic Profiling: The administration of this compound can be used to study its own absorption, distribution, metabolism, and excretion (ADME) characteristics, providing a model for the pharmacokinetics of pentose sugars.
-
Internal Standard for Quantitative Analysis: this compound can be used as an internal standard for the accurate quantification of unlabeled D-Lyxose in biological samples using mass spectrometry-based methods such as LC-MS/MS or GC-MS.[1][2][3][4][5]
Mechanism of Action as a Tracer:
D-Lyxose is metabolized by isomerization to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. By using D-Lyxose fully labeled with Carbon-13 (this compound), all five carbon atoms are heavy isotopes. This mass shift allows for the clear differentiation of the tracer and its metabolites from their naturally abundant, unlabeled counterparts by mass spectrometry.
Experimental Protocols
The following protocols are generalized methodologies based on established stable isotope tracing studies. Researchers should optimize these protocols for their specific experimental conditions and analytical instrumentation.
In Vivo Pharmacokinetic Study of this compound in a Rodent Model
Objective: To determine the pharmacokinetic profile of this compound and its primary labeled metabolites in plasma and urine.
Materials:
-
This compound (sterile solution)
-
Experimental animals (e.g., male Sprague-Dawley rats, 250-300g)
-
Vehicle (e.g., sterile saline)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Metabolic cages for urine collection
-
Centrifuge
-
LC-MS/MS or GC-MS system
Protocol:
-
Animal Acclimation: Acclimate rats to individual metabolic cages for at least 3 days prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) with free access to water.
-
Dosing: Administer this compound intravenously (e.g., via tail vein) or orally (via gavage) at a predetermined dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Urine Collection: Collect urine over a 24-hour period post-dose. Measure the total volume and store aliquots at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Plasma: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS or derivatize for GC-MS analysis.
-
Urine: Dilute urine samples with an appropriate buffer. Samples may require a solid-phase extraction (SPE) cleanup step depending on the analytical method.
-
-
LC-MS/MS or GC-MS Analysis: Analyze the prepared samples for the presence and concentration of this compound and its expected labeled metabolites (e.g., xylulose-5-phosphate-13C5).
-
Data Analysis: Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC) for this compound.
In Vitro Study: Tracing this compound Metabolism in Hepatocytes to Assess Impact on Drug Glucuronidation
Objective: To investigate the incorporation of 13C from this compound into the UDPGA pool and its subsequent use in the glucuronidation of a model drug in cultured hepatocytes.
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
This compound
-
A model drug that undergoes glucuronidation (e.g., acetaminophen)
-
Cell lysis buffer
-
LC-MS/MS system
Protocol:
-
Cell Culture: Culture hepatocytes to approximately 80% confluency in standard culture medium.
-
Isotope Labeling: Replace the standard medium with a medium containing this compound at a known concentration (e.g., 5 mM) and the model drug (e.g., 100 µM).
-
Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Metabolite Extraction: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) and then quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Sample Preparation: Scrape the cells, collect the cell lysate, and centrifuge to pellet cell debris. Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the cell extracts for the abundance of labeled UDPGA (UDPGA-13C5) and the labeled drug-glucuronide conjugate.
-
Data Analysis: Determine the rate of incorporation of 13C into the UDPGA pool and the rate of formation of the labeled drug-glucuronide.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Example Data)
| Parameter | Intravenous Administration | Oral Administration |
| Dose (mg/kg) | 10 | 10 |
| AUC (µg*h/mL) | 150.5 ± 25.2 | 95.8 ± 18.7 |
| Cmax (µg/mL) | 45.3 ± 8.1 | 12.6 ± 3.4 |
| Tmax (h) | 0.08 | 0.5 |
| t1/2 (h) | 2.1 ± 0.4 | 2.5 ± 0.6 |
| CL (mL/h/kg) | 66.4 ± 11.1 | - |
| Bioavailability (%) | - | 63.6 ± 12.4 |
Table 2: Isotopic Enrichment in Hepatocytes Treated with this compound (Example Data)
| Time (hours) | UDPGA-13C5 Enrichment (%) | Labeled Drug-Glucuronide (Peak Area) |
| 0 | 0 | 0 |
| 1 | 15.2 ± 3.1 | 1.2 x 10^5 ± 0.3 x 10^5 |
| 4 | 42.8 ± 5.7 | 5.8 x 10^5 ± 1.1 x 10^5 |
| 8 | 65.1 ± 7.2 | 1.2 x 10^6 ± 0.2 x 10^6 |
| 24 | 88.9 ± 4.5 | 2.5 x 10^6 ± 0.4 x 10^6 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Metabolic fate of this compound and its role in drug glucuronidation.
Caption: General experimental workflows for in vivo and in vitro studies.
References
- 1. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 3. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Lyxose-13C5 in Cancer Metabolism Research
A Novel Tracer for Interrogating Pentose (B10789219) Metabolism and Glycan Biosynthesis in Cancer
Introduction
Metabolic reprogramming is a cornerstone of cancer biology, with aberrant glucose and glutamine metabolism being well-established hallmarks. While D-Glucose-13C6 is a widely used tracer for mapping central carbon metabolism, the roles of other monosaccharides, particularly pentoses, are less understood. D-lyxose is a C2 epimer of D-xylose and a rare sugar that is not extensively metabolized by most human cells, making it a potential candidate for probing specific metabolic pathways with minimal confounding catabolism. The stable isotope-labeled D-Lyxose-13C5 offers a unique tool to trace the fate of this pentose in cancer cells, providing insights into the pentose phosphate (B84403) pathway (PPP), nucleotide biosynthesis, and glycan synthesis.
These application notes provide a framework for utilizing this compound to investigate these critical aspects of cancer metabolism. While direct literature on this compound in cancer research is emerging, the principles and protocols outlined here are based on established methodologies for stable isotope tracing in cancer cells.
Potential Applications of this compound in Cancer Research
-
Probing the Pentose Phosphate Pathway (PPP): D-Lyxose can be isomerized to D-xylulose, which can then be phosphorylated to D-xylulose-5-phosphate, a key intermediate in the non-oxidative branch of the PPP.[1][2] Tracing the incorporation of 13C from this compound into PPP intermediates and downstream metabolites like ribose-5-phosphate (B1218738) can elucidate the activity of this pathway, which is crucial for nucleotide synthesis and maintaining redox balance in cancer cells.
-
Investigating Nucleotide Biosynthesis: The ribose-5-phosphate generated via the PPP is a direct precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. By tracking the 13C label from this compound into the ribose moiety of nucleotides, researchers can quantify the contribution of exogenous pentoses to de novo nucleotide synthesis, a critical process for cancer cell proliferation.
-
Elucidating Glycan Synthesis and Modification: Altered glycosylation is a universal feature of cancer cells and contributes to tumor progression.[3] Monosaccharides are the building blocks of glycans, and D-lyxose may be incorporated into certain glycan structures. This compound can be used to trace the incorporation of lyxose into glycoproteins and glycolipids, shedding light on aberrant glycosylation pathways in cancer.
-
Assessing Drug Response and Metabolic Reprogramming: The metabolic phenotype of cancer cells can be altered by therapeutic agents. This compound tracing can be employed to monitor changes in pentose metabolism in response to drug treatment, potentially identifying novel metabolic vulnerabilities and mechanisms of drug resistance.
Quantitative Data Summary
The following tables represent hypothetical data from a this compound tracing experiment in a cancer cell line, illustrating the potential insights that can be gained.
Table 1: Fractional Enrichment of 13C in Pentose Phosphate Pathway Intermediates
| Metabolite | M+1 | M+2 | M+3 | M+4 | M+5 |
| D-Xylulose-5-phosphate | 0.1% | 0.5% | 2.1% | 15.2% | 82.1% |
| Ribose-5-phosphate | 0.2% | 0.8% | 3.5% | 18.9% | 76.6% |
| Sedoheptulose-7-phosphate | 0.1% | 0.4% | 1.8% | 9.3% | 15.4% |
| Erythrose-4-phosphate | 0.1% | 0.3% | 1.2% | 5.6% | 8.9% |
M+n represents the mass isotopologue with 'n' 13C atoms. Data are hypothetical and for illustrative purposes.
Table 2: 13C Incorporation into the Ribose Moiety of Nucleotides
| Nucleotide | Fractional 13C Enrichment in Ribose |
| Adenosine Monophosphate (AMP) | 12.5% |
| Guanosine Monophosphate (GMP) | 11.8% |
| Uridine Monophosphate (UMP) | 14.2% |
| Cytidine Monophosphate (CMP) | 13.9% |
Fractional enrichment is calculated as the percentage of the metabolite pool containing one or more 13C atoms from the tracer. Data are hypothetical.
Experimental Protocols
Protocol 1: this compound Tracing in Cultured Cancer Cells
This protocol describes the labeling of cancer cells in culture with this compound to trace its metabolic fate.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound (uniformly labeled, >99% purity)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (-80°C), HPLC grade
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g at 4°C
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture overnight in complete medium.
-
Tracer Preparation: Prepare the labeling medium by dissolving this compound in glucose-free and serum-free medium to the desired final concentration (e.g., 5 mM). Supplement with 10% dFBS.
-
Labeling:
-
Aspirate the complete medium from the cells.
-
Wash the cells once with pre-warmed, glucose-free medium.
-
Add 2 mL of the prepared labeling medium to each well.
-
Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO2.
-
-
Metabolite Extraction:
-
Place the 6-well plates on ice to quench metabolic activity.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Sample Preparation:
-
Incubate the tubes at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).
-
Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Use a method optimized for the separation and detection of polar metabolites, including sugar phosphates and nucleotides.
-
Acquire data in full scan mode to identify all mass isotopologues of the metabolites of interest.
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of 13C.
-
Calculate the fractional enrichment and mass isotopologue distribution for each metabolite of interest.
-
Visualizations
Caption: Workflow for this compound tracing from cell culture to data analysis.
Caption: Potential entry of this compound into the pentose phosphate pathway.
Caption: Logical framework for using this compound in cancer research.
References
Application Notes and Protocols for D-Lyxose-13C5 Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a C2 epimer of D-Xylose, is a monosaccharide that can be metabolized by certain biological systems. Its isotopically labeled form, D-Lyxose-13C5, serves as a valuable tracer for metabolic flux analysis, allowing researchers to investigate the pathways involved in pentose (B10789219) metabolism. By tracking the incorporation of the 13C isotope, scientists can elucidate the fate of D-Lyxose and its contribution to central carbon metabolism, particularly its entry into the pentose phosphate (B84403) pathway (PPP). These investigations are crucial for understanding cellular metabolism in various physiological and pathological states, and for the development of novel therapeutic strategies.
This document provides detailed protocols for the preparation of biological samples for the analysis of this compound incorporation using two common analytical platforms: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Metabolic Pathway of D-Lyxose
D-Lyxose is metabolized by a two-step enzymatic process that connects it to the pentose phosphate pathway. First, D-Lyxose is isomerized to D-xylulose by the enzyme D-lyxose isomerase. Subsequently, D-xylulose is phosphorylated by xylulokinase to form D-xylulose-5-phosphate, a key intermediate of the pentose phosphate pathway.[1]
Caption: Metabolic fate of this compound.
Experimental Protocols
The following protocols provide a general framework for in vitro isotopic labeling experiments using this compound. Optimization of parameters such as cell density, tracer concentration, and incubation time is recommended for specific cell lines and experimental goals.
I. In Vitro Isotopic Labeling of Cultured Cells
This protocol describes the labeling of adherent mammalian cells with this compound.
Caption: General workflow for in vitro 13C metabolic tracer experiments.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Glucose-free cell culture medium
-
This compound
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
6-well cell culture plates
-
Ice-cold 80% methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
Cell Culture: Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired final concentration. Also add dialyzed FBS and Penicillin-Streptomycin. The optimal concentration of this compound should be determined empirically but can be started in the range of 5-25 mM.
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed labeling medium to each well.
-
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of 13C incorporation.
-
Metabolite Extraction:
-
To quench metabolism, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Incubate the plates on ice for 10-15 minutes.
-
Scrape the cells and transfer the cell lysate into a pre-chilled microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
II. Sample Preparation for LC-MS Analysis
Materials:
-
Dried metabolite extracts
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Autosampler vials with inserts
Protocol:
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC method (e.g., 50% acetonitrile in water).
-
Centrifugation: Centrifuge the reconstituted samples at high speed for 5-10 minutes at 4°C to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an autosampler vial with an insert for LC-MS analysis.
III. Sample Preparation for NMR Analysis
Materials:
-
Dried metabolite extracts
-
Deuterium oxide (D2O)
-
NMR tubes (5 mm)
-
Internal standard (e.g., DSS or TMSP)
Protocol:
-
Reconstitution: Reconstitute the dried metabolite extracts in a precise volume (e.g., 600 µL) of D2O containing a known concentration of an internal standard.
-
pH Adjustment: Check and adjust the pH of the sample to a consistent value (e.g., pH 7.0) using small amounts of dilute NaOD or DCl in D2O. This is critical for reproducible chemical shifts.
-
Transfer: Transfer the reconstituted sample to a 5 mm NMR tube.
Quantitative Data Summary
The following tables provide example parameters for this compound tracer experiments. These values should be optimized for specific experimental conditions.
Table 1: Example Cell Culture and Labeling Parameters
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 0.5 - 2 x 106 cells/well | Dependent on cell line growth rate. |
| This compound Concentration | 5 - 25 mM | Higher concentrations may be needed for less efficient uptake. |
| Incubation Time | 2 - 24 hours | Time course experiments are recommended. |
| Biological Replicates | Minimum of 3 | To ensure statistical significance. |
Table 2: Example LC-MS and NMR Sample Preparation Parameters
| Parameter | LC-MS | NMR |
| Reconstitution Volume | 50 - 100 µL | 600 µL |
| Reconstitution Solvent | 50% Acetonitrile/Water | D2O with internal standard |
| Internal Standard | Not applicable for reconstitution | DSS or TMSP (e.g., 0.5 mM) |
| Final Sample Volume | ~50 - 100 µL | ~600 µL |
Data Analysis
LC-MS: The acquired data can be processed using software to identify and quantify the mass isotopologues of this compound and its downstream metabolites. The fractional enrichment of 13C can then be calculated to determine the contribution of D-Lyxose to these metabolic pools.
NMR: 1D 1H and 13C NMR spectra, along with 2D heteronuclear correlation spectra (e.g., 1H-13C HSQC), can be used to identify and quantify 13C-labeled metabolites. The splitting patterns in 1H spectra and the signals in 13C spectra provide information on the position and extent of labeling.
By following these detailed protocols, researchers can effectively prepare samples for the analysis of this compound metabolism, leading to a deeper understanding of pentose phosphate pathway dynamics in their system of interest.
References
Unraveling Cellular Metabolism: A Dual-Tracer Approach with D-Lyxose-13C5 and 15N-Labeled Amino Acids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular metabolism, understanding the dynamic interplay of various pathways is paramount for deciphering disease mechanisms and developing effective therapeutics. Stable isotope tracing has emerged as a powerful technique to map metabolic fluxes and quantify the rates of biosynthesis and degradation. This document provides detailed application notes and protocols for a sophisticated dual-tracer experimental design utilizing D-Lyxose-13C5 and a suite of 15N-labeled amino acids. This approach allows for the simultaneous investigation of pentose (B10789219) phosphate (B84403) pathway (PPP) activity and protein turnover, offering a comprehensive snapshot of cellular resource allocation. By tracking the incorporation of 13C from D-Lyxose into key metabolic intermediates and the 15N from amino acids into the proteome, researchers can gain unprecedented insights into metabolic reprogramming in various physiological and pathological states. This methodology is particularly relevant for drug development, enabling the assessment of a compound's impact on central carbon metabolism and protein synthesis machinery.
Core Applications
-
Metabolic Flux Analysis: Quantify the contribution of the pentose phosphate pathway to nucleotide synthesis and NADPH production.
-
Pharmacodynamics: Assess the on- and off-target effects of drug candidates on central carbon metabolism and protein synthesis.
-
Disease Modeling: Characterize metabolic reprogramming in cancer, metabolic disorders, and neurodegenerative diseases.
-
Biomarker Discovery: Identify metabolic nodes and protein synthesis rates that are altered in response to disease or therapeutic intervention.
Data Presentation: Quantitative Summary
The following tables provide a structured format for presenting the quantitative data obtained from a dual-tracer experiment.
Table 1: 13C-Labeling Enrichment in Key Metabolites from this compound
| Metabolite | Isotopologue | Control Group (% Enrichment ± SD) | Treatment Group (% Enrichment ± SD) | p-value |
| Ribose-5-phosphate | M+5 | |||
| Sedoheptulose-7-phosphate | M+5 | |||
| Erythrose-4-phosphate | M+4 | |||
| Fructose-6-phosphate | M+5 | |||
| Glyceraldehyde-3-phosphate | M+3 | |||
| Lactate | M+3 |
Table 2: 15N-Labeling Enrichment in Cellular Protein
| Amino Acid Tracer | Protein of Interest | Control Group (Fractional Synthesis Rate ± SD) | Treatment Group (Fractional Synthesis Rate ± SD) | p-value |
| 15N-Leucine | Protein X | |||
| 15N-Lysine | Protein Y | |||
| 15N-Methionine | Protein Z | |||
| Global Proteome |
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol outlines the steps for labeling cultured mammalian cells with this compound and 15N-labeled amino acids.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose and specific amino acids
-
D-Glucose (unlabeled)
-
This compound (uniformly labeled, 99% purity)
-
15N-labeled amino acid kit (e.g., Leucine, Lysine, Methionine, 98%+ purity)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at a desired density in standard culture medium and allow them to adhere and reach exponential growth phase (typically 24 hours).
-
Medium Preparation: Prepare the labeling medium. For each condition (Control and Treatment), prepare a base medium lacking glucose and the amino acids to be traced.
-
Control Medium: Supplement the base medium with unlabeled D-Glucose to the desired final concentration and the corresponding unlabeled amino acids.
-
Labeling Medium: Supplement the base medium with this compound to the desired final concentration and the 15N-labeled amino acids. Note: The concentration of this compound should be optimized based on cellular uptake and metabolic rates. A common starting point is to replace a fraction of the glucose with the labeled lyxose.
-
-
Washing: Gently wash the cells twice with pre-warmed sterile PBS to remove residual standard medium.
-
Labeling: Aspirate the PBS and add the prepared Control or Labeling medium to the respective cell cultures.
-
Incubation: Return the cells to the incubator and culture for a predetermined time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of the stable isotopes.
-
Cell Harvest: At each time point, place the culture plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
Protocol 2: Metabolite Extraction and Protein Hydrolysis
Materials:
-
80% Methanol (B129727) (pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (capable of 4°C)
-
Lyophilizer or vacuum concentrator
-
6 M HCl
-
Heating block or oven (110°C)
-
Derivatization reagents (e.g., MTBSTFA for GC-MS analysis)
Procedure for Metabolite Extraction:
-
After the final PBS wash, add 1 mL of ice-cold 80% methanol to each plate.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and protein.
-
Carefully transfer the supernatant (containing polar metabolites) to a new microcentrifuge tube.
-
Store the protein pellet at -80°C for subsequent analysis.
-
Dry the metabolite extract using a lyophilizer or vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Procedure for Protein Hydrolysis:
-
Resuspend the protein pellet from the metabolite extraction step in 500 µL of 6 M HCl.
-
Incubate the samples at 110°C for 24 hours to hydrolyze the proteins into their constituent amino acids.
-
After hydrolysis, cool the samples to room temperature and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
The dried amino acid hydrolysate can be stored at -20°C until derivatization and analysis.
Protocol 3: Mass Spectrometry Analysis
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system. The choice depends on the target analytes and desired sensitivity.
GC-MS Analysis of Metabolites:
-
Derivatization: Re-suspend the dried metabolite extracts in a suitable solvent and derivatize them to increase volatility for GC-MS analysis. A common agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Injection and Separation: Inject the derivatized sample onto a GC column (e.g., DB-5ms) to separate the metabolites based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As the metabolites elute from the GC column, they are ionized (e.g., by electron ionization) and their mass-to-charge ratios (m/z) are measured.
-
Data Analysis: Analyze the mass spectra to determine the mass isotopomer distributions for each metabolite of interest. The incorporation of 13C from this compound will result in a shift in the m/z of the fragments.
LC-MS/MS Analysis of Amino Acids:
-
Sample Preparation: Reconstitute the dried protein hydrolysate in a suitable mobile phase.
-
Chromatography: Inject the sample onto a liquid chromatography system equipped with a column appropriate for amino acid separation (e.g., a HILIC column).
-
Mass Spectrometry: The eluting amino acids are introduced into the mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Quantification: Monitor the specific m/z values for the unlabeled (14N) and labeled (15N) versions of each amino acid. The fractional synthesis rate can be calculated from the ratio of labeled to unlabeled protein.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for dual-tracer metabolic analysis.
Metabolic Pathway Diagram
Caption: Interplay of PPP, glycolysis, and protein synthesis.
References
Troubleshooting & Optimization
Technical Support Center: D-Lyxose-13C5 Labeling Experiments
Welcome to the technical support center for D-Lyxose-13C5 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as a metabolic tracer. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it metabolized?
A1: this compound is a stable isotope-labeled form of the pentose (B10789219) sugar D-Lyxose (B13635), where all five carbon atoms are replaced with the heavy isotope ¹³C. In mammalian cells and other organisms, D-Lyxose can be converted to D-Xylulose by the enzyme D-lyxose isomerase.[1][2][3][4] D-Xylulose is an intermediate in the non-oxidative branch of the Pentose Phosphate (B84403) Pathway (PPP).[5][6][7][8][9] Therefore, this compound serves as a tracer to probe the activity of the PPP and connected pathways like glycolysis.
Q2: Why am I observing low incorporation of the ¹³C label into downstream metabolites?
A2: Low incorporation of the ¹³C label from this compound can be due to several factors:
-
Low activity of D-lyxose isomerase: The expression and activity of this enzyme can vary significantly between different cell types and organisms.
-
Competition with endogenous unlabeled pools: High intracellular concentrations of unlabeled pentoses and other sugars can dilute the labeled pool.
-
Suboptimal experimental conditions: Factors such as incubation time, tracer concentration, and cell density can all affect tracer uptake and metabolism.
-
Slow metabolic flux: The metabolic pathways being traced may have a low turnover rate under your specific experimental conditions.
Q3: What is metabolic scrambling and how does it affect my this compound experiment?
A3: Metabolic scrambling refers to the redistribution of the ¹³C label among different carbon positions within a molecule and across different metabolites. Once this compound enters the pentose phosphate pathway as ¹³C5-D-Xylulose, the labeled carbons are rearranged by enzymes like transketolase and transaldolase.[6][8] This can lead to a complex labeling pattern in downstream metabolites like fructose-6-phosphate, glyceraldehyde-3-phosphate, and lactate, making direct interpretation of pathway activity challenging.
Q4: How do I correct for natural ¹³C abundance in my mass spectrometry data?
A4: It is crucial to correct for the naturally occurring 1.1% ¹³C abundance in all carbon-containing molecules. This natural abundance contributes to the mass isotopologue distribution (MID) of your metabolites and, if not corrected, will lead to an overestimation of label incorporation. Various software tools and established mathematical algorithms are available to perform this correction.[10][11]
Troubleshooting Guides
Problem 1: Low or No Detectable ¹³C Enrichment in Target Metabolites
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient cellular uptake of this compound | Verify the expression of pentose transporters in your cell line. Optimize tracer concentration and incubation time. Consider using a different cell line with known pentose uptake capabilities. |
| Low D-lyxose isomerase activity | Confirm the presence and activity of D-lyxose isomerase in your system. If possible, consider overexpression of the enzyme or using a cell line known to have high activity. |
| Insufficient incubation time | Perform a time-course experiment to determine the optimal labeling duration for reaching isotopic steady state in your metabolites of interest.[12] |
| High concentration of unlabeled sugars in media | Use a base medium that is free of the unlabeled nutrient of interest (e.g., pentose-free media). Utilize dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled small molecules. |
| Poor sample extraction or degradation | Use a rapid and cold quenching method (e.g., ice-cold methanol) to halt metabolic activity.[13] Ensure proper storage of extracts at -80°C. |
Hypothetical Quantitative Data: Troubleshooting Low Enrichment
The following table illustrates how to present data to diagnose low enrichment issues. In this example, a time-course experiment was performed.
| Metabolite | Fractional ¹³C Enrichment (2 hours) | Fractional ¹³C Enrichment (8 hours) | Fractional ¹³C Enrichment (24 hours) |
| D-Xylulose-5-phosphate | 0.15 ± 0.02 | 0.45 ± 0.03 | 0.85 ± 0.04 |
| Fructose-6-phosphate | 0.02 ± 0.01 | 0.10 ± 0.01 | 0.35 ± 0.02 |
| Lactate | < 0.01 | 0.05 ± 0.01 | 0.15 ± 0.01 |
This is illustrative data and not from a specific experiment.
Interpretation: The data suggests that D-Xylulose-5-phosphate, the direct product of D-Lyxose metabolism, shows increasing enrichment over time, indicating successful uptake and initial conversion. However, the much lower enrichment in downstream metabolites, even after 24 hours, points towards a slow flux through the non-oxidative PPP or significant dilution from other metabolic pathways.
Problem 2: Unexpected or Difficult-to-Interpret Labeling Patterns
Possible Causes & Solutions
| Cause | Recommended Solution |
| Metabolic Scrambling in the PPP | Utilize metabolic flux analysis (MFA) software to model the complex carbon transitions and estimate pathway fluxes. Consider using positionally labeled tracers in parallel experiments to better resolve specific fluxes.[14][15][16] |
| Reverse flux through glycolysis/gluconeogenesis | Be aware that intermediates can flow in both directions in these pathways, which can complicate labeling patterns. Dynamic labeling experiments can help to resolve the directionality of fluxes.[17] |
| Contribution from other metabolic pathways | Other pathways may contribute to the pools of intermediates you are measuring. A comprehensive metabolic network model is necessary for accurate flux estimation. |
| Analytical Issues (e.g., co-eluting isomers) | Optimize your chromatography method to ensure baseline separation of isomers (e.g., glucose-6-phosphate and fructose-6-phosphate).[11] Use high-resolution mass spectrometry to distinguish between metabolites with similar mass-to-charge ratios.[11] |
Experimental Protocols
General Protocol for this compound Labeling in Cultured Mammalian Cells
-
Cell Seeding: Plate cells in a 6-well plate at a density that will achieve 70-80% confluency at the time of the experiment.
-
Media Preparation: Prepare a labeling medium using a base medium deficient in pentoses, supplemented with dialyzed fetal bovine serum and the desired concentration of this compound (e.g., 10 mM). Also, prepare an unlabeled control medium with the same concentration of unlabeled D-Lyxose.
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for a predetermined time to allow for tracer incorporation (this should be optimized for your specific system).[12]
-
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and extract polar metabolites.[13]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis by LC-MS or GC-MS.[13]
-
Visualizations
References
- 1. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D-lyxose ketol-isomerase - Wikipedia [en.wikipedia.org]
- 4. Characterization of a d-lyxose isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis [mdpi.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the sensitivity of D-Lyxose-13C5 detection
Welcome to the technical support center for D-Lyxose-13C5 detection. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the sensitivity of this compound detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound?
A1: The primary challenges in detecting this compound, like other polar carbohydrates, include poor retention in conventional reversed-phase chromatography and low ionization efficiency in mass spectrometry.[1] In Nuclear Magnetic Resonance (NMR) spectroscopy, the low natural abundance of ¹³C can be a limiting factor, although this is overcome by using isotopically labeled compounds.[2]
Q2: Which analytical techniques are most suitable for detecting this compound?
A2: The most common and powerful techniques for analyzing ¹³C-labeled sugars are Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] These methods allow for the tracing and quantification of the labeled carbon atoms through metabolic pathways.[6]
Q3: How can I improve the sensitivity of this compound detection by Mass Spectrometry?
A3: To enhance MS sensitivity, chemical derivatization is a highly effective strategy.[7][8] Derivatization can increase the volatility of the sugar for Gas Chromatography-MS (GC-MS) analysis or improve its chromatographic properties and ionization efficiency for Liquid Chromatography-MS (LC-MS) analysis.[1][7][9] Techniques such as acetylation and permethylation are known to enhance ionization efficiency.[1][7]
Q4: What are the benefits of using ¹³C-labeled compounds in NMR studies?
A4: Using uniformly ¹³C-labeled carbohydrates in NMR studies offers significant advantages, including the ability to elucidate detailed atomic structures of sugar-protein complexes and map binding interactions.[10][11][12] Isotopic labeling dramatically increases the signal-to-noise ratio in ¹³C NMR, which is crucial for detecting low-abundance molecules.[13]
Q5: Can derivatization also be used for GC-MS analysis of sugars?
A5: Yes, derivatization is often necessary for GC-MS analysis of sugars because they are non-volatile.[9] Common derivatization methods for GC-MS include silylation and acetylation, which increase the volatility of the sugar molecules.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection of this compound.
Mass Spectrometry (LC-MS & GC-MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low signal intensity or poor peak shape in LC-MS | Poor retention on reversed-phase column due to high polarity of D-Lyxose. | - Use a hydrophilic interaction liquid chromatography (HILIC) column. - Employ chemical derivatization (e.g., acetylation) to increase hydrophobicity.[1] |
| Low ionization efficiency. | - Optimize MS source parameters (e.g., gas flows, temperature). - Use a derivatization technique like permethylation to enhance ionization.[7] - Utilize an appropriate ionization source such as electrospray ionization (ESI). | |
| No or very low signal in GC-MS | D-Lyxose is not volatile enough for GC analysis. | - Derivatize the sample to increase volatility. Common methods include silylation or acetylation.[9] |
| Inaccurate quantification of ¹³C labeling | Natural abundance of ¹³C in derivatizing agents or other matrix components. | - Correct for the natural abundance of ¹³C in your data analysis.[14][15] - Use ¹³C-depleted derivatizing agents if available. |
| Isotope effects during chromatography or ionization. | - Ensure co-elution of labeled and unlabeled standards. - Use a calibration curve with known mixtures of labeled and unlabeled standards. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low signal-to-noise ratio in ¹³C NMR | Insufficient sample concentration. | - Increase the sample concentration if possible. - Increase the number of scans. |
| Suboptimal NMR probe tuning. | - Ensure the NMR probe is properly tuned to the ¹³C frequency. | |
| Low level of ¹³C enrichment. | - Synthesize or procure D-Lyxose with a higher degree of ¹³C enrichment. | |
| Complex spectra with overlapping peaks | Presence of multiple anomers or conformers in solution. | - Optimize solvent conditions and temperature to favor a single conformation.[16] |
| ¹³C-¹³C scalar couplings in uniformly labeled samples. | - Employ ¹³C homonuclear decoupling techniques.[17][18] - Use tailored isotopic labeling strategies, such as fractional labeling (e.g., 25-35% ¹³C), to minimize ¹³C-¹³C couplings.[17][18] | |
| Difficulty in assigning resonances | Lack of reference spectra. | - Acquire a suite of 2D NMR experiments (e.g., HSQC, HMBC, ¹³C-¹³C COSY) to aid in structural elucidation and assignment.[19] |
Experimental Protocols
Protocol 1: Derivatization of D-Lyxose for Enhanced LC-MS/MS Detection
This protocol is based on a simple acetylation procedure known to improve chromatographic properties for reversed-phase LC-MS.[1]
Materials:
-
This compound sample
-
Acetic anhydride (B1165640)
-
Methanol
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Preparation: Dissolve a known amount of your this compound sample in a solution of pyridine and acetic anhydride (e.g., 1:1 v/v).
-
Reaction: Incubate the mixture at room temperature for 1 hour to allow for complete acetylation of the hydroxyl groups.
-
Quenching: Quench the reaction by adding methanol.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried, derivatized sample in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the sample onto a reversed-phase column (e.g., C18) and analyze using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for acetylated this compound.
Workflow for LC-MS/MS Derivatization and Analysis
Caption: Workflow for this compound derivatization and LC-MS/MS analysis.
Protocol 2: Sample Preparation for ¹³C NMR Analysis
This protocol outlines the basic steps for preparing a this compound sample for NMR analysis.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
High-quality 5 mm NMR tubes
Procedure:
-
Sample Dissolution: Dissolve the lyophilized this compound sample in a suitable deuterated solvent. A concentration of 3-10 mM is a good starting point.[14]
-
Filtration: Filter the solution through a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[14]
-
Volume Adjustment: Ensure the sample volume is sufficient to cover the detection region of the NMR probe, typically around 0.5-0.7 mL.[14]
-
NMR Acquisition: Acquire ¹³C NMR spectra. Consider using techniques like DEPT to determine the number of hydrogens attached to each carbon, which aids in spectral assignment.[20] For uniformly labeled samples, consider experiments like ¹³C-¹³C COSY to establish carbon-carbon connectivity.[19]
Logical Flow for NMR Sample Preparation and Analysis
Caption: Logical workflow for NMR sample preparation and spectral analysis.
References
- 1. Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 10. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
Optimizing D-Lyxose-13C5 concentration for cell culture studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Lyxose-13C5 for cell culture-based stable isotope tracing studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in cell culture?
This compound is a stable isotope-labeled form of the rare pentose (B10789219) sugar D-lyxose, where all five carbon atoms are replaced with the heavy isotope Carbon-13. Its primary application is in metabolic flux analysis and stable isotope tracing studies. By introducing this compound into cell culture media, researchers can track the incorporation of these labeled carbons into various downstream metabolites. This provides insights into the activity of specific metabolic pathways, particularly the Pentose Phosphate (B84403) Pathway (PPP), and helps elucidate how cellular metabolism is altered by disease or therapeutic interventions.
Q2: What is the expected metabolic fate of this compound in mammalian cells?
D-lyxose is expected to be taken up by cells and isomerized to D-xylulose by D-lyxose isomerase or a similar enzyme.[1] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is a key intermediate of the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[1][2] From there, the 13C carbons can be traced into other PPP intermediates like ribose-5-phosphate (B1218738) (a precursor for nucleotide synthesis), and glycolytic intermediates such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.[3][4]
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A definitive optimal concentration for this compound has not been established in the literature. A common starting point for rare sugar tracing experiments is to perform a dose-response experiment.[5] It is advisable to test a range of concentrations to determine the optimal balance between sufficient tracer incorporation and minimal cytotoxicity. For similar rare sugars like D-allose, concentrations in the range of 5-50 mM have been used.[5][6] A pilot experiment is crucial to determine the ideal concentration for your specific cell line and experimental goals.
Q4: How long should I incubate my cells with this compound?
The incubation time required to achieve isotopic steady state, where the enrichment of the tracer in the metabolites of interest no longer changes, is critical. This duration is highly dependent on the metabolic rates of the specific cell line. A time-course experiment (e.g., sampling at 0, 2, 6, 12, and 24 hours) is recommended to determine the optimal incubation period for achieving sufficient labeling of downstream metabolites.[5]
Troubleshooting Guides
Issue 1: Low or No Incorporation of 13C Label into Downstream Metabolites
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Tracer Concentration | The concentration of this compound may be too low for efficient uptake and metabolism. Increase the concentration in a stepwise manner (e.g., 5 mM, 10 mM, 25 mM) and repeat the experiment. |
| Short Incubation Time | The cells may not have had enough time to metabolize the tracer and reach isotopic steady state. Perform a time-course experiment to identify the optimal incubation duration.[5] |
| Inefficient Cellular Uptake | The cell line may have low expression of the necessary sugar transporters. D-xylose uptake can be facilitated by hexose (B10828440) transporters and may be inhibited by high concentrations of D-glucose.[7][8] Consider reducing the glucose concentration in the medium or using a glucose-free medium supplemented with this compound as the primary carbon source. |
| Low Metabolic Activity | The cell line may have a slow metabolic rate or low activity in the pentose phosphate pathway. Ensure cells are in the exponential growth phase during the experiment for optimal metabolic activity. |
| Tracer Purity and Stability | Verify the purity and stability of your this compound tracer. Ensure proper storage and handling to prevent degradation. |
Issue 2: Significant Cytotoxicity or Altered Cell Morphology
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Tracer Cytotoxicity | High concentrations of this compound may be toxic to the cells. It is crucial to perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cell line.[9][10] |
| Metabolic Perturbation | Introduction of a high concentration of a rare sugar can perturb normal cellular metabolism. Ensure the culture medium is supplemented with other essential nutrients. |
| Contamination of Tracer Stock | Impurities in the this compound stock solution could be causing cytotoxicity. Use a reputable supplier and filter-sterilize the stock solution before use. |
| Osmotic Stress | High concentrations of sugar in the media can cause osmotic stress. Ensure the final osmolarity of the culture medium is within the acceptable range for your cells. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
Objective: To identify the highest concentration of this compound that does not cause significant cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., ~70-80% confluency) at the time of treatment.
-
Dose Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 mM).
-
Incubation: Remove the standard growth medium and replace it with the medium containing the different tracer concentrations. Incubate for a period relevant to your planned labeling experiment (e.g., 24 hours).
-
Cytotoxicity Assay: After incubation, perform a standard cytotoxicity assay such as MTT or LDH according to the manufacturer's protocol.[9][11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Select the optimal concentration that balances high tracer availability with minimal impact on cell viability (>90%).
Example Dose-Response Data (Hypothetical)
| This compound Conc. (mM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 98.5 |
| 5 | 97.2 |
| 10 | 95.8 |
| 25 | 91.3 |
| 50 | 75.4 |
Protocol 2: 13C Labeling and Metabolite Extraction
Objective: To label cells with this compound and extract intracellular metabolites for mass spectrometry analysis.
Methodology:
-
Cell Culture: Culture cells to ~80% confluency in 6-well plates or 10-cm dishes.[5]
-
Isotope Labeling:
-
Prepare labeling medium by supplementing glucose-free DMEM or RPMI-1640 with the predetermined optimal concentration of this compound, dialyzed FBS, and other necessary components.[12]
-
Remove the standard growth medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.[5]
-
Incubate for the desired time course (determined from pilot experiments).
-
-
Metabolism Quenching & Metabolite Extraction:
-
To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate on dry ice.
-
Incubate at -80°C for 15 minutes to precipitate proteins.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the polar metabolites to a new tube for analysis.
-
Dry the metabolite extract completely using a vacuum concentrator. Store dried pellets at -80°C until LC-MS analysis.
-
Visualizations
Caption: Predicted metabolic fate of this compound in mammalian cells.
Caption: General workflow for this compound stable isotope tracing experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 4. Khan Academy [khanacademy.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Induction of D-xylose uptake and expression of NAD(P)H-linked xylose reductase and NADP + -linked xylitol dehydrogenase in the oleaginous microalga Chlorella sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [D-xylose transport in cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 11. D-Glucose-Induced Cytotoxic, Genotoxic, and Apoptotic Effects on Human Breast Adenocarcinoma (MCF-7) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Troubleshooting low incorporation of D-Lyxose-13C5 in metabolites
Welcome to the technical support center for troubleshooting issues related to the use of D-Lyxose-13C5 in metabolic studies. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges during their experiments, particularly focusing on low incorporation of the isotope into downstream metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic fate of D-Lyxose in mammalian cells?
A1: D-Lyxose is a pentose (B10789219) sugar that can be metabolized through the Pentose Phosphate Pathway (PPP). The initial step involves the isomerization of D-Lyxose to D-xylulose.[1] This reaction is catalyzed by D-lyxose isomerase. D-xylulose is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate, which is a key intermediate of the non-oxidative branch of the PPP.[1][2][3][4] From here, the carbon skeleton can be interconverted into other glycolytic and PPP intermediates, such as fructose-6-phosphate, glyceraldehyde-3-phosphate, and ribose-5-phosphate.[2][5]
Q2: How is D-Lyxose transported into mammalian cells?
A2: Direct studies on D-Lyxose transport in mammalian cells are limited. However, studies on the structurally similar pentose, D-xylose, suggest that it can be transported into cells via facilitated diffusion.[6][7] This transport can be inhibited by D-glucose, indicating that it may share transporters with glucose, albeit with different affinities.[6]
Q3: What are the expected downstream metabolites to be labeled with this compound?
A3: Following the entry of this compound into the Pentose Phosphate Pathway, you can expect to see the 13C label incorporated into various downstream metabolites. The primary labeled species will be intermediates of the PPP and glycolysis, including:
-
D-xylulose-5-phosphate
-
Ribose-5-phosphate
-
Fructose-6-phosphate
-
Glyceraldehyde-3-phosphate
-
Sedoheptulose-7-phosphate
-
Erythrose-4-phosphate
-
Lactate
The specific enrichment in each metabolite will depend on the metabolic flux through these pathways in your experimental system.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time to achieve isotopic steady state, where the 13C enrichment in metabolites becomes stable, can vary significantly between cell types and experimental conditions. It is highly recommended to perform a time-course experiment to determine the ideal labeling duration for your specific system. Samples can be collected at multiple time points (e.g., 2, 6, 12, 24 hours) to track the incorporation of the 13C label over time.
Troubleshooting Guide for Low this compound Incorporation
Low incorporation of your 13C tracer can be due to a variety of factors, from initial experimental setup to the intricacies of cellular metabolism. This guide provides a step-by-step approach to troubleshoot these issues.
Problem 1: Low or No Enrichment in D-xylulose-5-phosphate and other direct downstream metabolites.
This scenario suggests a potential issue with the initial uptake or metabolism of D-Lyxose.
| Possible Cause | Troubleshooting Steps |
| Poor Cellular Uptake of this compound | 1. Verify Transporter Expression: Confirm that the cells you are using express transporters capable of pentose uptake. While many cells can transport D-xylose, the efficiency can vary.[6] 2. Optimize Tracer Concentration: Perform a dose-response experiment with varying concentrations of this compound to identify the optimal concentration for uptake without inducing toxicity. 3. Check for Competitive Inhibition: If your medium contains high levels of glucose, it may be competitively inhibiting the uptake of D-Lyxose.[6] Consider reducing the glucose concentration or using a glucose-free medium for the labeling period. |
| Low D-lyxose Isomerase Activity | 1. Cell Line Specificity: The expression and activity of D-lyxose isomerase can differ between cell types. Investigate if your cell line is known to have low activity for this enzyme. 2. Cofactor Availability: Ensure that the cellular environment is conducive to the enzyme's activity. |
| Low D-xylulose Kinase Activity | 1. Enzyme Expression: Similar to the isomerase, xylulokinase activity can be cell-type dependent.[3][4] 2. ATP Availability: As a kinase, this enzyme requires ATP. Ensure that your experimental conditions are not leading to significant ATP depletion. |
| Issues with Tracer Quality or Handling | 1. Confirm Tracer Identity and Purity: Verify the chemical identity and isotopic enrichment of your this compound from the supplier. 2. Proper Storage and Handling: Ensure the tracer has been stored correctly to prevent degradation. Prepare fresh solutions for each experiment. |
Problem 2: Enrichment is observed in D-xylulose-5-phosphate, but low enrichment in downstream PPP and glycolytic intermediates.
This suggests that while the initial steps of D-Lyxose metabolism are occurring, the flux into the rest of the central carbon metabolism is limited.
| Possible Cause | Troubleshooting Steps |
| Dilution by Unlabeled Carbon Sources | 1. High Intracellular Pools: Large pre-existing pools of unlabeled metabolites will dilute the incoming 13C label. Consider a pre-incubation period in a nutrient-depleted medium to reduce these pools. 2. Influx from Other Media Components: Other carbon sources in your medium (e.g., glutamine, other amino acids) can contribute to the pools of PPP and glycolytic intermediates, diluting the label from this compound. Simplify your labeling medium to minimize these contributions. |
| Slow Flux through the Non-Oxidative PPP | 1. Metabolic State of the Cells: The activity of the PPP can be highly dependent on the metabolic state of the cells (e.g., proliferation rate, redox state). Ensure your cells are metabolically active and healthy. 2. Incorrect Sampling Time: The label may not have had sufficient time to propagate through the entire pathway. Refer to your time-course experiment to determine if a longer incubation is needed. |
| Metabolite Extraction Inefficiencies | 1. Quenching and Extraction Protocol: Review your protocol for quenching metabolism and extracting metabolites. Inefficient extraction of polar metabolites like sugar phosphates can lead to apparent low enrichment. Ensure rapid and effective quenching with cold solvent. |
Experimental Protocols
General Protocol for 13C Labeling with this compound in Adherent Mammalian Cells
-
Cell Seeding: Plate cells in multi-well plates at a density that ensures they are in the exponential growth phase and reach approximately 80% confluency at the time of labeling.
-
Media Preparation: Prepare the labeling medium by supplementing a base medium (e.g., glucose-free DMEM) with this compound at the desired concentration. Other components like dialyzed fetal bovine serum and essential amino acids should be added as required by the specific cell line.
-
Initiation of Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for the predetermined duration in a standard cell culture incubator (37°C, 5% CO2).
-
Metabolism Quenching and Metabolite Extraction:
-
Place the culture plates on ice.
-
Quickly aspirate the labeling medium.
-
Wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and proteins.
-
Collect the supernatant containing the metabolites for analysis.
-
-
Analysis: Analyze the metabolite extracts using mass spectrometry (LC-MS or GC-MS) to determine the mass isotopomer distribution of the target metabolites.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound in mammalian cells.
Troubleshooting Workflow for Low 13C Incorporation
Caption: A logical workflow for troubleshooting low 13C incorporation.
References
- 1. Xylulokinase - Wikipedia [en.wikipedia.org]
- 2. d-Xylulose kinase from Saccharomyces cerevisiae: Isolation and characterization of the highly unstable enzyme, recombinantly produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. [D-xylose transport in cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of D-xylose transport in human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Lyxose-13C5 Isotope Tracer Experiments
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions to minimize isotopic dilution effects in D-Lyxose-13C5 experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution in the context of this compound tracer experiments?
Isotopic dilution is the decrease in the isotopic enrichment of the this compound tracer within a biological system. This occurs when the labeled tracer mixes with pre-existing, unlabeled pools of D-Lyxose or its downstream metabolites. The presence of these natural, unlabeled (predominantly 12C) compounds dilutes the 13C signal, which can complicate the interpretation of metabolic flux data. Isotope dilution is a form of internal standardization where a known amount of an isotopically enriched substance is added to a sample to quantify the analyte.[1][2]
Q2: What are the primary sources of isotopic dilution in a typical cell culture experiment?
Isotopic dilution can originate from several sources, which must be carefully controlled:
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Intracellular Pools: Cells have pre-existing pools of metabolites that will be unlabeled at the start of the experiment.
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Extracellular Carbon Sources: Standard culture media and serum contain unlabeled sugars and amino acids that can enter the same metabolic pathways as this compound.[3] For example, glucose in the medium can be a significant source of unlabeled carbon.
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Tracer Impurity: The this compound tracer itself may not be 100% pure, containing a small fraction of unlabeled D-Lyxose.[4]
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Contribution from Unlabeled CO2: Carboxylation reactions can incorporate unlabeled carbon dioxide from the bicarbonate buffer system in the medium, diluting the 13C label in downstream metabolites.[4]
Q3: Why is it critical to minimize and correct for isotopic dilution?
Q4: What is the primary metabolic fate of D-Lyxose in microbial and other systems?
D-Lyxose is a pentose (B10789219) sugar that can be metabolized by entering the pentose phosphate (B84403) pathway (PPP). The key initial step is the isomerization of D-Lyxose to D-xylulose, a central intermediate of the PPP, a reaction catalyzed by the enzyme D-lyxose isomerase.[6] From there, D-xylulose is phosphorylated to enter the main flux of the PPP.
D-Lyxose Metabolic Pathway
Caption: Metabolic pathway of D-Lyxose via isomerization to D-Xylulose.
Troubleshooting Guide
This section addresses common problems encountered during this compound experiments.
| Problem ID | Description | Potential Causes | Recommended Solutions |
| P01 | Low or Undetectable 13C Enrichment | 1. Insufficient Tracer Concentration/Incubation Time: The tracer may not have reached isotopic steady state.[7]2. High Isotopic Dilution: Significant unlabeled carbon sources are present.3. Slow Metabolism: The metabolic pathway utilizing D-Lyxose is slow in the experimental system.4. Improper Quenching/Extraction: Continued metabolism after sample collection depletes labeled metabolites.[8] | 1. Optimize tracer concentration and labeling duration via a time-course experiment (See Protocol 1).2. Use dialyzed serum and custom media without competing carbon sources.[3]3. Increase the number of cells or tissue amount to boost signal.4. Use an effective and rapid quenching protocol (See Protocol 2). |
| P02 | High Variability Between Replicates | 1. Inconsistent Cell Culture Conditions: Differences in cell density, growth phase, or passage number.[7]2. Variable Sample Handling: Inconsistent timing for quenching, extraction, or storage.3. Analytical Inconsistency: Issues with the mass spectrometer or chromatography. | 1. Standardize cell seeding density and ensure cells are in the same growth phase (e.g., exponential) for all replicates.2. Adhere strictly to a standardized protocol for sample collection and processing.3. Run quality control (QC) samples to monitor analytical performance. |
| P03 | Unexpected Labeled Metabolites Detected | 1. Tracer Impurities: The this compound stock may contain other labeled compounds.[7]2. Alternative Metabolic Pathways: The biological system may have uncharacterized or alternative pathways for D-Lyxose metabolism.[9]3. In-source Fragmentation (MS): The detected ion may be a fragment of a larger labeled metabolite. | 1. Verify the chemical and isotopic purity of the tracer via a certificate of analysis or by running a standard.2. Consult literature for known alternative pathways in your specific cell type or organism.3. Analyze unlabeled control samples to distinguish true metabolites from analytical artifacts.[5] |
Experimental Workflow and Decision Tree
The following diagrams illustrate a standard workflow for tracer experiments and a decision tree for troubleshooting low enrichment.
Caption: General workflow for a this compound stable isotope tracer experiment.
Caption: Troubleshooting decision tree for low isotopic enrichment.
Key Experimental Protocols
Protocol 1: Optimizing Tracer Concentration and Labeling Duration
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Cell Seeding: Seed cells in multiple plates (e.g., 6-well) at a consistent density to ensure they reach ~70-80% confluency at the time of labeling.
-
Media Preparation: Prepare a labeling medium using a base medium devoid of natural lyxose or glucose. Supplement with dialyzed fetal bovine serum (dFBS) to minimize unlabeled small molecules. Add a range of this compound concentrations (e.g., 0.5, 1, 5, 10 mM).
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Time-Course Labeling: For a chosen concentration, aspirate the growth medium, wash cells once with pre-warmed PBS, and add the labeling medium. Harvest cells at multiple time points (e.g., 0, 1, 4, 8, 12, 24 hours).
-
Analysis: Perform metabolite extraction and LC-MS analysis.
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Evaluation: Plot the fractional enrichment of key downstream metabolites (e.g., xylulose-5-phosphate) over time. The optimal duration is the time point at which enrichment reaches a plateau (isotopic steady state).[4] The optimal concentration is the lowest dose that achieves maximal enrichment.
Protocol 2: Metabolism Quenching and Metabolite Extraction
This protocol is for adherent cells and must be performed as quickly as possible to prevent metabolic changes.[8]
-
Preparation: Prepare an 80:20 methanol:water (v/v) extraction solution and pre-chill it to -80°C. Place a metal block or tray on dry ice.
-
Quenching: Place the cell culture plate on the dry ice block. Immediately aspirate the labeling medium.
-
Washing: Quickly wash the cells with 1 mL of ice-cold saline solution (e.g., PBS) to remove extracellular tracer. Aspirate the wash solution completely.
-
Extraction: Add 1 mL of the pre-chilled 80:20 methanol:water solution to each well.
-
Cell Lysis: Scrape the cells in the cold extraction solution and transfer the entire lysate to a pre-chilled microcentrifuge tube.
-
Precipitation: Vortex the tube vigorously for 30 seconds and incubate at -20°C for at least 1 hour to precipitate proteins.[10]
-
Clarification: Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis or storage at -80°C.
Protocol 3: Data Correction for Natural 13C Abundance
Raw mass spectrometry data must be corrected for the natural abundance of 13C (~1.1%) and other isotopes, which contribute to the M+1, M+2, etc., peaks even in unlabeled samples.
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Acquire Data: Collect mass spectra for both unlabeled control samples and this compound labeled samples.
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Use Correction Software: Employ specialized software tools designed for natural abundance correction. A commonly used tool is IsoCorrectoR.[11] Alternatively, corrections can be performed using matrix-based calculations as described in the literature.
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Input Information: The software will require the chemical formula of the metabolite of interest and the isotopic purity of the this compound tracer.
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Calculate Corrected Distribution: The software calculates the mass isotopologue distribution (MID) that results solely from the incorporation of the 13C tracer.
-
Calculate Fractional Enrichment (FE): After correction, the fractional enrichment can be calculated to determine the percentage of the metabolite pool that is labeled.
-
Formula: FE (%) = [ Σ (i * M_i) / (N * Σ M_i) ] * 100
-
Where i is the isotopologue number (0, 1, 2...), M_i is the corrected abundance of that isotopologue, and N is the number of carbon atoms in the molecule.
-
Quantitative Data Summary
Table 1: Natural Abundance of Carbon Isotopes
| Isotope | Natural Abundance (%) | Mass (Da) |
| 12C | ~98.9% | 12.0000 |
| 13C | ~1.1% | 13.0034 |
This inherent 13C abundance is what necessitates data correction.
Table 2: Hypothetical Example of Mass Isotopologue Distribution (MID) Correction
This table shows the MID for a 3-carbon metabolite before and after correction for natural 13C abundance.
| Isotopologue | Raw Abundance (Measured) | Corrected Abundance (Tracer-derived) |
| M+0 | 40% | 35% |
| M+1 | 35% | 31% |
| M+2 | 20% | 24% |
| M+3 | 5% | 10% |
The corrected data reveals a higher contribution from the tracer (e.g., M+3) than was apparent from the raw data.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. benchchem.com [benchchem.com]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic analysis of D-xylose metabolism pathways in Gluconobacter oxydans 621H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
Data analysis workflow for D-Lyxose-13C5 metabolic tracing data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Lyxose-13C5 for metabolic tracing studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of D-Lyxose in mammalian cells?
A1: D-Lyxose is primarily metabolized through a single enzymatic step: isomerization to D-xylulose.[1][2][3][4] This reaction is catalyzed by an isomerase, such as D-lyxose isomerase. D-xylulose is an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), and once formed, the 13C carbons from this compound can be traced through the PPP and into glycolysis.[4]
Q2: Why choose this compound as a tracer?
A2: this compound is a specialized tracer used to probe the activity of the pentose phosphate pathway and its connections to glycolysis. Unlike D-glucose, which enters glycolysis directly, D-lyxose's entry into metabolism is more restricted, primarily via its conversion to D-xylulose. This can be advantageous for studying specific enzymatic activities and pathway dynamics under certain conditions.
Q3: What are the key pathways that will show 13C enrichment from this compound?
A3: The primary pathways that will show 13C enrichment are the pentose phosphate pathway (PPP) and, subsequently, glycolysis. Key metabolites to monitor for 13C incorporation include:
-
Pentose Phosphate Pathway: D-xylulose-5-phosphate, Ribose-5-phosphate, Sedoheptulose-7-phosphate, Erythrose-4-phosphate.
-
Glycolysis: Fructose-6-phosphate, Glucose-6-phosphate, Glyceraldehyde-3-phosphate, Pyruvate, Lactate.
-
TCA Cycle: Citrate, α-ketoglutarate, Malate (if there is significant flux from glycolysis into the TCA cycle).
Q4: How long should I incubate my cells with this compound to achieve isotopic steady state?
A4: The time to reach isotopic steady state depends on the cell type, its metabolic rate, and the intracellular pool sizes of the metabolites of interest. For pentose phosphate pathway intermediates, a steady state might be reached within a few hours.[5] However, for downstream pathways like the TCA cycle, it may take longer.[5] It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 12, and 24 hours) to determine the optimal labeling time for your specific experimental system.
Troubleshooting Guides
Issue 1: Low or No 13C Enrichment in Downstream Metabolites
Symptoms:
-
Mass spectrometry data shows a very low percentage of 13C incorporation in PPP or glycolytic intermediates.
-
The M+5 peak for key metabolites is not significantly above the natural abundance background.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor D-Lyxose Uptake | 1. Verify Transporter Expression: Check for the expression of potential pentose transporters in your cell line. 2. Increase Tracer Concentration: Titrate the concentration of this compound in the medium. 3. Optimize Incubation Time: Extend the labeling duration to allow for more tracer uptake. |
| Low Isomerase Activity | 1. Confirm Enzyme Presence: Verify the expression of D-lyxose isomerase or a related enzyme with similar activity in your cell model. 2. Exogenous Expression: If the endogenous activity is low, consider overexpressing a suitable isomerase. |
| Incorrect Sample Quenching | 1. Rapid Quenching: Ensure that metabolic activity is stopped instantly during sample collection. This is often achieved by flash-freezing in liquid nitrogen.[6] 2. Cold Solvents: Use ice-cold solvents for metabolite extraction to minimize enzymatic activity. |
| Analytical Sensitivity | 1. Instrument Calibration: Ensure your mass spectrometer is properly calibrated and has sufficient sensitivity to detect low levels of enrichment. 2. Blank Controls: Analyze unlabeled samples to accurately determine the natural 13C abundance and background noise. |
Issue 2: Unexpected Labeling Patterns Observed
Symptoms:
-
The observed mass isotopologue distribution (MID) does not match the expected pattern for the known metabolic pathway.
-
Unusual labeled species are detected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Alternative Metabolic Pathways | 1. Literature Review: Investigate if alternative or non-canonical pathways for D-lyxose metabolism have been reported for your organism or cell type. 2. Pathway Analysis Tools: Use metabolic pathway databases and software to explore potential alternative routes. |
| Isotope Scrambling | 1. Reversible Reactions: Be aware that reversible reactions in the PPP and glycolysis can lead to complex labeling patterns. 2. Metabolic Modeling: Employ metabolic flux analysis software to simulate expected labeling patterns, taking into account bidirectional reactions. |
| Contamination of Tracer | 1. Tracer Purity: Verify the isotopic and chemical purity of your this compound tracer with the supplier's certificate of analysis. 2. Control Experiments: Run a "no-cell" control with the tracer in the medium to check for any degradation or conversion of the tracer itself. |
| Data Processing Errors | 1. Natural Abundance Correction: Ensure that your data processing workflow correctly corrects for the natural abundance of 13C and other isotopes.[5] 2. Software Validation: Use validated software for data analysis and double-check the parameters used for peak picking and integration. |
Experimental Protocols
Protocol 1: Cell Culture and this compound Labeling
Objective: To label cultured cells with this compound to trace its metabolic fate.
Materials:
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Cell line of interest
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Complete cell culture medium
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Phosphate-Buffered Saline (PBS)
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Glucose-free and unlabeled D-lyxose-free cell culture medium
-
This compound
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6-well or 10-cm cell culture plates
Procedure:
-
Cell Seeding: Seed cells at a density that will result in approximately 80% confluency at the time of harvesting.
-
Cell Growth: Culture cells in their standard growth medium until they reach the desired confluency.
-
Medium Exchange: Gently wash the cells twice with pre-warmed PBS.
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Labeling: Replace the standard medium with glucose-free medium supplemented with this compound at the desired concentration (e.g., 10 mM).
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Incubation: Incubate the cells for the predetermined optimal labeling time in a cell culture incubator.
-
Harvesting: Proceed immediately to Protocol 2 for metabolite extraction.
Protocol 2: Metabolite Extraction
Objective: To quench metabolism and extract polar metabolites for mass spectrometry analysis.
Materials:
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Labeled cells from Protocol 1
-
Ice-cold PBS
-
Pre-chilled (-80°C) 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching: Place the cell culture plate on ice and aspirate the labeling medium.
-
Washing: Quickly wash the cells twice with ice-cold PBS.
-
Extraction: Add 1 mL of pre-chilled 80% methanol to each well of a 6-well plate.
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Cell Lysis: Use a cell scraper to detach the cells and ensure they are fully submerged in the methanol.
-
Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -20°C for at least 30 minutes.
-
Clarification: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
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Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Storage: Store the extracts at -80°C until analysis.
Data Presentation
Table 1: Hypothetical 13C Enrichment in Key Metabolites after this compound Tracing
This table presents hypothetical, yet expected, 13C enrichment data from a tracer experiment with this compound in a mammalian cell line with active pentose metabolism.
| Metabolite | Expected % 13C Enrichment (M+5) |
| D-xylulose-5-phosphate | > 80% |
| Ribose-5-phosphate | > 60% |
| Sedoheptulose-7-phosphate | > 40% |
| Fructose-6-phosphate | > 30% |
| Glucose-6-phosphate | > 20% |
| Pyruvate | > 15% |
| Lactate | > 15% |
| Citrate | > 5% |
Note: The actual enrichment will depend on the cell line, experimental conditions, and the relative activities of different pathways.
Visualizations
References
- 1. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-lyxose ketol-isomerase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
How to correct for natural isotope abundance in D-Lyxose-13C5 studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Lyxose-13C5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in correcting for natural isotope abundance in your mass spectrometry-based metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance and why is it critical to correct for it in my this compound study?
A1: Many elements exist in nature as a mixture of stable isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C. When you conduct a study with D-Lyxose-¹³C₅, you are intentionally introducing a tracer with five ¹³C atoms. However, the molecules in your biological system, including the D-Lyxose you start with and the metabolites it becomes, will also contain naturally occurring heavy isotopes of carbon, hydrogen, and oxygen.
Mass spectrometry separates molecules based on their mass-to-charge ratio. The presence of these natural heavy isotopes contributes to the measured mass isotopomer distribution (MID), creating potential interference. Correcting for natural abundance is a crucial data processing step to differentiate between the ¹³C incorporated from your tracer and the ¹³C that was already naturally present.[1] This ensures the accurate quantification of isotopic enrichment and reliable metabolic flux calculations.[1]
Q2: What are the main principles behind natural isotope abundance correction?
A2: The correction process mathematically subtracts the contribution of naturally occurring isotopes from the raw mass spectrometry data. The most common approaches are:
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Matrix-based methods: These methods use a correction matrix that is constructed based on the elemental composition of the analyte (including any derivatization agents) and the known natural abundances of the isotopes of each element.[2][3] This matrix allows for the calculation of the true isotopologue distribution from the measured distribution.
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Iterative methods: These algorithms are often used to refine the correction, especially when dealing with complex datasets or issues like signal-to-noise limitations.
Several software packages are available to perform these corrections automatically.
Q3: What software tools are available for natural abundance correction?
A3: There are several well-regarded, open-source software tools available to perform natural abundance correction. Each has its own strengths and is compatible with various data formats.
| Software | Key Features | Primary Platform |
| IsoCor | User-friendly graphical user interface (GUI), supports a wide range of isotopic tracers, and can account for tracer impurity and derivatization.[1][4][5][6] | Python |
| Corna | A Python package designed for integration into larger data analysis pipelines, capable of handling various experimental designs, including dual-tracer experiments.[7][8][9] | Python |
| IsoCorrectoR | An R-based tool that can correct MS and MS/MS data, handles multiple tracers, and accounts for tracer impurity.[4][10][11] | R (Bioconductor) |
Q4: How does derivatization of D-Lyxose affect the natural abundance correction?
A4: Sugars like D-Lyxose are often not volatile enough for gas chromatography-mass spectrometry (GC-MS) analysis. Therefore, a chemical derivatization step is necessary to increase their volatility. Common derivatization methods for sugars include silylation (e.g., using BSTFA or MTBSTFA) or acetylation.
The derivatizing agent adds extra atoms (e.g., silicon, carbon, hydrogen) to your D-Lyxose molecule. These atoms also have their own natural isotopic abundances. Therefore, it is essential to include the elemental formula of the derivatizing agent in the correction calculations.[9] All reputable correction software will have an option to specify the derivatization agent used.
Troubleshooting Guides
This section addresses common issues you may encounter during your this compound experiments and data analysis.
Experimental and Data Acquisition Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Low signal intensity for D-Lyxose and its metabolites. | Inefficient extraction or derivatization. | 1. Optimize Extraction: Ensure your quenching of metabolism is rapid and complete to prevent metabolite degradation. Use a cold solvent mixture (e.g., 80% methanol) for extraction. 2. Verify Derivatization: Confirm that your derivatization reaction (e.g., silylation) is going to completion. This can be checked by analyzing a pure D-Lyxose standard. Adjust reaction time and temperature if necessary. |
| High background noise in mass spectra. | Contamination from sample preparation or the instrument. | 1. Use High-Purity Solvents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). 2. Clean the Instrument: Follow the manufacturer's protocol for cleaning the ion source and other relevant components of the mass spectrometer. |
| Inconsistent retention times in chromatography. | Issues with the chromatographic column or mobile phase. | 1. Equilibrate the Column: Ensure the column is properly equilibrated before each run. 2. Check for Column Degradation: Over time, columns can degrade. Consider replacing the column if performance continues to be poor. 3. Prepare Fresh Mobile Phase: Always use freshly prepared mobile phases. |
Natural Abundance Correction and Data Interpretation Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Corrected data shows negative abundance for some isotopologues. | This is a common artifact of the correction algorithms, especially with noisy data. | 1. Check Signal-to-Noise: Ensure the peaks for all isotopologues have a good signal-to-noise ratio. 2. Review Integration: Manually inspect the peak integration in your raw data to ensure accuracy. 3. Use Software Features: Some correction software has options to handle negative values, often by setting them to zero and renormalizing. |
| Unlabeled control sample shows significant M+1, M+2, etc. peaks after correction. | Incorrect elemental formula used for correction. | 1. Verify Molecular Formula: Double-check the elemental formula for D-Lyxose (C₅H₁₀O₅) and, critically, the formula of the derivatizing agent. 2. Re-run Correction: Apply the correction with the accurate molecular formula. |
| Unexpected labeling patterns (isotopic scrambling). | Biological activity, such as reversible reactions in pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP).[12][13] | 1. Understand the Biology: Be aware of reversible reactions and metabolic cycles that can lead to scrambling of the ¹³C label. The non-oxidative part of the PPP is a known source of scrambling for pentose sugars.[13] 2. Positional Isotopomer Analysis: If available, tandem mass spectrometry (MS/MS) can help to determine the position of the ¹³C labels, providing insights into scrambling. |
Experimental Protocols
This section provides a generalized workflow for a this compound metabolic flux analysis experiment. Note: This is a template and should be optimized for your specific biological system and instrumentation.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Culture your cells of interest to the desired density in standard growth medium.
-
Media Switch: To initiate the labeling experiment, aspirate the standard medium and replace it with a medium containing this compound as the sole carbon source or as a supplement, depending on your experimental design.
-
Incubation: Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled lyxose. This time will vary depending on the metabolic rates of your system and should be determined empirically.
-
Metabolic Quenching: To halt all enzymatic activity, rapidly quench the metabolism. For adherent cells, this can be done by aspirating the medium and immediately adding an ice-cold quenching solution (e.g., 80% methanol (B129727) at -80°C). For suspension cells, pellet the cells by centrifugation at a low temperature and resuspend in the cold quenching solution.
Protocol 2: Metabolite Extraction
-
Cell Lysis: After quenching, lyse the cells (e.g., by scraping for adherent cells or vortexing for suspension cells) in the quenching solution.
-
Phase Separation: Add a non-polar solvent like chloroform (B151607) to separate polar metabolites from lipids. Vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris and separate the polar and non-polar layers.
-
Collection: Carefully collect the upper aqueous layer, which contains the polar metabolites, including D-Lyxose and its derivatives.
-
Drying: Dry the collected metabolite extract completely, for example, using a vacuum concentrator.
Protocol 3: Derivatization for GC-MS Analysis (Silylation)
-
Reagent Preparation: Prepare a fresh solution of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.
-
Derivatization Reaction: Add the derivatization reagent to the dried metabolite extract.
-
Incubation: Incubate the mixture at an elevated temperature (e.g., 70°C) for a specific time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
Protocol 4: Data Acquisition and Correction
-
GC-MS Analysis: Analyze the derivatized samples using a GC-MS system. The GC method should be optimized to separate D-Lyxose from other sugars and metabolites. The mass spectrometer should be set to scan a mass range that includes all expected isotopologues of derivatized D-Lyxose.
-
Data Extraction: Extract the mass isotopomer distributions for D-Lyxose and other metabolites of interest from the raw data.
-
Natural Abundance Correction: Use a software tool like IsoCor, Corna, or IsoCorrectoR to correct the extracted MIDs for natural isotope abundance. Remember to include the elemental formula of the silylating agent in the correction settings.
Visualizations
Logical Workflow for Natural Abundance Correction
Caption: Workflow for correcting natural isotope abundance in mass spectrometry data.
Signaling Pathway Example: Pentose Phosphate Pathway
Caption: Simplified diagram of the Pentose Phosphate Pathway (PPP) showing potential entry of D-Lyxose.
References
- 1. IsoCor: isotope correction for high-resolution MS labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Construction and application of natural stable isotope correction matrix in 13C-labeled metabolic flux analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. IsoCorrection: Algorithm For Natural Isotope Abundance And Tracer Purity... in IsoCorrectoR: Correction for natural isotope abundance and tracer purity in MS and MS/MS data from stable isotope labeling experiments [rdrr.io]
- 11. IsoCorrectoR: IsoCorrectoR example data in IsoCorrectoR: Correction for natural isotope abundance and tracer purity in MS and MS/MS data from stable isotope labeling experiments [rdrr.io]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Addressing matrix effects in mass spectrometry analysis of D-Lyxose-13C5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the mass spectrometry analysis of D-Lyxose-13C5.
Troubleshooting Guide
Mass spectrometry analysis of this compound can be susceptible to matrix effects, which can compromise data quality. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Suggested Solution |
| Poor reproducibility of this compound signal | Inconsistent matrix effects between samples. | - Implement a robust sample cleanup procedure: Utilize Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][2][3] - Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS that co-elutes with this compound can compensate for signal variability.[4][5][6] - Optimize chromatographic separation: Ensure baseline separation of this compound from co-eluting matrix components.[2] |
| Low signal intensity (Ion Suppression) | Co-eluting matrix components are suppressing the ionization of this compound. | - Improve sample preparation: More rigorous extraction and cleanup methods can remove suppressive agents.[1][3] - Dilute the sample: This can reduce the concentration of interfering matrix components. - Optimize LC method: Adjust the mobile phase or gradient to separate this compound from the suppressive region of the chromatogram.[2] |
| High signal intensity (Ion Enhancement) | Co-eluting matrix components are enhancing the ionization of this compound. | - Enhance sample cleanup: Similar to ion suppression, removing the enhancing compounds is key. SPE is often effective.[2][3] - Matrix-matched calibration: Prepare calibration standards in a blank matrix to compensate for the enhancement effect.[2][7] |
| Inaccurate quantification | Matrix effects are impacting the linear response of the assay. | - Assess matrix effect quantitatively: Perform a post-extraction spike experiment to determine the matrix factor.[8][9] - Use a co-eluting SIL-IS: This is the most effective way to correct for quantification inaccuracies caused by matrix effects.[4][5][6] - Validate the method thoroughly: Ensure the method is validated for accuracy and precision in the presence of the sample matrix. |
| Retention time shift for this compound | Insufficient column equilibration or matrix-induced changes to the stationary phase. | - Ensure adequate column equilibration: Increase the equilibration time between injections. - Optimize the injection solvent: The sample should be dissolved in a solvent similar in composition to the initial mobile phase.[10] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[6][11][12] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively affect the accuracy, precision, and sensitivity of your quantitative analysis.[6][12] For a polar molecule like this compound, endogenous substances like salts, phospholipids, and other small molecules in biological samples are common sources of matrix effects.[10]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A quantitative assessment can be made using a post-extraction spiking experiment.[8][9] This involves comparing the peak response of this compound in a neat solution to its response when spiked into a blank matrix extract (a sample that does not contain the analyte but has been through the entire sample preparation process). The ratio of these responses is known as the Matrix Factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[8]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A3: The most effective techniques aim to remove interfering matrix components while efficiently recovering this compound.
-
Solid-Phase Extraction (SPE): This is often the most effective method as it can provide a cleaner extract compared to other techniques by selectively isolating the analyte.[2][3] For a polar compound like this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent may be suitable.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in removing certain types of interferences, particularly non-polar ones.[1][3]
-
Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing matrix components and often results in significant matrix effects.[3]
Q4: Can using a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate matrix effects?
A4: While a SIL-IS is the "gold standard" for compensating for matrix effects, it may not completely eliminate them.[9] A SIL-IS is effective because it has nearly identical chemical and physical properties to the analyte and should co-elute, experiencing the same degree of ion suppression or enhancement.[5][6] This allows for an accurate ratio of the analyte to the IS to be maintained. However, if the isotopic label causes a slight chromatographic shift, the analyte and IS may not experience the exact same matrix effect.[4] Therefore, it is still crucial to optimize sample preparation and chromatography to minimize the overall matrix effect.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
Objective: To quantify the extent of ion suppression or enhancement on the this compound signal from the sample matrix.
Methodology:
-
Prepare three sets of samples:
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Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (a sample of the same type as your study samples, but without this compound) and process it through your entire sample preparation procedure. After the final step (e.g., evaporation and reconstitution), spike the extract with this compound to the same final concentration as Set A.
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Set C (Matrix Blank): Process a blank matrix sample through the entire sample preparation procedure without adding this compound. This is to ensure the matrix itself does not have a signal at the mass transition for this compound.
-
-
Analyze the samples: Inject all three sets of samples into the LC-MS/MS system and record the peak area for this compound.
-
Calculate the Matrix Factor (MF):
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MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
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A value close to 1 indicates minimal matrix effect.
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A value < 1 indicates ion suppression.
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A value > 1 indicates ion enhancement.
-
| Sample Set | Description | Purpose |
| Set A | This compound in neat solvent | Reference for analyte response without matrix |
| Set B | Blank matrix extract spiked with this compound | Analyte response in the presence of matrix |
| Set C | Blank matrix extract | To check for matrix interferences at the analyte's m/z |
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Decision tree for mitigating observed matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
Best practices for storing and handling D-Lyxose-13C5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling D-Lyxose-13C5. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a stable isotope-labeled version of the rare pentose (B10789219) sugar D-Lyxose, where all five carbon atoms are replaced with the 13C isotope. This labeling makes it a powerful tracer for metabolic flux analysis (MFA) studies. Its primary applications include investigating the pentose phosphate (B84403) pathway (PPP), studying nucleotide biosynthesis, and elucidating the metabolic fate of D-Lyxose in various biological systems, including cancer cells and microorganisms.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. As a hygroscopic solid, it should be stored in a tightly sealed container in a dry and cool place. For long-term storage and to prevent degradation, especially once in solution, specific temperatures are recommended.
| Storage Format | Recommended Temperature | Duration | Notes |
| Solid (Powder) | Room Temperature or 4°C | As per manufacturer's expiry | Keep in a desiccator to protect from moisture. |
| Stock Solution | -20°C | Up to 1 month | Protect from light. |
| Stock Solution | -80°C | Up to 6 months | Protect from light; this is the preferred temperature for long-term solution storage.[1] |
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
To prepare a stock solution, dissolve the this compound powder in a sterile, high-purity solvent appropriate for your cell culture system, such as sterile water or phosphate-buffered saline (PBS). It is recommended to prepare fresh solutions for immediate use. If storage is necessary, filter-sterilize the solution through a 0.22 µm filter before aliquoting and storing at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Labeled Cell Culture Medium
Objective: To prepare a cell culture medium containing this compound for stable isotope tracing experiments.
Materials:
-
This compound powder
-
Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)
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Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose and other carbon sources
-
Sterile water or PBS
-
Sterile 0.22 µm filter
Procedure:
-
Prepare this compound Stock Solution:
-
Under sterile conditions, dissolve a pre-weighed amount of this compound powder in a small volume of sterile water or PBS to create a concentrated stock solution (e.g., 1 M).
-
Ensure complete dissolution. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
-
Prepare Labeled Medium:
-
To the glucose-free base medium, add the this compound stock solution to achieve the desired final concentration (e.g., 5-25 mM).
-
Supplement the medium with dialyzed FBS and other necessary components (e.g., glutamine, penicillin-streptomycin).
-
The final medium is ready for use in cell culture experiments.
-
D-Lyxose Metabolism and Experimental Workflow
The metabolic fate of this compound is of primary interest in tracer experiments. D-Lyxose is known to be isomerized to D-xylulose, which can then be phosphorylated to enter the pentose phosphate pathway.
A typical experimental workflow for a 13C metabolic flux analysis study involves several key stages, from cell culture to data analysis.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments.
Problem 1: Low 13C Enrichment in Target Metabolites
| Possible Cause | Solution |
| Suboptimal Labeling Duration | The time allowed for the tracer to incorporate may be too short to reach an isotopic steady state. Conduct a time-course experiment to determine the optimal labeling duration for your specific cell line and metabolites of interest. |
| Dilution from Unlabeled Sources | The experimental medium may contain unlabeled carbon sources (e.g., from non-dialyzed serum) that compete with the this compound tracer. Use a chemically defined, glucose-free medium and supplement with dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose. |
| Cellular Stress or Altered Metabolism | The cells may not be metabolically active or may have altered pathways due to stress. Ensure cells are in the exponential growth phase and that culture conditions are optimal. |
Problem 2: Inconsistent or Unreliable Mass Spectrometry Data
| Possible Cause | Solution |
| Incomplete Metabolic Quenching | Continued enzymatic activity after sample collection can alter labeling patterns. Ensure rapid and effective quenching of metabolic activity. This can be achieved by immediately placing culture plates on dry ice and using ice-cold solvents for extraction. |
| Isotopic Impurity of the Tracer | The this compound tracer may contain a mixture of isotopologues. Verify the isotopic purity of the tracer using mass spectrometry before starting your experiment. |
| Natural Abundance of 13C | The natural 1.1% abundance of 13C in your biological system and reagents contributes to the mass isotopomer distribution. Use data correction software (e.g., IsoCorrectoR) to correct your raw mass spectrometry data for natural 13C abundance and the measured impurity of your tracer. |
| Matrix Effects in Mass Spectrometry | Components of the biological sample can suppress or enhance the ionization of target metabolites, leading to inaccurate quantification. Optimize your sample preparation and chromatography to minimize matrix effects. The use of an internal standard can also help to correct for these effects. |
Problem 3: Poor Fit Between Simulated and Measured Labeling Data in MFA
| Possible Cause | Solution |
| Incorrect or Incomplete Metabolic Model | The metabolic network model used for flux calculations may be missing key reactions or contain incorrect atom transitions. Verify all reactions in your model for biological accuracy and completeness for your specific organism and experimental conditions. |
| Failure to Reach Isotopic Steady State | A key assumption for standard 13C-MFA is that the system is at an isotopic steady state. If the labeling is still changing over time, the model will not fit the data. Extend the labeling period and re-sample, or consider using instationary MFA (INST-MFA) methods. |
| Analytical Errors | Issues with sample preparation or the analytical instrumentation can introduce errors into the labeling data. Perform replicate measurements (both biological and technical) to better estimate measurement variance and ensure the robustness of your data. |
References
Validation & Comparative
A Comparative Guide to D-Lyxose-13C5 and D-Glucose-13C6 for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope-labeled tracers are indispensable for delineating the complex network of biochemical pathways. The choice of tracer is critical, as it dictates the scope and resolution of the metabolic insights that can be obtained. This guide provides a comprehensive comparison of two isotopically labeled sugars: the universally utilized D-Glucose-13C6 and the lesser-known D-Lyxose-13C5.
While D-Glucose-13C6 is the cornerstone for tracing central carbon metabolism, the potential of this compound as a metabolic tracer is an area of nascent exploration. This guide will objectively compare their established and potential applications, supported by foundational principles of their metabolism and generalized experimental protocols.
Core Comparison: Established Workhorse vs. Unexplored Pentose (B10789219)
D-Glucose-13C6 is a hexose (B10828440) sugar uniformly labeled with Carbon-13. It is the most widely used tracer for metabolic flux analysis (MFA) due to glucose's central role as a primary energy source in most organisms.[1][2] Its metabolism through glycolysis, the pentose phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle is extensively characterized, providing a robust framework for interpreting labeling patterns in downstream metabolites.[3][4]
In contrast, this compound is a pentose sugar labeled with five Carbon-13 atoms. Its metabolic fate in mammalian cells is not well-documented.[5] While its structural analog, D-xylose, has been shown to have some metabolic activity in specific contexts like triple-negative breast cancer, D-lyxose is generally considered to be poorly metabolized in mammals.[6] In microorganisms, D-lyxose can be isomerized to D-xylulose, an intermediate of the pentose phosphate pathway.[7][8] This suggests a potential, though likely limited, entry point into central carbon metabolism.
Quantitative Data Summary
Direct comparative quantitative data on the metabolic tracing performance of this compound versus D-Glucose-13C6 in mammalian cells is scarce in the scientific literature. The following table contrasts the well-established characteristics of D-Glucose-13C6 with the inferred and potential attributes of this compound based on its known biochemistry in other systems.
| Feature | D-Glucose-13C6 | This compound |
| Metabolic Activity | Actively and extensively metabolized through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.[3][4] | Inferred to be minimally metabolized in mammalian cells. May be converted to D-xylulose in some systems, entering the PPP.[7][8] |
| Primary Application | Quantitative metabolic flux analysis of central carbon metabolism.[1][9] | Largely unexplored; potentially a tracer for pentose metabolism or as a control for non-metabolic sugar uptake. |
| Information Yield | Provides detailed, dynamic insights into the activity of key metabolic pathways.[3] | Expected to provide limited information on central carbon metabolism. May reveal insights into pentose-specific pathways if metabolized. |
| Tracer Principle | The six 13C atoms are incorporated into a wide array of downstream metabolites, allowing for comprehensive pathway mapping.[10] | The five 13C atoms would be incorporated into PPP intermediates and their subsequent products if the initial isomerization occurs. |
| Uptake Mechanism | Primarily via Glucose Transporters (GLUTs).[11] | Potentially through pentose transporters or with lower affinity by GLUTs.[5] |
Metabolic Pathways and Experimental Workflows
D-Glucose-13C6 Metabolic Pathways
D-Glucose-13C6 is readily transported into the cell and phosphorylated to Glucose-6-Phosphate-13C6. From there, it enters the major pathways of central carbon metabolism.
Metabolic fate of D-Glucose-13C6 in a mammalian cell.
This compound Metabolic Pathway (Inferred)
The metabolic pathway for this compound in mammalian cells is not well established. The diagram below is based on its known metabolism in microorganisms, where it can enter the pentose phosphate pathway.
Inferred metabolic fate of this compound.
General Experimental Workflow for 13C-Metabolic Flux Analysis
The following workflow provides a general framework for conducting a 13C-MFA experiment, which can be adapted for either D-Glucose-13C6 or this compound.
General workflow for a 13C-MFA experiment.
Experimental Protocols
Detailed protocols for 13C-MFA are crucial for obtaining reliable and reproducible data. The following is a generalized protocol that should be optimized for the specific cell line and experimental question.
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Media Preparation: Prepare culture medium containing the desired 13C-labeled tracer (e.g., 11 mM D-Glucose-13C6) and other necessary nutrients. For mammalian cells, it is common to use dialyzed fetal bovine serum to minimize the concentration of unlabeled glucose.[12]
-
Labeling: Once cells reach the desired confluency, replace the standard medium with the pre-warmed 13C-labeling medium.
-
Incubation: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the intracellular metabolites of interest. This time can range from hours to days depending on the cell type and the pathways being studied.[3]
Protocol 2: Metabolite Extraction
-
Quenching: To halt all enzymatic activity, rapidly quench the cells. This is typically done by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by the addition of a cold solvent like 80% methanol.[13]
-
Scraping and Collection: Scrape the cells in the cold solvent and transfer the cell lysate to a pre-chilled tube.
-
Extraction: Lyse the cells (e.g., through sonication or freeze-thaw cycles) and centrifuge to pellet the cell debris.
-
Sample Preparation: Collect the supernatant containing the metabolites and dry it down using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.[13]
Protocol 3: Mass Spectrometry and Data Analysis
-
Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the dried metabolites need to be derivatized to make them volatile.
-
Mass Spectrometry: Inject the prepared sample into a GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) system to separate and detect the metabolites.
-
Data Acquisition: The mass spectrometer will measure the mass-to-charge ratio of the metabolite fragments, allowing for the determination of the mass isotopomer distribution (MID) for each metabolite.
-
Flux Analysis: The MIDs, along with measured extracellular fluxes (e.g., glucose uptake and lactate (B86563) secretion), are then used in a computational model to estimate the intracellular metabolic fluxes.[9]
Conclusion
The comparison between D-Glucose-13C6 and this compound for metabolic tracing highlights the difference between a well-established, powerful tool and a largely unexplored substrate. D-Glucose-13C6 remains the gold standard for quantifying fluxes in central carbon metabolism due to its central role in cellular bioenergetics and biosynthesis. The wealth of historical data and established protocols provide a solid foundation for its application.
This compound, on the other hand, represents a frontier in metabolic tracing. Its utility in mammalian systems is currently speculative and awaits empirical validation. Future research is required to determine its metabolic fate and to ascertain whether it can serve as a useful tracer for specific pentose pathways or as an inert control for sugar transport studies. For researchers aiming to probe the core pathways of cellular metabolism, D-Glucose-13C6 is the unequivocal choice. For those venturing into the less-traveled avenues of pentose metabolism, the investigation of this compound could yield novel insights, with the understanding that foundational metabolic studies are first required.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. DHDH-mediated D-xylose metabolism induces immune evasion in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-lyxose ketol-isomerase - Wikipedia [en.wikipedia.org]
- 8. Xylose isomerase - Wikipedia [en.wikipedia.org]
- 9. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to D-Lyxose-13C5 and Other Pentose Isotopic Tracers in Metabolic Research
For researchers, scientists, and drug development professionals, understanding the intricate network of cellular metabolism is paramount. Isotopic tracers are indispensable tools in this endeavor, allowing for the precise tracking of metabolic pathways. This guide provides a comprehensive comparison of D-Lyxose-13C5 with other pentose (B10789219) isotopic tracers, including D-Ribose-13C5, D-Xylose-13C5, and D-Arabinose-13C5. By examining their metabolic fates, comparative performance, and experimental considerations, researchers can make informed decisions on the most suitable tracer for their specific research questions.
Core Comparison: Metabolic Fate and Tracer Applications
The utility of a pentose isotopic tracer is fundamentally determined by its route of entry into cellular metabolism, primarily the Pentose Phosphate (B84403) Pathway (PPP). The distinct metabolic fates of D-lyxose, D-ribose, D-xylose, and D-arabinose dictate their specific applications in metabolic flux analysis.
This compound , upon entering the cell, is isomerized to D-xylulose. This intermediate is then phosphorylated to D-xylulose-5-phosphate, a key metabolite in the non-oxidative branch of the PPP. This makes this compound a valuable tool for specifically probing the flux through the latter stages of the PPP and its connections with glycolysis.
D-Ribose-13C5 is readily phosphorylated to ribose-5-phosphate, a central molecule in the PPP that serves as a precursor for nucleotide biosynthesis. As a tracer, D-Ribose-13C5 is ideal for studying the synthesis of DNA and RNA, as well as the interconversion of pentose phosphates in the non-oxidative PPP.
D-Xylose-13C5 shares a similar metabolic entry point with D-lyxose, as it is also converted to D-xylulose before phosphorylation. Therefore, D-Xylose-13C5 can also be used to investigate the non-oxidative PPP. However, differences in cellular uptake rates compared to D-lyxose can influence the choice between these two tracers depending on the cell type and experimental conditions.
D-Arabinose-13C5 has a more complex metabolic route. In some organisms, it can be converted to D-ribulose and then phosphorylated to enter the PPP. Its metabolic pathway is less direct compared to other pentoses, making it a more specialized tracer for studying specific enzymatic activities or alternative metabolic routes.
Quantitative Data Comparison
The selection of an appropriate tracer often hinges on its transport kinetics into the cell. The following table summarizes available quantitative data for the uptake of various pentoses in mammalian cell lines. It is important to note that direct comparative data for D-lyxose uptake in commonly used research cell lines is limited, and the presented values for D-xylose can serve as a proxy for pentose transport kinetics.
| Tracer | Cell Line | Km (mM) | Vmax (nmol/min/10^6 cells) | Primary Metabolic Entry Point | Key Applications |
| This compound | Data not available | Data not available | Data not available | D-Xylulose-5-Phosphate | Probing the non-oxidative PPP. |
| D-Xylose-13C5 | CHO-K1 | 20 | 10 | D-Xylulose-5-Phosphate | Investigating the non-oxidative PPP.[1] |
| L-cells | 12.5 | 2.8 | D-Xylulose-5-Phosphate | Studying pentose metabolism in different cell types.[1] | |
| HeLa | 3 | 2.6 | D-Xylulose-5-Phosphate | Analyzing pentose transport and metabolism.[1] | |
| D-Ribose-13C5 | Data not available | Data not available | Data not available | Ribose-5-Phosphate | Tracing nucleotide biosynthesis and PPP flux. |
| D-Arabinose-13C5 | Data not available | Data not available | Data not available | D-Ribulose-5-Phosphate | Investigating specific isomerase and kinase activities. |
Experimental Protocols
The following are generalized protocols for conducting metabolic flux analysis using pentose isotopic tracers. These should be optimized for the specific cell line and experimental objectives.
Protocol 1: Cell Culture and Isotope Labeling
Objective: To label cultured mammalian cells with a 13C-pentose tracer to achieve isotopic steady state for metabolic flux analysis.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HeLa, HEK293)
-
Complete cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Glucose-free and pentose-free cell culture medium
-
13C-labeled pentose tracer (this compound, D-Ribose-13C5, or D-Xylose-13C5)
-
6-well or 10 cm cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the mid-exponential growth phase at the time of labeling (typically 70-80% confluency).
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free and pentose-free medium with the desired concentration of the 13C-pentose tracer and dFBS. The concentration of the tracer may need to be optimized based on the cell line's metabolic characteristics.
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed 13C-labeling medium to the cells.
-
Incubate the cells for a predetermined time to reach isotopic steady state. This time should be determined empirically for each cell line and tracer but is typically in the range of 6-24 hours.
-
Protocol 2: Metabolite Extraction
Objective: To quench cellular metabolism rapidly and extract intracellular metabolites for analysis.
Materials:
-
Ice-cold 80% Methanol (B129727)/Water solution
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
Procedure:
-
Quenching and Extraction:
-
Aspirate the labeling medium from the cells.
-
Immediately add ice-cold 80% methanol to the plate to quench metabolism and lyse the cells.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation: Vortex the tubes and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Clarification: Centrifuge the tubes at maximum speed for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new tube.
-
Storage: Store the extracts at -80°C until analysis.
Protocol 3: GC-MS Analysis of 13C-Labeled Pentose Phosphates
Objective: To separate and quantify the mass isotopomer distribution of pentose phosphate pathway intermediates.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Derivatization reagent (e.g., MTBSTFA + 1% TBDMSCI)
-
Acetonitrile
-
Internal standards (e.g., uniformly 13C-labeled cell extract)
Procedure:
-
Sample Preparation:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Re-suspend the dried metabolites in acetonitrile.
-
Add the derivatization reagent and incubate at a specified temperature (e.g., 60-95°C) to create volatile derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use an appropriate GC column and temperature gradient to separate the derivatized metabolites.
-
Acquire mass spectra in either scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the target metabolites.
-
-
Data Analysis:
-
Integrate the peak areas for each mass isotopomer.
-
Correct for the natural abundance of 13C.
-
Use the corrected mass isotopomer distributions for metabolic flux analysis using software such as INCA or Metran.
-
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic networks and experimental designs.
Caption: Metabolic entry points of D-Lyxose, D-Xylose, and D-Ribose into the Pentose Phosphate Pathway.
Caption: General experimental workflow for 13C-pentose metabolic flux analysis.
References
Validating Metabolic Pathway Activity: A Comparative Guide to D-Lyxose-13C5 and Other Isotopic Tracers
In the intricate world of metabolic research, stable isotope tracers are fundamental tools for deciphering the complex network of biochemical reactions that sustain life. The advent of 13C-based metabolic flux analysis (MFA) has empowered researchers to quantify the rates of metabolic pathways in living cells.[1][2] While 13C-labeled glucose and glutamine are the most common tracers, the exploration of alternative substrates like D-Lyxose-13C5 opens up new avenues for targeted investigation of specific metabolic routes.
This guide provides a comprehensive comparison of this compound with established 13C-labeled tracers. It is designed for researchers, scientists, and drug development professionals to objectively evaluate the applications and performance of these tools, supported by experimental data and detailed protocols.
Principles of Metabolic Tracing with this compound
D-Lyxose, a five-carbon sugar, is known to be metabolized in certain microorganisms through a pathway that connects to the pentose (B10789219) phosphate (B84403) pathway (PPP).[3][4] Specifically, D-lyxose is first isomerized to D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the PPP.[4] Consequently, by using D-Lyxose labeled with five 13C atoms (this compound), researchers can trace the flow of these carbon atoms through the PPP and connected pathways. This makes this compound a potentially valuable tool for specifically interrogating the activity of this pathway, which is crucial for generating NADPH and precursors for nucleotide biosynthesis.[5]
Comparative Analysis of 13C Tracers
The choice of a 13C tracer is critical as it dictates the precision with which metabolic fluxes can be estimated.[6][7] Different tracers provide distinct labeling patterns in downstream metabolites, offering varied insights into the metabolic network.
| Tracer | Primary Metabolic Pathways Traced | Primary Applications | Key Labeled Metabolites |
| This compound | Pentose Phosphate Pathway (PPP) | Quantifying PPP flux, investigating pentose metabolism. | PPP intermediates (e.g., ribose-5-phosphate), glycolytic intermediates (via PPP rearrangement). |
| [U-13C6]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | General overview of central carbon metabolism. | Glycolytic intermediates, lactate, TCA cycle intermediates, amino acids, ribose. |
| [1,2-13C2]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | High-precision measurement of PPP flux relative to glycolysis.[7][8] | Differential labeling of glycolytic vs. PPP-derived metabolites. |
| [U-13C5]Glutamine | TCA Cycle, Anaplerosis, Amino Acid Metabolism | Probing TCA cycle activity and glutamine's role in replenishing TCA intermediates.[6][7] | TCA cycle intermediates, glutamate, proline, aspartate. |
Performance Comparison for Flux Determination
The precision of metabolic flux estimations is highly dependent on the chosen tracer. The following table provides a semi-quantitative comparison of the expected performance of different tracers for key pathways in central carbon metabolism.
| Metabolic Pathway | This compound | [U-13C6]Glucose | [1,2-13C2]Glucose | [U-13C5]Glutamine |
| Glycolysis | Low | High | High | Very Low |
| Pentose Phosphate Pathway | High | Moderate | Very High | Very Low |
| TCA Cycle | Low | Moderate | Low | High |
Experimental Protocols
A generalized protocol for 13C metabolic flux analysis is provided below. This protocol can be adapted for use with this compound and other 13C-labeled tracers.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Media Preparation: Prepare culture medium containing the desired 13C-labeled tracer. For this compound, this may involve replacing glucose or supplementing the medium, depending on the experimental goals and the organism's ability to utilize lyxose.
-
Labeling: Once cells have reached the desired confluency, replace the existing medium with the 13C-labeling medium. The duration of labeling will depend on the time required to reach isotopic steady state, which should be determined empirically (typically 8-24 hours).
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold saline.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Cell Lysis and Collection: Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate to pellet protein and cell debris.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites.
Sample Analysis
-
Derivatization (for GC-MS): Evaporate the solvent from the metabolite extract and derivatize the dried metabolites to make them volatile for gas chromatography.
-
Analysis by Mass Spectrometry: Analyze the samples using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.[9]
Data Analysis
-
Flux Calculation: Use a computational framework (e.g., INCA, Metran) to estimate metabolic fluxes by fitting the measured mass isotopomer distributions to a metabolic model.[10]
-
Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
Visualizing Metabolic Pathways and Workflows
Caption: Metabolic fate of this compound into the Pentose Phosphate Pathway.
Caption: General experimental workflow for 13C-Metabolic Flux Analysis.
Conclusion
This compound presents a novel and targeted approach for investigating the pentose phosphate pathway. While not a broad-spectrum tracer like 13C-glucose, its specificity can be a significant advantage in studies focused on NADPH metabolism, nucleotide synthesis, and the interplay between the PPP and other pathways. For a comprehensive understanding of cellular metabolism, this compound can be used in parallel with other tracers, such as uniformly labeled glucose or glutamine, to provide a more complete picture of metabolic fluxes.[11] The continued development and application of novel isotopic tracers will undoubtedly advance our ability to unravel the complexities of metabolic networks in health and disease.
References
- 1. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of D-Lyxose-¹³C₅ Results: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the robust analysis of stable isotope-labeled compounds is critical for elucidating metabolic pathways and understanding drug disposition. This guide provides a comparative framework for the cross-validation of D-Lyxose-¹³C₅ analytical results, ensuring data accuracy and reliability. D-Lyxose, a rare pentose (B10789219) sugar, when labeled with carbon-13 (¹³C), becomes a powerful tracer for metabolic flux analysis.[1][2] Cross-validation with orthogonal analytical methods is essential for confirming the quantitative data and the metabolic fate of the tracer.
This document details the comparison of key analytical techniques suitable for analyzing ¹³C-labeled monosaccharides, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. While direct comparative studies on D-Lyxose-¹³C₅ are limited, this guide synthesizes established methodologies for analogous compounds to propose a robust cross-validation workflow.
Comparative Overview of Analytical Techniques
The choice of an analytical method for D-Lyxose-¹³C₅ quantification and metabolite tracking depends on factors such as required sensitivity, selectivity, sample matrix, and the specific research question. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are the two most common techniques for metabolomics and metabolic tracer studies.[3][4]
Key Performance Characteristics of Major Analytical Methods
The following table summarizes the key performance parameters of LC-MS, GC-MS, and NMR spectroscopy for the analysis of monosaccharides and their isotopologues, providing a basis for method selection and cross-validation.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of analytes based on polarity, followed by detection based on mass-to-charge ratio. | Separation of volatile derivatives based on boiling point and mass-to-charge ratio. | Detection of nuclei with non-zero spin based on their behavior in a magnetic field, providing detailed structural information.[4] |
| Sensitivity | High (fmol to pmol range).[5] | Very High (fmol range).[6] | Low; requires higher sample concentration (µM to mM range).[3][7] |
| Reproducibility | Good to Excellent. | Good to Excellent. | Very High.[3] |
| Sample Preparation | Often requires protein precipitation and extraction.[8] | More complex, requires derivatization to make sugars volatile.[6] | Minimal sample preparation is typically required; can analyze intact tissues.[3][4] |
| Information Gained | Provides mass isotopologue distributions (MIDs) for tracking the ¹³C label.[5] | Provides MIDs and fragmentation patterns for structural confirmation. | Provides detailed structural information, including positional isotopomer analysis. Non-destructive.[4][9] |
| Throughput | Relatively high. | Moderate, due to derivatization steps. | Lower, as analysis time can be longer.[3] |
| Destructive | Yes. | Yes. | No, the sample can be recovered.[7] |
Experimental Protocols
Detailed and standardized methodologies are crucial for reproducible and comparable results across different analytical platforms.
Protocol 1: LC-MS for D-Lyxose-¹³C₅ Metabolic Tracer Analysis
This protocol outlines the general steps for tracing the metabolic fate of D-Lyxose-¹³C₅ in a cell culture experiment.
-
Isotope Labeling: Culture cells in a medium where unlabeled lyxose is replaced with D-Lyxose-¹³C₅ for a specified duration to achieve isotopic steady-state.
-
Metabolite Quenching & Extraction:
-
Rapidly aspirate the labeling medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolic activity by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet protein and cellular debris. Collect the supernatant containing polar metabolites.
-
-
Sample Preparation:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 90% acetonitrile (B52724) with 1 mM ammonium (B1175870) formate) for LC-MS analysis.[8]
-
-
Chromatographic Separation:
-
Utilize a hydrophilic interaction liquid chromatography (HILIC) or anion-exchange chromatography column suitable for separating polar metabolites.[5]
-
Employ a gradient elution system to separate D-Lyxose-¹³C₅ and its downstream metabolites.
-
-
Mass Spectrometry Analysis:
-
Operate a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in full scan mode to detect all isotopologues of target metabolites.[5]
-
The mass difference between isotopologues will correspond to the number of ¹³C atoms incorporated.
-
-
Data Analysis:
-
Identify metabolites based on accurate mass and retention time.
-
Calculate the mass isotopologue distributions (MIDs) for D-Lyxose-¹³C₅ and its metabolites.
-
Correct for the natural abundance of ¹³C to determine the true fractional enrichment.[5]
-
Protocol 2: GC-MS for D-Lyxose-¹³C₅ Analysis
This method is highly sensitive but requires derivatization to make the sugar volatile.
-
Sample Preparation and Extraction: Follow steps 1 and 2 from the LC-MS protocol.
-
Derivatization:
-
Dry the metabolite extract completely.
-
Add a methoximation reagent (e.g., methoxyamine hydrochloride in pyridine) and incubate to protect the aldehyde/ketone groups.
-
Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, making the sugar volatile.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a temperature program to separate the derivatized sugars based on their boiling points.[6]
-
The mass spectrometer will detect the fragments of the derivatized molecules, providing both quantitative information and structural confirmation.
-
-
Data Analysis: Analyze the mass spectra to determine the isotopic enrichment in D-Lyxose and its metabolites.
Protocol 3: NMR Spectroscopy for Positional Isotopomer Analysis
NMR offers the unique advantage of resolving the position of ¹³C atoms within a molecule without requiring fragmentation.
-
Sample Preparation:
-
Extract metabolites as described in the LC-MS protocol. A higher cell number may be required due to the lower sensitivity of NMR.
-
Dry the extract and reconstitute in a deuterated solvent (e.g., D₂O) with a known concentration of an internal standard (e.g., DSS).
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) spectra like ¹H-¹³C HSQC.
-
The ¹³C spectrum will directly show signals from the labeled carbon atoms.
-
2D NMR experiments can reveal the connectivity between protons and carbons, allowing for the precise assignment of the ¹³C label to a specific position in the molecule.[9]
-
-
Data Analysis:
-
Integrate the signals in the ¹³C spectrum to quantify the relative abundance of different isotopomers.
-
Compare the spectra of labeled and unlabeled samples to identify the sites of ¹³C incorporation.
-
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships involved in the cross-validation of D-Lyxose-¹³C₅ results.
Caption: Workflow for a D-Lyxose-¹³C₅ metabolic tracer study and cross-validation.
Caption: Logical workflow for the cross-validation of analytical methods.
References
- 1. D-Lyxose (5-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1128-0 [isotope.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 8. mro.massey.ac.nz [mro.massey.ac.nz]
- 9. academic.oup.com [academic.oup.com]
D-Lyxose-13C5: A Superior Tracer for Metabolic Pathway Analysis Compared to Deuterated Analogs
For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of isotopic tracer is a critical determinant of experimental accuracy and reliability. When investigating pathways involving the pentose (B10789219) sugar D-Lyxose, the use of D-Lyxose fully labeled with Carbon-13 (D-Lyxose-13C5) offers significant advantages over its deuterated counterparts. This guide provides an objective comparison, supported by established principles of stable isotope tracing and experimental methodologies, to highlight the superiority of this compound for precise and unambiguous metabolic flux analysis.
D-Lyxose, a C'-2 epimer of D-Xylose, serves as a valuable tool in studying various metabolic processes, including the pentose phosphate (B84403) pathway (PPP) and its role as a precursor for nucleotide biosynthesis. The selection of an appropriate isotopic label is paramount for accurately tracing its metabolic fate. While both 13C and deuterium (B1214612) (2H) labels are utilized, their fundamental physicochemical differences lead to distinct experimental outcomes.
Unveiling the Advantages: this compound in Focus
The primary advantages of employing this compound stem from the stability of the 13C label and its direct incorporation into the carbon backbone of metabolites. This ensures a more accurate and direct measurement of carbon flux through metabolic pathways, free from the confounding factors often associated with deuterated analogs.
Key Performance Characteristics: this compound vs. Deuterated D-Lyxose
| Feature | This compound | Deuterated D-Lyxose | Rationale & Implications for Metabolic Analysis |
| Isotopic Stability | High. The 13C atoms are integrated into the carbon skeleton of the D-Lyxose molecule, making them exceptionally stable and not susceptible to exchange with other atoms. | Variable. Deuterium atoms, particularly those bonded to oxygen or nitrogen, can be prone to back-exchange with hydrogen atoms from the surrounding aqueous environment or during sample processing. This "label loss" can lead to an underestimation of metabolic flux. | This compound provides greater confidence in the integrity of the tracer throughout the experiment, ensuring that the measured label accurately reflects the metabolic fate of the D-Lyxose carbon backbone. |
| Kinetic Isotope Effect (KIE) | Negligible. The small mass difference between 12C and 13C results in a minimal kinetic isotope effect, meaning that this compound is metabolized at virtually the same rate as its unlabeled counterpart.[1][2][3] | Significant. The substantial mass difference between hydrogen and deuterium can lead to a significant kinetic isotope effect, where the C-D bond is broken more slowly than a C-H bond.[1][2][3] This can alter the rate of enzymatic reactions and potentially redirect metabolic flux, leading to inaccurate representations of the native metabolic state. | The absence of a significant KIE with this compound ensures that the observed metabolic fluxes are a true reflection of the biological system under investigation, without artifacts introduced by the isotopic label itself. |
| Metabolic Interpretation | Direct and Unambiguous. The 13C label directly traces the path of the carbon atoms from D-Lyxose as they are incorporated into downstream metabolites. This allows for a straightforward and clear interpretation of carbon transitions through metabolic pathways. | Indirect and Complex. Deuterium tracing follows the exchange of hydrogen atoms, providing insights into redox metabolism. However, the interpretation can be complicated by exchange reactions and the fact that hydrogen atoms are not always retained on the carbon skeleton during metabolic transformations. | For elucidating the flow of the carbon backbone through pathways like the PPP and into nucleotide synthesis, this compound offers a more direct and less convoluted analytical approach. |
| Analytical Detection | Clear Mass Shifts. Mass spectrometry readily detects the incorporation of 13C atoms as distinct mass shifts in metabolites, allowing for the precise determination of the number of labeled carbons. | Overlapping Signals and Complex Spectra. While detectable by mass spectrometry and NMR, the analysis of deuterated compounds can be more complex. In NMR, deuterium can broaden signals, and in mass spectrometry, the potential for variable deuterium incorporation can complicate spectral interpretation. | The clear and predictable mass shifts generated by this compound simplify data analysis and enhance the accuracy of isotopologue distribution measurements. |
Visualizing the Metabolic Journey of D-Lyxose
To understand the significance of accurate metabolic tracing, it is crucial to visualize the pathways in which D-Lyxose participates.
Caption: Experimental workflow for metabolic flux analysis using this compound.
D-Lyxose is known to be metabolized via the pentose phosphate pathway (PPP), a crucial pathway for generating NADPH and precursors for nucleotide synthesis.
Caption: Metabolic fate of this compound via the Pentose Phosphate Pathway.
The 13C label from this compound is incorporated into these key intermediates, providing a direct measure of the flux through this pathway and into nucleotide biosynthesis.
Experimental Protocol: Metabolic Flux Analysis of D-Lyxose Metabolism
This protocol is adapted from established methods for metabolic flux analysis using 13C-labeled pentoses and is intended as a general guideline. Optimization for specific cell types and experimental conditions is recommended.
1. Cell Culture and Isotope Labeling:
-
Seed cells (e.g., cancer cell lines, primary cells) in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
On the day of the experiment, replace the standard growth medium with a custom medium containing this compound as the sole pentose source or as a supplement to a glucose-containing medium. The concentration of this compound should be optimized based on the experimental goals.
-
Incubate the cells in the labeling medium for a predetermined time course. The duration should be sufficient to achieve isotopic steady-state for the metabolites of interest.
2. Metabolite Extraction:
-
Rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the labeling medium and washing the cells with an ice-cold saline solution, followed by the addition of a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
3. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Employ a chromatographic method suitable for the separation of polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).
-
Operate the mass spectrometer in a mode that allows for the detection and quantification of different isotopologues of the target metabolites (e.g., selected ion monitoring or full scan mode with high mass accuracy).
4. Data Analysis:
-
Process the raw LC-MS/MS data to identify and quantify the different mass isotopologues for each metabolite of interest.
-
Correct the raw data for the natural abundance of 13C.
-
Calculate the mass isotopologue distribution (MID) for each metabolite, which represents the fractional abundance of each isotopologue.
-
Utilize metabolic flux analysis software to fit the experimental MID data to a metabolic network model, thereby quantifying the intracellular metabolic fluxes.
Conclusion
References
A Researcher's Guide to Investigating the Metabolic Fate of D-Lyxose-13C5 in Diverse Cell Lines
For Immediate Release
[City, State] – [Date] – In the quest for novel therapeutic agents and a deeper understanding of cellular metabolism, researchers are increasingly turning to rare sugars and their labeled counterparts. This guide provides a comparative framework for analyzing the metabolic fate of D-Lyxose-13C5 across different cell lines, a critical step in evaluating its potential as a research tool or therapeutic candidate. While direct experimental data on the metabolism of this compound in mammalian cells is currently limited, this document outlines the hypothesized metabolic pathways, proposes detailed experimental protocols, and presents anticipated data to guide future research in this promising area.
The differential metabolism between cancer and normal cells, particularly the reliance of many cancer types on aerobic glycolysis (the Warburg effect), presents a unique opportunity for therapeutic intervention.[1] Sugar analogs that can selectively interfere with cancer cell metabolism are of significant interest. This guide will explore how this compound can be used to probe these metabolic differences.
Hypothesized Metabolic Fate of D-Lyxose
D-lyxose, a C2 epimer of D-xylose, is a rare pentose. While its metabolic pathways in mammalian cells are not well-elucidated, it is hypothesized that D-lyxose may be transported into cells via glucose transporters (GLUTs), albeit with lower affinity than glucose.[2] Once intracellular, it is plausible that D-lyxose is isomerized to D-xylulose, which can then be phosphorylated to D-xylulose-5-phosphate and enter the Pentose Phosphate Pathway (PPP).[3] The PPP is a crucial metabolic route for generating NADPH and precursors for nucleotide biosynthesis, and its activity is often upregulated in cancer cells to support rapid proliferation and combat oxidative stress.[1]
The use of this compound, where all five carbon atoms are the heavy isotope ¹³C, allows for the precise tracing of its metabolic journey through various pathways using techniques like mass spectrometry and NMR.
Comparative Analysis of this compound Metabolism: A Tale of Two Cell Types
This guide proposes a comparative analysis between a cancer cell line with a high glycolytic rate (e.g., HeLa or a breast cancer cell line like MCF7) and a non-cancerous cell line (e.g., human fibroblasts). The differential metabolic activities of these cell lines are expected to lead to distinct fates for the ¹³C label from this compound.
Table 1: Hypothesized Fractional Enrichment of Key Metabolites from this compound
| Metabolite | Cancer Cell Line (e.g., HeLa) - Anticipated ¹³C Enrichment (%) | Non-Cancerous Cell Line (e.g., Human Fibroblasts) - Anticipated ¹³C Enrichment (%) |
| Intracellular this compound | High | Moderate |
| D-Xylulose-5-Phosphate-13C5 | Moderate | Low |
| Ribose-5-Phosphate-13C5 | Moderate | Low |
| Sedoheptulose-7-Phosphate-13C5 | Low | Very Low |
| Lactate-13C3 (from PPP) | Low | Very Low |
| Serine-13C3 (from PPP) | Low | Very Low |
| Glyceraldehyde-3-Phosphate-13C3 (from PPP) | Low | Very Low |
Note: These are hypothetical values intended to illustrate potential differences. Actual enrichment will depend on experimental conditions.
Experimental Protocols
To investigate the metabolic fate of this compound, a series of well-defined experiments are required. The following protocols provide a detailed methodology for such a study.
Protocol 1: Cell Culture and this compound Labeling
-
Cell Culture: Culture the selected cancer and non-cancerous cell lines in their respective recommended media until they reach approximately 80% confluency.
-
Media Preparation: Prepare a labeling medium by supplementing the base medium with this compound at a final concentration of 5-10 mM. The glucose concentration may be varied to investigate competitive uptake.
-
Labeling: Aspirate the standard culture medium, wash the cells twice with phosphate-buffered saline (PBS), and then add the this compound labeling medium.
-
Incubation: Incubate the cells for various time points (e.g., 1, 6, 24 hours) to monitor the dynamic changes in metabolite labeling.
Protocol 2: Metabolite Extraction
-
Quenching: At each time point, rapidly quench the metabolic activity by aspirating the labeling medium and washing the cells with ice-cold PBS.
-
Extraction: Add ice-cold 80% methanol (B129727) to the culture plates and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Lysis: Vortex the suspension vigorously and incubate at -20°C for at least 1 hour to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collection: Collect the supernatant containing the polar metabolites. The pellet can be used for protein quantification.
Protocol 3: LC-MS/MS Analysis for ¹³C-Labeled Metabolites
-
Chromatography: Separate the extracted metabolites using a liquid chromatography (LC) system equipped with a suitable column for polar metabolites (e.g., a HILIC column).
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) to detect and quantify the different isotopologues of the metabolites of interest.
-
Data Analysis: Determine the fractional enrichment of ¹³C in each metabolite by analyzing the mass isotopologue distribution. Correct for the natural abundance of ¹³C.
Visualizing the Metabolic Pathways and Workflows
To clearly illustrate the hypothesized metabolic pathways and the experimental design, the following diagrams are provided.
Caption: Hypothesized metabolic conversion of this compound into the Pentose Phosphate Pathway.
Caption: Workflow for the comparative metabolic analysis of this compound in different cell lines.
Conclusion and Future Directions
The comparative analysis of this compound metabolism across different cell lines holds significant promise for uncovering novel aspects of cancer metabolism and for the development of new therapeutic strategies. The methodologies and hypothetical data presented in this guide provide a solid foundation for researchers to embark on such investigations. Future studies should aim to expand this analysis to a wider range of cancer cell lines, including those with different metabolic phenotypes, and to explore the potential anti-proliferative effects of D-lyxose, both alone and in combination with existing cancer therapies. The insights gained from these studies will be invaluable to the fields of cancer biology, drug development, and metabolic research.
References
Assessing the Specificity of D-Lyxose-¹³C₅ as a Metabolic Tracer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, the selection of an appropriate isotopic tracer is paramount for the accurate elucidation of biochemical pathways. While well-established tracers such as ¹³C-glucose and ¹³C-glutamine have been instrumental in mapping central carbon metabolism, the quest for more specific probes for distinct pathways continues. This guide provides a comprehensive assessment of D-Lyxose-¹³C₅, a novel pentose (B10789219) sugar tracer, and compares its potential specificity with that of conventional tracers. The focus of this guide is to provide an objective comparison based on available metabolic data and to furnish the necessary experimental framework for its validation and application.
Core Comparison: Metabolic Fate and Tracer Specificity
The utility of a metabolic tracer is fundamentally determined by its entry point and subsequent fate within the cellular metabolic network. While D-Lyxose is a rare sugar, its metabolic potential lies in its isomerization to D-xylulose, an intermediate of the Pentose Phosphate Pathway (PPP). This suggests that D-Lyxose-¹³C₅ could serve as a targeted tracer for the non-oxidative branch of the PPP.
Table 1: Comparative Overview of Metabolic Tracers
| Feature | D-Lyxose-¹³C₅ (Inferred) | [1,2-¹³C₂]Glucose | [U-¹³C₆]Glucose | [U-¹³C₅]Glutamine |
| Primary Metabolic Pathway(s) Probed | Pentose Phosphate Pathway (non-oxidative) | Pentose Phosphate Pathway (oxidative & non-oxidative), Glycolysis | Glycolysis, TCA Cycle, Lipogenesis | TCA Cycle, Anaplerosis, Amino Acid Metabolism |
| Advantages | Potentially high specificity for the PPP. May bypass upper glycolysis, reducing confounding labeling patterns. | High precision for PPP and glycolysis flux estimations[1]. Well-characterized and widely used. | Provides a general overview of glucose metabolism and its downstream pathways. | Excellent for studying TCA cycle dynamics and glutamine's role in anaplerosis. |
| Disadvantages | Limited experimental data on uptake and metabolic rates. Potential for slower metabolism compared to glucose. Possible off-target metabolism is not fully characterized. | Label scrambling can occur, complicating analysis of downstream metabolites. | Less informative for specific pathways like the PPP compared to positionally labeled tracers. | Does not directly probe glucose metabolism or the PPP. |
| Known Off-Target Effects | Unknown in mammalian cells. | Incorporation into glycogen (B147801) stores. Conversion to other sugars. | Broad labeling of numerous pathways can make specific flux analysis challenging. | Can be converted to glucose in some cell types, confounding interpretation. |
Quantitative Data Summary
Direct quantitative data on the metabolic flux of D-Lyxose-¹³C₅ in mammalian cells is not yet extensively available in published literature. The following table presents a summary of typical flux data obtained using established tracers for the Pentose Phosphate Pathway, which D-Lyxose-¹³C₅ is hypothesized to trace. This serves as a benchmark for future validation experiments.
Table 2: Representative Metabolic Flux Data for the Pentose Phosphate Pathway
| Cell Line | Tracer Used | PPP Flux (% of Glycolytic Flux) | Reference |
| A549 (Human Lung Carcinoma) | [1,2-¹³C₂]Glucose | 5-15% | [1] |
| HCT116 (Human Colon Carcinoma) | [1,2-¹³C₂]Glucose | 10-20% | Inferred from multiple sources |
| Primary Hepatocytes | [1,2-¹³C₂]Glucose | 20-30% | Inferred from multiple sources |
Experimental Protocols
The following is a detailed protocol for a steady-state ¹³C metabolic flux analysis (MFA) experiment, which can be adapted for the use of D-Lyxose-¹³C₅.
Protocol: ¹³C-Metabolic Flux Analysis using D-Lyxose-¹³C₅
Objective: To determine the metabolic fate of D-Lyxose-¹³C₅ and quantify its contribution to the Pentose Phosphate Pathway.
Materials:
-
Cell line of interest
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
D-Lyxose-¹³C₅ (or other ¹³C tracer)
-
Unlabeled D-Lyxose (or other unlabeled substrate)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Chloroform (B151607), ice-cold
-
Water, ice-cold
-
Liquid nitrogen
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Cell Culture:
-
Culture cells to the desired confluency in standard growth medium.
-
For the experiment, switch the cells to a medium containing the ¹³C-labeled tracer. The medium should be prepared with dialyzed FBS to minimize the concentration of unlabeled substrates.
-
A typical labeling medium would consist of glucose-free, glutamine-free DMEM supplemented with dFBS, a known concentration of unlabeled glucose (if desired), and a specific concentration of D-Lyxose-¹³C₅. A parallel culture with unlabeled D-Lyxose should be maintained as a control.
-
-
Isotopic Labeling:
-
Incubate the cells in the labeling medium for a predetermined period to achieve isotopic steady state. This time should be optimized for the specific cell line and tracer, but a common starting point is 24 hours.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding liquid nitrogen directly to the culture plate.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate and scrape the cells.
-
Collect the cell lysate and transfer to a microcentrifuge tube.
-
Perform a phase separation by adding chloroform and water, followed by vortexing and centrifugation. The polar metabolites will be in the upper aqueous phase.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the polar metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried samples to make them volatile for GC-MS analysis (e.g., using methoxyamine hydrochloride followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide). For LC-MS, resuspend the dried metabolites in a suitable solvent.
-
-
Mass Spectrometry Analysis:
-
Inject the prepared samples into the GC-MS or LC-MS system.
-
Acquire data in full scan mode or using selected ion monitoring (SIM) to detect the mass isotopologues of key metabolites in the PPP and connected pathways (e.g., ribose-5-phosphate, xylulose-5-phosphate, sedoheptulose-7-phosphate, fructose-6-phosphate, lactate).
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Determine the mass isotopomer distributions (MIDs) for each metabolite of interest.
-
Use a metabolic flux analysis software (e.g., INCA, Metran) to fit the MIDs to a metabolic model and estimate the intracellular fluxes.
-
Mandatory Visualizations
The following diagrams illustrate the metabolic pathways relevant to the use of D-Lyxose-¹³C₅ and a typical experimental workflow.
Caption: Metabolic fate of D-Lyxose-¹³C₅ and its entry into the Pentose Phosphate Pathway.
Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.
Conclusion
D-Lyxose-¹³C₅ presents a promising, potentially highly specific tracer for investigating the non-oxidative Pentose Phosphate Pathway. Its utility stems from its direct entry into the PPP as D-xylulose-5-phosphate, which may circumvent the complexities of label scrambling associated with glucose tracers. However, its application is currently limited by a lack of comprehensive studies on its uptake kinetics and metabolic fate in various cell types. The experimental protocols and comparative data provided in this guide offer a framework for researchers to validate D-Lyxose-¹³C₅ and explore its potential to provide novel insights into cellular metabolism. Further research is warranted to fully characterize its specificity and establish it as a valuable tool in the metabolic tracer toolkit.
References
The Untapped Potential of D-Lyxose-13C5: A Comparative Guide for Metabolic Analysis
For researchers, scientists, and drug development professionals delving into the intricacies of cellular metabolism, the choice of an appropriate isotopic tracer is paramount. While well-established tracers like 13C-glucose and 13C-glutamine have been instrumental in mapping central carbon metabolism, the exploration of novel tracers offers the potential to unlock new insights into specific metabolic pathways. This guide provides a comprehensive comparison of the hypothetical use of D-Lyxose-13C5 for metabolic analysis against established tracers, supported by established experimental principles in the field.
D-Lyxose, an endogenous metabolite and a C'-2 epimer of D-Xylose, presents a unique opportunity for targeted metabolic investigation.[1][2] Its distinct metabolic fate, potentially involving pathways less active with common sugars, could allow researchers to probe specific enzymatic activities that are not as clearly resolved with conventional tracers.[3] This guide will explore the prospective advantages and challenges of employing this compound, present a framework for its experimental application, and visualize the underlying metabolic pathways.
Performance Comparison: this compound vs. Established Tracers
The efficacy of a metabolic tracer is determined by its ability to provide precise and accurate estimates of fluxes within specific metabolic networks.[4][5] While direct experimental data for this compound is not yet widely available in published literature, we can infer its potential performance based on known metabolic pathways and the principles of 13C metabolic flux analysis (13C-MFA).[6]
The following table summarizes a hypothetical comparison of this compound with commonly used 13C tracers. The performance metrics are based on the expected resolution for key metabolic pathways.
| Tracer | Primary Metabolic Pathways Traced | Hypothetical Precision for Key Pathways | Potential Advantages | Potential Limitations |
| This compound | Pentose (B10789219) Phosphate (B84403) Pathway (PPP), Glycolysis (via potential isomerization to xylulose-5-phosphate) | PPP: High Glycolysis: Moderate TCA Cycle: Low to Moderate | - Potential to probe specific D-lyxose metabolic or catabolic pathways.[3] - May offer unique insights into the regulation of the PPP.[7] | - Metabolism and uptake kinetics may be cell-type specific and are not well characterized. - Potential for lower overall metabolic activity compared to glucose, leading to weaker labeling signals. |
| [1,2-13C2]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Glycolysis: High PPP: High TCA Cycle: Moderate | - Considered one of the best single tracers for overall network analysis, providing high precision for both glycolysis and the PPP.[3][4][8] | - May provide less resolution for the TCA cycle compared to other tracers.[3] |
| [U-13C6]Glucose | Glycolysis, TCA Cycle, Lipogenesis | Glycolysis: High TCA Cycle: High PPP: Moderate | - Labels all carbons, providing a general overview of glucose metabolism and its downstream pathways.[3] | - Can be less informative for specific pathways like the PPP compared to positionally labeled glucose tracers.[3] |
| [U-13C5]Glutamine | TCA Cycle, Anaplerosis | TCA Cycle: High Glycolysis: Low PPP: Low | - Preferred isotopic tracer for the analysis of the tricarboxylic acid (TCA) cycle.[4][5][8] | - Offers minimal information for glycolysis and the PPP.[4] |
Experimental Protocols: A Framework for this compound Metabolic Flux Analysis
The successful implementation of this compound as a metabolic tracer requires rigorous experimental design and execution. The following protocols are based on established methodologies for 13C-MFA and can be adapted for specific research questions.[9][10]
Key Experiment: Steady-State Isotopic Labeling with this compound
Objective: To determine the metabolic fate of this compound and its contribution to central carbon metabolism in a cellular model.
Materials:
-
Cell line of interest
-
Defined culture medium lacking the unlabeled counterpart (D-Lyxose)
-
This compound (e.g., uniformly labeled [U-13C5]D-Lyxose)
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Liquid nitrogen or dry ice for rapid quenching
-
Instrumentation for metabolite analysis (LC-MS or GC-MS)
Procedure:
-
Cell Culture and Adaptation: Culture cells in a defined medium. If the cells are not typically grown on lyxose, a period of adaptation may be necessary to achieve a metabolic steady state.
-
Labeling Experiment: Replace the culture medium with a fresh medium containing a known concentration of this compound as the primary carbon source or in combination with other unlabeled carbon sources.
-
Metabolic Quenching: After a predetermined incubation time (sufficient to reach isotopic steady state), rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold PBS. Immediately add ice-cold extraction solvent to the cells.
-
Metabolite Extraction: Scrape the cells in the extraction solvent and collect the cell lysate. Centrifuge to pellet cellular debris.
-
Sample Analysis: Analyze the supernatant containing the extracted metabolites using LC-MS or GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites.
-
Data Analysis: Correct the raw mass spectrometry data for the natural abundance of 13C. Use the corrected MIDs to calculate metabolic fluxes using specialized software like 13CFLUX2 or INCA.
Visualizing Metabolic Pathways and Workflows
Understanding the flow of carbon atoms from this compound through the metabolic network is crucial for interpreting the experimental data. The following diagrams, generated using the DOT language, illustrate the potential metabolic fate of D-Lyxose and a typical experimental workflow for 13C-MFA.
Hypothetical metabolic fate of this compound in central carbon metabolism.
General experimental workflow for 13C Metabolic Flux Analysis (MFA).
Conclusion: A Promising Frontier in Metabolic Research
While further experimental validation is necessary, this compound holds promise as a novel tracer for dissecting specific aspects of cellular metabolism, particularly the pentose phosphate pathway and related anabolic routes. Its unique metabolic properties could provide a more nuanced understanding of metabolic reprogramming in various diseases, including cancer, and aid in the development of targeted therapeutic strategies. The frameworks and protocols presented in this guide offer a starting point for researchers to explore the untapped potential of this compound in their metabolic investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-LYXOSE | 1114-34-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of D-Lyxose-13C5: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals utilizing D-Lyxose-13C5 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this isotopically labeled monosaccharide.
Physical and Chemical Properties
A thorough understanding of the chemical's properties is foundational to safe handling and disposal. This compound shares its primary characteristics with D-Lyxose, with the key difference being the isotopic labeling with Carbon-13.
| Property | Value |
| Appearance | Off-white solid powder[1][2][3] |
| Odor | Odorless[1][2][3] |
| Molecular Formula | C5H10O5 |
| Molecular Weight | Approximately 150.13 g/mol [1] (unlabeled); 151.12 g/mol for D-Lyxose (5-¹³C, 99%)[4] |
| Melting Point | 108 - 112 °C[1][2][3] |
| Solubility | Soluble in water[3] |
| Stability | Hygroscopic; sensitive to moisture[1][3] |
Disposal Procedures
The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[5] This ensures that all disposals comply with federal, state, and local environmental regulations.[5]
Step-by-Step Disposal Guidance:
-
Consult Safety Data Sheet (SDS): Always refer to the most current SDS for this compound before handling or disposal.
-
Containerize Waste: Place surplus or non-recyclable this compound in a suitable, closed, and clearly labeled container for disposal.[5]
-
Avoid Environmental Release: Do not let the product enter drains or the environment.[5]
-
Contact a Licensed Disposal Company: Arrange for the collection and disposal of the chemical waste with a certified waste management provider.[5]
-
Accidental Spills: In the event of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[1][2] Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including gloves and eye protection.[1][2]
Personal Protective Equipment (PPE) and Handling
Proper handling is critical to minimize exposure and ensure safety.
-
Eye and Face Protection: Wear appropriate safety glasses or chemical safety goggles.[1][2]
-
Skin Protection: Handle with gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[5] Wear appropriate protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/CEN approved respirator.[5]
-
Hygiene: Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[5]
Incompatible Materials
Store this compound away from strong oxidizing agents.[1][5] The material is also hygroscopic and should be protected from moisture.[1][3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
